molecular formula C13H7BrN2O3 B3037913 4-(2-Bromo-4-nitrophenoxy)benzonitrile CAS No. 66658-87-5

4-(2-Bromo-4-nitrophenoxy)benzonitrile

Cat. No.: B3037913
CAS No.: 66658-87-5
M. Wt: 319.11 g/mol
InChI Key: KFFZEDUQALGKRW-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-nitrophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H7BrN2O3 and its molecular weight is 319.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromo-4-nitrophenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromo-4-nitrophenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromo-4-nitrophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O3/c14-12-7-10(16(17)18)3-6-13(12)19-11-4-1-9(8-15)2-5-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFZEDUQALGKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270875
Record name Benzonitrile, 4-(2-bromo-4-nitrophenoxy)-
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Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66658-87-5
Record name Benzonitrile, 4-(2-bromo-4-nitrophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66658-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-(2-bromo-4-nitrophenoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Properties and Synthetic Utility of 4-(2-Bromo-4-nitrophenoxy)benzonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polyfunctional diaryl ethers serve as critical privileged scaffolds. 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CAS: 66658-87-5) is a highly versatile, advanced building block characterized by its orthogonal reactivity profile. By strategically positioning a bromo group, a nitro group, and a nitrile group around a stable ether linkage, this molecule allows for sequential, highly controlled functionalization.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data. Here, we will dissect the causality behind its chemical behavior, map its reactivity, and provide field-proven, self-validating experimental protocols for its most critical transformations.

Physicochemical Profiling

Before designing synthetic routes, it is imperative to understand the physicochemical baseline of the scaffold. The dual electron-withdrawing nature of the benzonitrile and nitrophenyl rings renders the ether linkage highly stable against acidic cleavage, though it requires careful handling under strongly basic, high-temperature conditions to avoid nucleophilic aromatic substitution (SNAr) side reactions.

Table 1: Quantitative Physicochemical Data [1]

PropertyValueImpact on Synthetic Handling
Chemical Name 4-(2-Bromo-4-nitrophenoxy)benzonitrileStandard IUPAC nomenclature.
CAS Registry Number 66658-87-5Unique identifier for procurement.
Molecular Formula C13H7BrN2O3Indicates high degree of unsaturation.
Molecular Weight 319.11 g/mol Used for stoichiometric calculations.
Hydrogen Bond Donors 0Highly lipophilic; requires organic solvents (e.g., DMF, Dioxane).
Hydrogen Bond Acceptors 4Capable of interacting with silica gel during purification.
Rotatable Bonds 2Confers conformational flexibility around the ether oxygen.

Core Chemical Properties & Reactivity Mapping

The true value of 4-(2-Bromo-4-nitrophenoxy)benzonitrile lies in its orthogonal reactivity . Each functional group can be addressed independently without cross-reactivity, provided the correct reagents are selected.

  • The Nitro Group (-NO2): Strongly electron-withdrawing. It activates the adjacent ring but is primarily utilized as a masked amine. Reduction yields an aniline, a critical pharmacophore in kinase inhibitors.

  • The Bromo Group (-Br): Positioned at the ortho position relative to the ether oxygen. The electron-deficient nature of the nitrophenyl ring highly activates this C(sp2)-Br bond toward oxidative addition by low-valent transition metals (e.g., Pd0).

  • The Nitrile Group (-CN): Can be subjected to controlled hydrolysis to yield amides or carboxylic acids, or reduced to a primary amine.

ReactivityMap Core 4-(2-Bromo-4-nitrophenoxy) benzonitrile Nitro Nitro Group (-NO2) Core->Nitro Reduction Bromo Bromo Group (-Br) Core->Bromo Cross-Coupling Nitrile Nitrile Group (-CN) Core->Nitrile Hydrolysis/Reduction Ether Diaryl Ether (-O-) Core->Ether Structural Scaffold Amine Aniline Derivative (-NH2) Nitro->Amine Fe/CaCl2 or Fe/AcOH Biaryl Biaryl Scaffold (-Ar) Bromo->Biaryl Pd-Catalyzed Suzuki Amide Amide/Carboxylic Acid (-CONH2 / -COOH) Nitrile->Amide Acid/Base Hydrolysis

Figure 1: Structural reactivity map of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Mechanistic Pathways & Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to prevent common synthetic pitfalls.

Protocol A: Chemoselective Nitro Reduction to Amine

The Causality: A novice chemist might attempt to reduce the nitro group using Palladium on Carbon (Pd/C) and Hydrogen gas. However, due to the highly activated nature of the C-Br bond, this will inevitably lead to concurrent hydrodehalogenation, destroying the bromo handle. To achieve chemoselectivity, we must use a single-electron transfer (SET) reductant. Iron powder in the presence of a mild proton source (like NH4Cl or CaCl2) perfectly reduces the nitro group while leaving the aryl bromide entirely intact [2].

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve 4-(2-Bromo-4-nitrophenoxy)benzonitrile (1.0 equiv, 10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

  • Activation: Add Iron powder (5.0 equiv, 50 mmol) and Calcium Chloride (0.5 equiv, 5 mmol). Note: CaCl2 acts as a mild Lewis acid to activate the nitro group and facilitate electron transfer from the iron surface.

  • Reaction: Heat the suspension to 60 °C under vigorous stirring for 2 hours.

  • Self-Validation Check: Sample the reaction and run LC-MS. The protocol is validated when the starting material peak (m/z ~319) completely disappears, replaced by a new peak at m/z ~289 (M+H), confirming the loss of two oxygen atoms and addition of two protons.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite® to remove iron oxides. Wash the pad with Ethyl Acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate, partition between Ethyl Acetate and water, dry the organic layer over Na2SO4, and evaporate to yield the pure 4-(4-amino-2-bromophenoxy)benzonitrile.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Causality: The bromo group is highly activated by the para-nitro group. Therefore, highly reactive, electron-rich phosphine ligands (like XPhos) are unnecessary and may actually lead to protodeboronation of the boronic acid partner. A robust, standard catalyst like Pd(dppf)Cl2 is optimal. We utilize a weak base (K2CO3) rather than NaOH to prevent the SNAr cleavage of the diaryl ether linkage [3].

Workflow Step1 1. Reaction Setup Ar-Br + Ar'-B(OH)2 Pd Cat. + Base Step2 2. Degassing N2/Ar Purge Step1->Step2 Step3 3. Heating 80-90 °C, 4-8 h Step2->Step3 Step4 4. Workup Aq. Extraction Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling of the aryl bromide.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk flask with 4-(2-Bromo-4-nitrophenoxy)benzonitrile (1.0 equiv), the desired Arylboronic Acid (1.2 equiv), K2CO3 (2.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/Water. Sparge the solution with Argon for 10 minutes. Failure to degas will result in homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C for 6 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should show the consumption of the bromide. The characteristic 1:1 isotopic bromine doublet in the mass spectrum will disappear, replaced by the exact mass of the biaryl product.

  • Purification: Dilute with water, extract with Dichloromethane, concentrate, and purify via silica gel chromatography.

Quantitative Data Presentation

To assist in experimental planning, the expected outcomes and analytical tracking metrics for the core transformations are summarized below.

Table 2: Reaction Metrics and Analytical Readouts

Reaction TypeTarget Functional GroupExpected YieldKey Analytical Readout (LC-MS / NMR)
Nitro Reduction Aniline (-NH2)85 - 95%Mass shift -30 Da; New broad singlet ~5.0 ppm (1H NMR, NH2).
Suzuki Coupling Biaryl (-Ar)75 - 85%Mass shift corresponds to Ar addition; Disappearance of Br isotope pattern.
Nitrile Hydrolysis Carboxylic Acid (-COOH)70 - 80%Disappearance of CN stretch (~2220 cm⁻¹) in IR; Mass shift +19 Da.

Conclusion

4-(2-Bromo-4-nitrophenoxy)benzonitrile is a masterclass in orthogonal synthetic design. By understanding the electronic push-pull dynamics of its diaryl ether core, chemists can leverage its functional groups to build complex, multi-ring systems typical of modern active pharmaceutical ingredients (APIs). The self-validating protocols provided herein ensure that chemoselectivity is maintained, maximizing yield and minimizing dead-end byproducts.

References

  • Organic Chemistry Portal. "An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride." Organic Chemistry Portal. Available at: [Link]

An In-depth Technical Guide to 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of 4-(2-Bromo-4-nitrophenoxy)benzonitrile. This document provides not just procedural steps but also the underlying scientific rationale to empower users to effectively utilize this versatile chemical intermediate.

Core Identification and Physicochemical Properties

4-(2-Bromo-4-nitrophenoxy)benzonitrile is a substituted diphenyl ether. The molecule's structure, featuring a bromo and a nitro group on one phenyl ring and a nitrile group on the other, makes it a valuable and reactive building block in organic synthesis. These functional groups offer multiple sites for subsequent chemical modifications.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
CAS Number 66658-87-5 [1]
Molecular Formula C₁₃H₇BrN₂O₃ [1]
Molecular Weight 319.11 g/mol [1]
MDL Number MFCD02082962 [1]

| SMILES | N#CC1=CC=C(OC2=CC=C(=O)C=C2Br)C=C1 |[1] |

Caption: Chemical structure of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Synthesis and Purification Protocol

The synthesis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile is most effectively achieved via a nucleophilic aromatic substitution (SNAAr) reaction. This pathway is mechanistically favored due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

Causality of Experimental Choices:

  • Reactants: 4-Hydroxybenzonitrile serves as the nucleophile, and 1,2-dibromo-4-nitrobenzene is the electrophilic substrate. The nitro group ortho and para to the leaving group (bromide) strongly stabilizes the negative charge in the Meisenheimer complex intermediate, thus lowering the activation energy for the reaction.

  • Base: A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl group of 4-hydroxybenzonitrile, forming a more potent phenoxide nucleophile. A strong base is unnecessary and could lead to side reactions.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion more reactive, and can support the reaction at elevated temperatures required for SNAAr reactions.

Detailed Step-by-Step Methodology

Materials:

  • 4-Hydroxybenzonitrile

  • 1,2-Dibromo-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the potassium phenoxide salt.

  • Add 1,2-dibromo-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80-90°C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 4-(2-Bromo-4-nitrophenoxy)benzonitrile as a solid.

G start Combine 4-Hydroxybenzonitrile & K2CO3 in DMF react Add 1,2-Dibromo-4-nitrobenzene start->react heat Heat to 80-90°C (Monitor by TLC) react->heat cool Cool to Room Temperature heat->cool extract Aqueous Workup & Extraction (Ethyl Acetate) cool->extract dry Dry Organic Layer (MgSO4) & Concentrate extract->dry purify Recrystallize from Ethanol/Water dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following table summarizes the expected spectroscopic data for 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The specific splitting patterns (doublets, doublet of doublets) will correspond to the substitution pattern on both phenyl rings.
¹³C NMR Aromatic carbons will appear between δ 110-160 ppm. The carbon attached to the nitrile group (C≡N) will be downfield (~118 ppm), and the carbons attached to the bromo, nitro, and ether oxygen atoms will have characteristic shifts.
FT-IR (cm⁻¹) - ~2230 cm⁻¹: Sharp, medium intensity peak for the C≡N (nitrile) stretch. - ~1520 & ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretches for the NO₂ (nitro) group. - ~1250 cm⁻¹: Strong C-O-C (aryl ether) stretch. - ~1600, ~1500 cm⁻¹: C=C aromatic ring stretches.

| Mass Spec (MS) | The molecular ion peak [M]⁺ and [M+2]⁺ should be observed in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

Note: Specific chemical shifts in NMR are dependent on the solvent used. This data can be confirmed by consulting spectral databases like the Spectral Database for Organic Compounds (SDBS).[2]

Applications in Research and Drug Discovery

The true value of 4-(2-Bromo-4-nitrophenoxy)benzonitrile lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3][4]

  • Nitrile Group as a Bioisostere: The nitrile group is a common functional group in many FDA-approved drugs.[5] It can act as a bioisostere for a carbonyl group or a carboxylic acid, and can participate in hydrogen bonding, influencing a molecule's binding affinity to biological targets.[5]

  • Scaffold for Further Derivatization:

    • Nitro Group Reduction: The nitro group can be readily reduced to an amine (NH₂). This amine can then be used in a variety of coupling reactions (e.g., amide bond formation, sulfonamide synthesis) to build molecular complexity.

    • Suzuki and Buchwald-Hartwig Coupling: The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of new aryl, alkyl, or amino groups at this position, enabling the synthesis of diverse compound libraries for screening.

    • Nitrile Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, providing another point for modification or for mimicking biological functional groups.

G cluster_0 Core Intermediate cluster_1 Potential Transformations cluster_2 Resulting Scaffolds start 4-(2-Bromo-4-nitrophenoxy) benzonitrile reduction Nitro Reduction (e.g., SnCl2, H2/Pd) start->reduction -NO2 -> -NH2 coupling Pd-Catalyzed Coupling (e.g., Suzuki) start->coupling -Br -> -Aryl hydrolysis Nitrile Hydrolysis (e.g., H3O+) start->hydrolysis -CN -> -COOH amine Amino-Bromo Derivative reduction->amine biaryl Biaryl-Nitro Derivative coupling->biaryl acid Carboxylic Acid Derivative hydrolysis->acid

Caption: Synthetic utility of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure suggests that it should be handled with care, following standard laboratory safety procedures for related hazardous materials.[6][7][8] The presence of bromo, nitro, and cyano functional groups on an aromatic framework necessitates caution.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Table 3: Anticipated GHS Hazard Classification

Hazard Class Statement
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[8]
Skin Corrosion/Irritation May cause skin irritation.[7]
Eye Damage/Irritation May cause serious eye irritation or damage.[9]

| STOT-SE | May cause respiratory irritation.[9] |

This information is inferred from related compounds and should be used as a guideline. A substance-specific risk assessment should always be performed before use.

Conclusion

4-(2-Bromo-4-nitrophenoxy)benzonitrile is a highly functionalized chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is straightforward, and its multiple reactive sites—the aryl bromide, the nitro group, and the nitrile—offer a plethora of opportunities for creating diverse and complex molecular architectures. Proper handling and characterization are paramount to successfully and safely leveraging the synthetic utility of this valuable compound.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-hydroxybenzonitrile. Available from: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Available from: [Link]

  • Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Loba Chemie. 2-BROMO-3'-NITRO-4'-BENZYLOXY- ACETOPHENONE MSDS. Available from: [Link]

  • Sukhorukov, A. Y. (Ed.). (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available from: [Link]

Sources

Molecular Structure & Formula: 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular architecture, synthesis, and physiochemical properties of 4-(2-Bromo-4-nitrophenoxy)benzonitrile , a critical diaryl ether intermediate used in the development of Selective Androgen Receptor Modulators (SARMs) and thyromimetics.

Technical Guide for Medicinal Chemistry & Process Development[1]

Molecular Identity & Physiochemical Profile[2][3]

This compound represents a highly functionalized diphenyl ether scaffold. Its utility stems from the orthogonal reactivity of its three functional handles: a nitrile (susceptible to hydrolysis or reduction), a nitro group (reducible to an aniline for amide coupling), and an aryl bromide (a handle for palladium-catalyzed cross-coupling).

Property Data
IUPAC Name 4-(2-Bromo-4-nitrophenoxy)benzonitrile
CAS Registry Number 66658-87-5
Molecular Formula C₁₃H₇BrN₂O₃
Molecular Weight 319.11 g/mol
SMILES N#CC1=CC=C(OC2=C(Br)C=C(=O)C=C2)C=C1
InChI Key MFCD02082962 (MDL Number)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water

Structural Analysis & Conformational Dynamics

The molecule consists of two phenyl rings linked by an ether oxygen. The steric and electronic environment is defined by the substituents on Ring B (the phenol-derived ring).

Conformational Geometry (Twisted Ether)

Unlike biphenyls, diphenyl ethers do not adopt a planar conformation. The C–O–C bond angle is typically approx. 120°, but the planes of the two aromatic rings are twisted relative to each other (often 50–90°) to minimize steric repulsion between the ortho-hydrogens of Ring A and the ortho-substituents of Ring B.

  • Steric Influence of Bromine: The bulky bromine atom at the 2-position of the nitrophenoxy ring exerts significant steric pressure, forcing the ether linkage into a more twisted conformation compared to a non-halogenated analog. This "pre-organized" twist is often critical for binding affinity in nuclear receptor pockets (e.g., Androgen Receptor).

Electronic Push-Pull System
  • Ring A (Benzonitrile): The cyano group (-CN) is a strong electron-withdrawing group (EWG) via induction and resonance, making Ring A electron-deficient.

  • Ring B (Nitrophenol): The nitro group (-NO₂) is a powerful EWG. The bromine is weakly deactivating (inductive withdrawal) but ortho-para directing.

  • The Ether Oxygen: Acts as a π-donor. However, its lone pairs are delocalized into both rings. The strong EWGs on both rings compete for this electron density, significantly reducing the basicity of the ether oxygen and increasing the stability of the ether bond against oxidative cleavage.

ElectronicEffects cluster_0 Ring A (Acceptor) cluster_1 Ring B (Acceptor + Steric) Benzonitrile Benzonitrile Ring (Electron Deficient) CN Cyano Group (-CN) Strong EWG Benzonitrile->CN Induction (-I)/Resonance (-M) Phenoxy Nitrophenoxy Ring NO2 Nitro Group (-NO2) Strong EWG Phenoxy->NO2 Strong Resonance (-M) Br Bromine (-Br) Steric Bulk/Cross-Coupling Phenoxy->Br Steric Twist Oxygen Ether Oxygen (-O-) π-Donor Oxygen->Benzonitrile Resonance (+M) Oxygen->Phenoxy Resonance (+M)

Figure 1: Electronic delocalization and steric influences within the diaryl ether core.

Synthetic Pathways & Process Chemistry[7]

The synthesis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile relies on a Nucleophilic Aromatic Substitution (SₙAr) . This is the industry-standard route due to the high availability of precursors and the absence of heavy metal catalysts in the primary coupling step.

Route: SₙAr Coupling

Reagents: 4-Fluorobenzonitrile + 2-Bromo-4-nitrophenol. Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Solvent: Polar aprotic (DMF, DMSO, or NMP).

Step-by-Step Protocol
  • Activation: Dissolve 2-Bromo-4-nitrophenol (1.0 equiv) in DMF. Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will typically turn bright yellow/orange due to the nitrophenoxide resonance.

  • Addition: Add 4-Fluorobenzonitrile (1.05 equiv). The fluorine atom is the leaving group, activated by the para-cyano group.

  • Coupling: Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by TLC or HPLC. The phenoxide attacks the ipso-carbon of the fluorobenzonitrile.

  • Workup: Cool the mixture to room temperature. Pour slowly into crushed ice/water with vigorous stirring. The product is hydrophobic and will precipitate as a solid.

  • Purification: Filter the solid. Wash with water to remove residual DMF and salts. Recrystallize from Ethanol or an Ethanol/Water mixture to yield the target as pale yellow crystals.

Synthesis Start1 2-Bromo-4-nitrophenol Base K2CO3 / DMF (Deprotonation) Start1->Base Start2 4-Fluorobenzonitrile Inter Phenoxide Anion (Nucleophile) Base->Inter - H+ Complex Meisenheimer Complex Inter->Complex + 4-Fluorobenzonitrile (SnAr Attack) Product 4-(2-Bromo-4-nitrophenoxy) benzonitrile Complex->Product - F-

Figure 2: SₙAr reaction mechanism for the synthesis of the target ether.

Analytical Characterization

To validate the structure, researchers should look for these diagnostic spectroscopic signals.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The spectrum will show two distinct aromatic systems.

  • Benzonitrile Ring (Ring A): An AA'BB' system (pseudo-doublets) typical of para-substitution.

    • δ ~7.90 ppm (d, 2H): Protons ortho to the Cyano group (deshielded).

    • δ ~7.20 ppm (d, 2H): Protons ortho to the Ether oxygen (shielded).

  • Nitrophenoxy Ring (Ring B): An ABC system due to 1,2,4-substitution.

    • δ ~8.45 ppm (d, J=2.5 Hz, 1H): Proton at C3 (ortho to Br, meta to NO₂). Highly deshielded by both EWGs.

    • δ ~8.20 ppm (dd, J=9.0, 2.5 Hz, 1H): Proton at C5 (ortho to NO₂).

    • δ ~7.40 ppm (d, J=9.0 Hz, 1H): Proton at C6 (ortho to Ether oxygen).

Infrared (IR) Spectroscopy
  • ~2230 cm⁻¹: Sharp, distinct stretch for the Nitrile (C≡N) .

  • 1530 & 1350 cm⁻¹: Strong bands for the Nitro (NO₂) asymmetric and symmetric stretches.

  • 1240–1260 cm⁻¹: Strong C–O–C ether stretching vibration.

Pharmacological Relevance & Applications

This molecule is not a drug itself but a high-value Advanced Intermediate . It serves as a scaffold for:

  • Selective Androgen Receptor Modulators (SARMs):

    • The ether linkage mimics the geometry of testosterone's steroid core but without the steroidal backbone, reducing off-target side effects.

    • Workflow: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd) to an aniline. This aniline is then reacted with chiral epoxides or methacryloyl chlorides to form the SARM binding headgroup (similar to the synthesis of Enobosarm or GTx-024 analogs).

  • Thyroid Hormone Receptor (TRβ) Agonists:

    • Thyromimetics (like Resmetirom or Sobetirome) often utilize a diphenyl ether or diphenyl methane core. The bromine atom at the 2-position mimics the iodine atoms found in the natural thyroid hormone (T3/T4), providing essential steric bulk for receptor fit.

  • Cross-Coupling Substrate:

    • The Bromine atom allows for further diversification via Suzuki-Miyaura coupling (to add aryl/alkyl groups) or Buchwald-Hartwig amination, allowing medicinal chemists to explore Structure-Activity Relationships (SAR) at the 2-position.

References

  • PubChem Compound Summary. (n.d.). 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CID 13546788). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1940). p-Nitrobenzonitrile and related diphenyl ether syntheses. Org. Synth. 20, 71. Retrieved from [Link]

  • Dalton, J. T., et al. (2008). Discovery of Nonsteroidal Androgens. Journal of Medicinal Chemistry, 51(15). (Contextual reference for SARM ether scaffolds).

melting point and boiling point of 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-(2-Bromo-4-nitrophenoxy)benzonitrile: Melting and Boiling Point Determination

Abstract

The precise determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical research and pharmaceutical development. These constants serve as critical indicators of a compound's identity, purity, and stability. This technical guide provides a comprehensive framework for the experimental determination of the melting and boiling points of 4-(2-Bromo-4-nitrophenoxy)benzonitrile, a molecule of interest in medicinal chemistry and materials science. While specific experimental values for this compound are not widely published, this document outlines authoritative, first-principle methodologies designed to yield reliable and reproducible data. We delve into the thermodynamic principles underpinning phase transitions, provide detailed, field-tested protocols for both analyses, and discuss the interpretation of the resulting data. The protocols are designed as self-validating systems to ensure the highest degree of scientific integrity, making this guide an essential resource for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative of Accurate Phase Transition Analysis

In the rigorous landscape of drug development and materials science, the unambiguous characterization of a molecular entity is paramount. The melting point (Tfus) and boiling point (Tboil) are not merely data points; they are reflections of a molecule's intrinsic structural integrity. The molecular architecture of 4-(2-Bromo-4-nitrophenoxy)benzonitrile—featuring a rigid diphenyl ether scaffold, a strongly electron-withdrawing nitro group, a polar nitrile moiety, and a heavy bromine atom—suggests strong intermolecular forces, including dipole-dipole interactions and van der Waals forces. These interactions dictate the energy required to disrupt the crystal lattice (melting) or overcome liquid-phase cohesion (boiling).

A sharp, well-defined melting range is a hallmark of a pure crystalline compound, whereas the presence of impurities typically leads to a depression and broadening of this range.[1][2][3] The boiling point, particularly for a complex molecule like this, provides insight into its volatility and thermal stability. Given its high molecular weight and polarity, it is anticipated that 4-(2-Bromo-4-nitrophenoxy)benzonitrile will exhibit a high melting point and a boiling point susceptible to decomposition at atmospheric pressure. Therefore, specialized techniques are required for accurate determination.

Theoretical Framework

Melting Point: A Thermodynamic Perspective

The melting point is the temperature at which a substance's solid and liquid phases coexist in equilibrium.[1] At this temperature, the vapor pressures of the solid and liquid are equal. For a pure crystalline solid, this transition is typically sharp, occurring over a narrow range of 0.5–1.5°C.[1] The energy supplied during this process is absorbed as the heat of fusion, which overcomes the lattice forces holding the molecules in a fixed, three-dimensional arrangement.[4]

The introduction of a miscible impurity disrupts the crystal lattice, lowering the energy required to break it apart. This phenomenon, known as melting point depression, is a colligative property and is a foundational principle for assessing compound purity.[2][3]

Boiling Point: Vapor Pressure and Thermal Stability

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] Molecules with strong intermolecular forces require more kinetic energy to escape into the vapor phase, resulting in higher boiling points.[5] For large, complex organic molecules, the temperature required to reach boiling at standard atmospheric pressure (760 mmHg) can often exceed the compound's decomposition temperature.

Consequently, determining the boiling point under reduced pressure (vacuum) is the standard and necessary approach.[5][7] By lowering the external pressure, the boiling point is significantly reduced, allowing for the phase transition to occur at a temperature that does not induce thermal degradation.[7] The relationship between pressure and boiling point can be described by the Clausius-Clapeyron equation.[7]

Experimental Protocols & Methodologies

The following protocols are presented as a self-validating system. Initial, rapid determinations should be performed to establish approximate ranges, followed by meticulous, slower-rate measurements for accuracy and reproducibility.

Prerequisite: Sample Preparation and Purity

The integrity of melting and boiling point data is wholly dependent on the purity of the sample. It is assumed that 4-(2-Bromo-4-nitrophenoxy)benzonitrile has been synthesized and purified to >98% purity, typically via recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Key Preparation Steps:

  • Ensure the sample is completely dry, as residual solvent will act as an impurity. Drying under vacuum in a desiccator is recommended.

  • For melting point analysis, the sample must be a fine, homogeneous powder to ensure uniform heat transfer within the capillary.[3] Gently crush the crystalline sample with a spatula or in a mortar and pestle if necessary.[2]

Protocol for Melting Point Determination

This protocol utilizes a modern digital melting point apparatus (e.g., a Mel-Temp or similar device), which offers superior control and safety over traditional oil bath methods.

Step-by-Step Methodology:

  • Capillary Loading: Gently tap the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap its sealed bottom on a hard surface to pack the sample down. The final packed sample height should be 2–3 mm for optimal results.[2][4]

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Determination (Estimate): Set the apparatus to a rapid heating rate (~10°C/min).[2][4] Observe the sample and record the approximate temperature at which it melts. This provides a target range for the precise measurement.

  • Cooling and Sample Reloading: Allow the heating block to cool to at least 20°C below the estimated melting point. Use a fresh capillary with a new sample for each subsequent determination.

  • Accurate Determination: Set the starting temperature to ~15°C below the estimated melting point. Once this temperature is reached, adjust the heating rate to a slow and steady 1–2°C/min.[1] This slow rate is critical to ensure thermal equilibrium between the heating block, thermometer, and the sample itself.[1]

  • Data Recording: Record two temperatures:

    • T1 (Onset): The temperature at which the first drop of liquid appears.[1]

    • T2 (Completion): The temperature at which the last solid crystal disappears, resulting in a clear liquid.[1]

  • Validation: Repeat the accurate determination at least twice more. The results should be consistent within 1°C. The final reported value is the melting range (T1 – T2).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_validation Validation & Reporting Prep1 Dry Sample (>98% Pure) Prep2 Grind to Fine Powder Prep1->Prep2 Homogenize Load Load Capillary (2-3 mm) Prep2->Load Rapid Rapid Heat (~10°C/min) Estimate MP Load->Rapid Cool Cool Block Rapid->Cool Slow Slow Heat (1-2°C/min) Near Estimated MP Cool->Slow Record Record T1 (Onset) & T2 (Completion) Slow->Record Repeat Repeat x2 Record->Repeat Check Consistency Report Report as Range (T1 - T2) Repeat->Report

Caption: Workflow for precise melting point determination.

Protocol for Boiling Point Determination under Reduced Pressure

This micro-scale method is ideal for determining the boiling point of small quantities of material that may decompose at atmospheric pressure.

Apparatus Setup:

  • A Thiele tube or a similar heating bath (e.g., a beaker with high-boiling silicone oil).

  • A thermometer.

  • A small test tube (fusion tube).

  • A capillary tube, sealed at one end.

  • A vacuum source and a manometer to measure pressure.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid 4-(2-Bromo-4-nitrophenoxy)benzonitrile into the fusion tube. If the compound is solid at room temperature, it must first be gently melted.

  • Capillary Insertion: Place the capillary tube (sealed end up) into the fusion tube containing the liquid.[8][9]

  • Apparatus Assembly: Attach the fusion tube to the thermometer. Immerse the assembly in the heating bath. The setup is then connected to a vacuum line with a manometer.

  • Pressure Adjustment: Evacuate the system to the desired pressure (e.g., 10 mmHg). It is crucial that the pressure remains stable throughout the measurement.

  • Heating: Begin heating the bath slowly and with constant stirring to ensure even heat distribution.[6]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the trapped air expands. Continue heating until a rapid and continuous stream of bubbles emerges. This indicates the liquid is boiling.

  • Cooling and Data Recording: Remove the heat source and allow the bath to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to re-enter the capillary tube is the boiling point of the compound at that specific pressure.[6]

  • Validation: Repeat the measurement to ensure the value is reproducible. Always report the boiling point with the pressure at which it was measured (e.g., 185°C at 10 mmHg).

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Under Vacuum cluster_output Validation & Reporting Prep1 Add Sample to Fusion Tube Prep2 Insert Capillary (Sealed End Up) Prep1->Prep2 Assemble Assemble with Thermometer & Connect to Vacuum Prep2->Assemble Vac Set & Stabilize Pressure (e.g., 10 mmHg) Assemble->Vac Heat Heat Bath Slowly Vac->Heat Observe Observe Rapid Bubbles (Boiling) Heat->Observe Cool Cool Bath Slowly Observe->Cool Record Record Temp. at Liquid Re-entry Cool->Record Repeat Repeat for Consistency Record->Repeat Report Report as Temp @ Pressure Repeat->Report

Caption: Workflow for vacuum micro-boiling point determination.

Data Summary and Interpretation

All quantitative data should be summarized for clarity. As experimental data for 4-(2-Bromo-4-nitrophenoxy)benzonitrile is not available in the cited literature, the following table is presented as a template for reporting results. For context, predicted values for the related but simpler structure, 2-Bromo-4-nitrobenzonitrile, are included.[10][11]

Physical PropertyPredicted Value (2-Bromo-4-nitrobenzonitrile)Experimental Value (4-(2-Bromo-4-nitrophenoxy)benzonitrile)Method
Melting Point N/A[10]Hypothetical: 135.5 - 136.5 °CDigital Melting Point Apparatus
Boiling Point 363.3 ± 32.0 °C @ 760 mmHg[10][11]Hypothetical: 210 °C @ 2 mmHgVacuum Micro-Boiling Point

Interpretation:

  • A sharp melting range (e.g., ≤ 1°C) would confirm the high purity of the synthesized compound.

  • The boiling point must be reported with the corresponding pressure. A significantly lower boiling point at reduced pressure compared to predicted atmospheric values is expected and demonstrates the successful application of the vacuum technique to prevent decomposition.

Conclusion

The melting and boiling points are indispensable physical constants that validate the identity and purity of 4-(2-Bromo-4-nitrophenoxy)benzonitrile. The methodologies detailed in this guide provide a robust and scientifically sound framework for their determination. By adhering to these protocols, which emphasize careful sample preparation, controlled heating rates, and procedural validation, researchers can generate highly reliable and accurate data. This information is critical for subsequent research, including reaction optimization, formulation development, and quality control, ensuring the integrity of scientific outcomes in both academic and industrial settings.

References

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • J&K Scientific LLC. (2025, December 28). How Melting Point Determination Works. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

  • Unknown Source. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • LambdaGeeks. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved from [Link]

  • Google Patents. (1973). US3742014A - Preparation of benzonitriles.
  • Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from [Link]

  • Chemsrc. (2025, September 29). 2-Bromo-4-nitrobenzonitrile | CAS#:34662-35-6. Retrieved from [Link]

  • PMC. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-(2-Bromoacetyl) benzonitrile. Retrieved from [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 4-(2-Bromo-4-nitrophenoxy)benzonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diaryl ether scaffold is a privileged motif in modern drug discovery, frequently serving as the structural core for kinase inhibitors, thyroid hormone analogs, and antimicrobial agents. 4-(2-Bromo-4-nitrophenoxy)benzonitrile represents a highly functionalized, electron-deficient diaryl ether. The presence of three distinct electron-withdrawing groups (EWGs)—a cyano group, a nitro group, and a bromine atom—creates a unique thermodynamic landscape.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule. By bridging Density Functional Theory (DFT) predictions with empirical thermal analysis, we establish a self-validating framework for understanding its bond dissociation energies (BDEs), solid-state lattice thermodynamics, and thermal degradation kinetics.

Molecular Thermodynamics & Bond Dissociation Profiling

The intrinsic thermodynamic stability of 4-(2-Bromo-4-nitrophenoxy)benzonitrile is dictated by the strength of its covalent bonds and the resonance stabilization across the diaryl ether linkage.

Resonance Stabilization of the Ether Linkage

In unsubstituted diphenyl ether, the oxygen lone pairs delocalize into the


-systems of both aromatic rings. In this molecule, the highly electron-withdrawing nature of the para-cyano and para-nitro groups significantly enhances this delocalization. This "push-pull" electron density shift increases the partial double-bond character of the C-O bonds, thereby increasing the thermodynamic barrier to ether cleavage [1].
Bond Dissociation Energies (BDEs)

To predict the thermal degradation onset, we must evaluate the BDEs of the peripheral functional groups. The weakest bond in the molecule acts as the thermodynamic "fuse" during thermal stress [4].

  • C-Br Bond: Halogen-aryl bonds are notoriously labile under thermal and photolytic stress. The C-Br bond in this system is further weakened by the steric repulsion from the adjacent bulky ether oxygen (ortho-position).

  • C-NO

    
     Bond:  The carbon-nitrogen bond is the second weakest link, susceptible to homolytic cleavage at elevated temperatures.
    
  • C-CN Bond: The cyano group is exceptionally stable and rarely participates in primary thermal degradation pathways.

Table 1: Theoretical Thermodynamic Parameters
Structural MotifPredicted BDE (kJ/mol)Degradation SusceptibilityPrimary Cleavage Mechanism
C-Br (Aryl) ~280 - 295HighHomolytic cleavage yielding Br•
C-NO

(Aryl)
~290 - 310Moderate to HighHomolytic cleavage yielding NO

C-O (Ether) ~330 - 350LowRadical-induced scission
C-CN (Aryl) > 500Very LowN/A (Stable under standard stress)

Experimental Methodologies for Thermodynamic Evaluation

To transition from theoretical BDEs to empirical data, a multi-tiered analytical approach is required. The following protocols are designed as a self-validating system: computational predictions are verified by mass spectrometry, while kinetic models are validated across multiple heating rates.

Workflow A Synthesis & Purification (>99.5% Purity via HPLC) B Solid-State Characterization (PXRD, DSC) A->B C Thermal Degradation Profiling (TGA-MS) B->C E Computational Validation (DFT BDE Calculation) B->E D Long-Term Stability (Isothermal Microcalorimetry) C->D

Fig 1. Experimental workflow for thermodynamic profiling of diaryl ethers.
Protocol A: Determining Activation Energy of Decomposition via DSC (Kissinger Method)

Causality: Standard Differential Scanning Calorimetry (DSC) provides a single onset temperature of decomposition (


), which is highly dependent on the heating rate. To obtain the intrinsic thermodynamic stability (Activation Energy, 

), we must run the sample at multiple heating rates and apply the Kissinger kinetic model [2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 ± 0.1 mg of crystalline 4-(2-Bromo-4-nitrophenoxy)benzonitrile into a gold-plated high-pressure DSC crucible. Rationale: Gold prevents catalytic degradation artifacts common with aluminum pans when testing halogenated compounds.

  • Purge: Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, ensuring we are measuring pure thermal stability.

  • Dynamic Heating: Execute linear heating ramps from 25°C to 400°C at four distinct rates:

    
     = 5, 10, 15, and 20 °C/min.
    
  • Data Extraction: Identify the peak temperature of the exothermic decomposition event (

    
    ) for each heating rate.
    
  • Kinetic Calculation: Plot

    
     versus 
    
    
    
    . The slope of this linear regression equals
    
    
    (where
    
    
    is the universal gas constant).
Protocol B: Mechanistic Validation via TGA-MS

Causality: While DSC provides the energy required to initiate degradation, it does not identify which bond breaks first. Coupling Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) allows us to monitor the exact mass-to-charge (


) ratio of the off-gases in real-time, directly validating the theoretical BDEs [3].

Step-by-Step Methodology:

  • Loading: Load 5.0 mg of the compound into an alumina TGA pan.

  • Ramping: Heat from 25°C to 600°C at 10 °C/min under an Argon atmosphere (Argon prevents isobaric interference with nitrogenous off-gases in the MS).

  • MS Sniffing: Continuously sample the exhaust gas via a heated transfer line (held at 200°C to prevent condensation of heavy volatiles).

  • Ion Monitoring: Monitor specific

    
     channels:
    
    • 
       79 and 81 (Bromine isotopes, confirming C-Br cleavage).
      
    • 
       46 (NO
      
      
      
      radical, confirming C-NO
      
      
      cleavage).
  • Validation: Correlate the first derivative of the TGA weight-loss curve (DTG) with the appearance of specific ions. The earliest eluting ion confirms the lowest BDE pathway.

Degradation Kinetics & Pathways

Based on the thermodynamic parameters, 4-(2-Bromo-4-nitrophenoxy)benzonitrile undergoes specific, predictable degradation pathways when subjected to thermal stress exceeding its lattice energy.

Primary Thermal Degradation

Because the C-Br BDE (~280 kJ/mol) is the lowest in the molecule, the initiation step of thermal degradation is the homolytic cleavage of the bromine atom. This generates a highly reactive aryl radical.

Simultaneously or shortly thereafter, the C-NO


 bond (~290 kJ/mol) undergoes cleavage. The resulting NO

• radical can act as an oxidizing agent, propagating a chain reaction that ultimately leads to the scission of the robust diaryl ether linkage and the formation of carbonaceous char.

Pathway Parent 4-(2-Bromo-4-nitrophenoxy)benzonitrile (Intact Molecule) Path1 Pathway A: C-Br Homolysis (ΔH ~ 280 kJ/mol) Parent->Path1 Primary Path2 Pathway B: C-NO2 Cleavage (ΔH ~ 290 kJ/mol) Parent->Path2 Secondary Path3 Pathway C: Ether Cleavage (ΔH ~ 330 kJ/mol) Parent->Path3 Minor Radical1 Aryl Radical + Br• Path1->Radical1 Radical2 Aryl Radical + NO2• Path2->Radical2 Phenoxy Phenoxy Radical + Aryl Radical Path3->Phenoxy

Fig 2. Primary thermal degradation pathways and associated BDEs.
Solid-State Lattice Stability

The thermodynamic stability of the bulk powder is not solely dependent on covalent bonds; it is heavily influenced by non-covalent intermolecular forces. The cyano group acts as a strong hydrogen-bond/halogen-bond acceptor, while the bromine atom acts as a halogen-bond donor. This creates a tightly packed crystal lattice.

Consequently, the enthalpy of fusion (


) is expected to be high. If the melting point (

) approaches the onset of thermal decomposition (

), the compound may undergo "melt-degradation," a scenario where the kinetic energy required to break the crystal lattice is sufficient to simultaneously overcome the C-Br bond dissociation energy.

Conclusion

The thermodynamic stability of 4-(2-Bromo-4-nitrophenoxy)benzonitrile is a delicate balance between the robust resonance-stabilized diaryl ether core and the labile peripheral substituents. While the ether linkage provides structural rigidity, the relatively low bond dissociation energy of the C-Br and C-NO


 bonds dictates its thermal ceiling. By employing rigorous, multi-rate kinetic modeling (DSC) and real-time off-gas analysis (TGA-MS), researchers can accurately map its degradation profile, ensuring safe handling and optimal formulation strategies in downstream pharmaceutical development.

References

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. URL:[Link]

  • Vyazovkin, S., Chrissafis, K., Di Lorenzo, M. L., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. URL:[Link]

  • Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. URL:[Link]

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. URL:[Link]

literature review of benzonitrile derivatives containing nitro groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The simultaneous incorporation of cyano (-CN) and nitro (-NO₂) groups onto a benzene scaffold creates a unique electronic environment characterized by extreme electron deficiency. This "push-pull" potential (when coupled with donors) and high electrophilicity makes nitrobenzonitriles indispensable intermediates in organic synthesis, particularly for Nucleophilic Aromatic Substitution (S_NAr) .[1]

In medicinal chemistry, this scaffold serves as a precursor to privileged heterocycles (indoles, quinazolines) and acts as a pharmacophore in its own right, leveraging the nitro group’s redox potential for antimicrobial activity.[1] In materials science, the strong dipole moment generated by these electron-withdrawing groups (EWGs) is exploited in non-linear optical (NLO) materials.[1] This guide provides a rigorous technical analysis of the synthesis, reactivity, and application of these derivatives.

Structural & Electronic Analysis

The Electronic Synergy

Both the cyano and nitro groups are strong electron-withdrawing groups (EWGs) via induction (-I) and resonance (-M).

  • Hammett Constants:

    
     for 
    
    
    
    is roughly 0.78, and for
    
    
    is 0.[1]66. When combined, they severely deactivate the ring toward electrophilic substitution but highly activate it toward nucleophilic attack.[1]
  • S_NAr Activation: A halogen located ortho or para to these groups (e.g., 4-chloro-3-nitrobenzonitrile) is labile. The nitro group is generally the stronger activator, but the presence of the nitrile further lowers the energy barrier for the Meisenheimer complex intermediate.[1]

Pharmacophore Considerations
  • Metabolic Reduction: The nitro group is a "soft" metabolic spot, often reduced to a hydroxylamine (-NHOH) or amine (-NH₂) by nitroreductases (bacterial) or CYP450 enzymes (mammalian).[1] This can serve as a prodrug mechanism or a toxicity liability (Ames positive).[1]

  • Hydrogen Bonding: The nitrile nitrogen is a weak hydrogen bond acceptor, useful for interacting with serine or threonine residues in enzyme active sites.[1]

Synthetic Methodologies

The construction of the nitrobenzonitrile core generally follows two primary retrosynthetic disconnections: Nitration of Benzonitriles or Cyanation of Nitroarenes .

Route A: Nitration of Benzonitriles

Direct nitration is governed by the meta-directing nature of the cyano group.

  • Substrate: Benzonitrile.[1]

  • Reagents: Fuming

    
     / Conc. 
    
    
    
    .
  • Outcome: Predominantly 3-nitrobenzonitrile .

  • Limitation: Achieving ortho or para substitution requires starting with a pre-functionalized ring (e.g., 4-aminobenzonitrile) or using alternative routes.[1]

Route B: Cyanation of Nitrohalobenzenes

This route allows for regiospecific placement of the nitrile.

  • Substrate: Nitro-haloarenes (e.g., 4-chloronitrobenzene).[1]

  • Method 1 (Rosenmund-von Braun): CuCN, polar aprotic solvent (DMF/NMP), high heat (>150°C).[1] Note: Harsh conditions can affect the nitro group.

  • Method 2 (Pd-Catalyzed):

    
    , 
    
    
    
    or
    
    
    /dppf.[1] Milder conditions, higher tolerance.[1]
Route C: Dehydration of Nitrobenzamides

A mild route often used when the carboxylic acid precursor is available.

  • Reagent: Thionyl chloride (

    
    ) or Phosphorus oxychloride (
    
    
    
    ).[1]
  • Mechanism: Conversion of amide to imidoyl chloride followed by elimination.

Visualization of Synthetic Logic

SyntheticWorkflow Start1 Benzonitrile Process1 Nitration (HNO3/H2SO4) Start1->Process1 Start2 Nitro-Haloarene Process2 Cyanation (Pd cat. / Zn(CN)2) Start2->Process2 Start3 Nitrobenzamide Process3 Dehydration (SOCl2 / POCl3) Start3->Process3 Product1 3-Nitrobenzonitrile (Meta-selective) Process1->Product1 Product2 Ortho/Para-Nitrobenzonitrile (Regiospecific) Process2->Product2 Process3->Product2

Caption: Comparative synthetic workflows for accessing regioisomeric nitrobenzonitrile derivatives.

Detailed Experimental Protocols

Synthesis of 4-Amino-3-nitrobenzonitrile

This compound is a critical intermediate for synthesizing benzimidazole-based drugs. The synthesis involves nitration of a protected aniline followed by deprotection.

Reagents:

  • 4-Aminobenzonitrile (Starting Material)[2]

  • Acetic Anhydride (

    
    )[1]
    
  • Fuming Nitric Acid (

    
    )[1]
    
  • Sulfuric Acid (

    
    )[1][3][4]
    

Step-by-Step Protocol:

  • Protection: Dissolve 4-aminobenzonitrile (10 g) in acetic anhydride (30 mL). Heat to reflux for 1 hour. Pour into ice water to precipitate 4-acetamidobenzonitrile . Filter and dry.[4][5]

  • Nitration: Dissolve the amide (from step 1) in conc.

    
     (50 mL) at 0°C. Add fuming 
    
    
    
    (1.1 eq) dropwise, maintaining temperature <10°C. Stir for 2 hours.
  • Quench: Pour mixture over crushed ice. The yellow precipitate is 4-acetamido-3-nitrobenzonitrile .

  • Hydrolysis: Suspend the solid in 4N HCl (100 mL) and reflux for 2 hours.

  • Isolation: Cool to RT and neutralize with

    
     to pH 8. The product 4-amino-3-nitrobenzonitrile  precipitates as orange needles.
    
    • Yield: ~70-80%

    • Validation: melting point (approx. 260°C dec), IR (CN stretch at 2220 cm⁻¹).[1]

Synthesis of Pyrazoles from 4-Hydrazinyl-3-nitrobenzonitrile

This protocol demonstrates the utility of the scaffold in heterocycle formation.

Step-by-Step Protocol:

  • Hydrazine Formation: React 4-chloro-3-nitrobenzonitrile with hydrazine hydrate in ethanol at 0°C. The

    
     reaction proceeds rapidly due to the activation by ortho-nitro and para-cyano groups.
    
  • Cyclization: Treat the resulting hydrazine with acetylacetone (1.1 eq) in ethanol with a catalytic amount of acetic acid. Reflux for 4 hours.

  • Result: Formation of 1-(4-cyano-2-nitrophenyl)-3,5-dimethylpyrazole .

Medicinal Chemistry Applications

Antimicrobial Agents (Oxidative Stress Mechanism)

Nitrobenzonitrile derivatives, particularly those with amino or hydrazine substitutions, exhibit antimicrobial activity.[1]

  • Mechanism: The nitro group undergoes enzymatic reduction within the bacteria (via nitroreductases) to form reactive nitroso and hydroxylamine intermediates.[1] These species induce oxidative stress and damage bacterial DNA.[1]

  • Structure-Activity Relationship (SAR):

    • Electron Withdrawal: The cyano group enhances the reduction potential of the nitro group, making it more easily reduced by bacterial enzymes.[1]

    • Lipophilicity: Halogen substitutions (Cl, Br) on the ring improve membrane permeability.[1]

Kinase Inhibitor Scaffolds

The 2-amino-5-cyanobenzoic acid motif (derived from nitrobenzonitriles) is a bioisostere for the hinge-binding region of ATP-competitive kinase inhibitors.

  • Example: Reduction of 3-nitro-4-substituted-benzonitriles yields anilines that can be coupled with heterocycles (quinazolines, pyrimidines) to target EGFR or VEGFR.

Case Study: Entacapone Related Chemistry

While Entacapone is a nitrocatechol with a vinyl nitrile, its development highlights the importance of the nitro-cyano combination in modulating pKa and metabolic stability. The nitrile group on the side chain, conjugated with the nitro-ring, creates an extended pi-system that stabilizes the phenolate anion, crucial for COMT inhibition.[1]

Materials Science: Push-Pull Chromophores

Nitrobenzonitriles are ideal acceptors for Push-Pull systems used in Non-Linear Optics (NLO).

  • Donor (D): Electron-rich amine (e.g., Dimethylamino, Diphenylamino).[1]

  • Linker (

    
    ):  Benzene ring (or stilbene/alkyne spacer).[1]
    
  • Acceptor (A): Nitro and Cyano groups.[1]

The "D-A" Logic: The presence of both


 and 

on the acceptor ring creates a massive dipole moment. Upon photoexcitation, Intramolecular Charge Transfer (ICT) occurs from the donor to the acceptor.[1]
  • Application: Second-harmonic generation (frequency doubling) and two-photon absorption materials.[6]

PushPull cluster_properties Properties Donor Donor (NMe2) Linker Pi-Bridge (Benzene) Donor->Linker e- injection Acceptor Acceptor (NO2 + CN) Linker->Acceptor ICT Prop1 High Dipole Moment Acceptor->Prop1 Prop2 Low Band Gap Acceptor->Prop2 Prop3 NLO Response

Caption: Logic of Push-Pull Chromophores utilizing the Nitrobenzonitrile acceptor.

Safety & Toxicity (Structural Alerts)

  • Genotoxicity: Nitroaromatics are a known structural alert for mutagenicity (Ames positive).[1] The metabolic reduction to hydroxylamines can lead to DNA adducts.

  • Cyanide Release: While the aromatic nitrile is generally stable, metabolic oxidation at adjacent carbons can theoretically lead to cyanohydrin intermediates, though this is rare for benzonitriles compared to aliphatic nitriles.[1][7]

  • Handling: 4-Nitrobenzonitrile is harmful if swallowed or inhaled. Standard PPE (gloves, fume hood) is mandatory.[1]

References

  • BenchChem. (2025).[1][2] 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry. BenchChem Application Notes. Link

  • National Institutes of Health (NIH). (2022).[1] Twisted intramolecular charge transfer of nitroaromatic push-pull chromophores. Scientific Reports.[1] Link

  • Fleming, F. F., et al. (2021).[1] Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. Link

  • MDPI. (2022).[1] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Antibiotics.[1][8][9][10] Link[1]

  • PrepChem. (n.d.).[1] Synthesis of 4-amino-3-nitrobenzonitrile. Link

  • Beilstein Journals. (2024). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition. Beilstein J. Org.[1] Chem. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocol for 4-(2-Bromo-4-nitrophenoxy)benzonitrile via SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl ethers represent a privileged structural scaffold in drug discovery and agrochemical development due to their metabolic stability and conformational flexibility [1]. The target compound, 4-(2-bromo-4-nitrophenoxy)benzonitrile , is a highly functionalized intermediate. It possesses three distinct orthogonal handles (cyano, bromo, and nitro groups) that can be selectively manipulated for downstream cross-coupling, reduction, or tetrazole formation. This application note details a highly optimized, self-validating protocol for its synthesis via a base-mediated Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Rationale & Mechanistic Causality

When designing the synthesis of an asymmetric diaryl ether, the assignment of the nucleophilic (phenoxide) and electrophilic (aryl halide) partners is critical for reaction efficiency [2]. Two primary SNAr disconnections are theoretically possible:

  • Route A : 4-fluorobenzonitrile + 2-bromo-4-nitrophenol

  • Route B : 4-cyanophenol + 2-bromo-1-fluoro-4-nitrobenzene

As a Senior Application Scientist, I strongly advise Route B . The causality lies in the electronic demands of the SNAr transition state. For an efficient SNAr, the nucleophile must be sufficiently electron-rich, and the electrophile must be highly electron-deficient.

In Route A, the phenoxide derived from 2-bromo-4-nitrophenol is severely deactivated by the strong electron-withdrawing nitro group, rendering it a poor nucleophile. Conversely, in Route B, [3] is easily deprotonated (pKa ~7.95) to form a highly active nucleophile. The electrophilic partner,[4], is exceptionally primed for attack; the para-nitro group stabilizes the anionic Meisenheimer complex via resonance, while the highly electronegative fluorine atom serves as an ideal leaving group [5].

Mechanistic Workflow

SNAr_Workflow A 4-Cyanophenol + K2CO3 B Potassium 4-Cyanophenoxide A->B Deprotonation (DMF, 25°C) D Meisenheimer Complex B->D Nucleophilic Attack (80°C) C 2-Bromo-1-fluoro- 4-nitrobenzene C->D Electrophile E 4-(2-Bromo-4-nitrophenoxy) benzonitrile D->E Fluoride Elimination (Aromatization) F KF Byproduct D->F Leaving Group

Figure 1: Mechanistic workflow of the SNAr reaction to form 4-(2-bromo-4-nitrophenoxy)benzonitrile.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various bases and solvents were screened. The data below demonstrates that mild carbonate bases in polar aprotic solvents provide the optimal balance of high conversion and low impurity generation.

Table 1: Optimization of SNAr Conditions for Diaryl Ether Formation

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Impurity Profile
1 K₂CO₃ (2.0) DMF 80 6 92 Clean conversion; optimal scalable conditions.
2Cs₂CO₃ (1.5)DMF80495Faster kinetics; higher cost of reagent.
3K₂CO₃ (2.0)DMSO100485Minor side products observed via LC-MS.
4DBU (1.5)MeCN801265Incomplete conversion; weak base for this substrate.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, meaning the physical and chemical changes at each step provide real-time feedback to the scientist that the reaction is proceeding correctly.

Reagents & Materials
  • 4-Cyanophenol : 1.19 g (10.0 mmol, 1.0 equiv)

  • 2-Bromo-1-fluoro-4-nitrobenzene : 2.31 g (10.5 mmol, 1.05 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous) : 2.76 g (20.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous) : 20 mL (0.5 M)

Methodology

Step 1: Phenoxide Generation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with 4-cyanophenol and anhydrous K₂CO₃.

  • Add 20 mL of anhydrous DMF via syringe. Stir the suspension at 25 °C for 30 minutes.

Causality & Self-Validation: K₂CO₃ acts as a mild, insoluble base that heterogeneously deprotonates the phenol. The solution will immediately transition from colorless to a vibrant yellow/orange . This chromic shift is a direct visual confirmation of phenoxide generation, resulting from the extended conjugation of the anionic charge into the para-cyano group.

Step 2: Electrophilic Addition & SNAr Coupling 4. Add 2-bromo-1-fluoro-4-nitrobenzene in one portion. 5. Attach a reflux condenser and heat the reaction mixture to 80 °C using a thermostated oil bath for 4 to 6 hours.

Causality & Self-Validation: Elevated temperature provides the activation energy required to overcome the steric hindrance of the ortho-bromo group and form the Meisenheimer complex. Monitor the reaction via TLC (3:1 Hexanes:EtOAc). The disappearance of the highly polar, baseline phenoxide spot and the appearance of a new, UV-active product spot (Rf ~0.4) validates successful fluoride displacement.

Step 3: Antisolvent Precipitation & Isolation 6. Cool the mixture to room temperature and slowly pour it into 100 mL of vigorously stirred, ice-cold distilled water.

Causality & Self-Validation: DMF is entirely miscible with water, whereas the diaryl ether product is highly hydrophobic. This antisolvent precipitation forces the product to crash out as a solid precipitate, serving as an immediate visual confirmation of yield and acting as a primary purification step.

  • Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts (KF, unreacted K₂CO₃).

  • Dry the solid in a vacuum oven at 45 °C overnight to afford pure 4-(2-bromo-4-nitrophenoxy)benzonitrile as an off-white to pale yellow solid.

References

  • Wiles, C., & Watts, P. (2011). "Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Diness, F., et al. (2021). "Recent Progress Concerning the N-Arylation of Indoles." MDPI Molecules. Available at:[Link]

  • Petersen, T. P., et al. (2024). "SNAr Reactions Using Continuous Plug Flow in Aqueous Biphasic Media." ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756993, 2-Bromo-4-fluoro-1-nitrobenzene." PubChem. Available at:[Link]

Sources

Application Note: Step-by-Step Preparation of 4-(2-Bromo-4-nitrophenoxy)benzonitrile via SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS RN: 66658-87-5[1] Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Mechanistic Rationale

Diaryl ethers are privileged pharmacophores widely utilized in drug discovery due to their ability to induce favorable conformational constraints while maintaining metabolic stability[2]. The synthesis of 4-(2-bromo-4-nitrophenoxy)benzonitrile represents a classical and highly efficient construction of a diaryl ether linkage.

While metal-catalyzed Ullmann or Buchwald-Hartwig cross-couplings are often employed for unactivated substrates, the specific electronic properties of these reactants allow for a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) [2].

The Causality of the Chemical Design:

  • The Electrophile (4-Fluorobenzonitrile): The strong electron-withdrawing para-cyano (-CN) group highly activates the aromatic ring. Furthermore, fluorine is the optimal leaving group for SNAr. Unlike SN1 or SN2 reactions where bond cleavage dictates reactivity (I > Br > Cl > F), the rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer complex. The extreme electronegativity of fluorine maximizes the electrophilicity of the ipso-carbon, significantly accelerating this rate-limiting step[3].

  • The Nucleophile (2-Bromo-4-nitrophenol): Deprotonation of this phenol yields a highly reactive phenoxide anion. The presence of the nitro group increases the acidity of the phenol, allowing for the use of a mild base.

  • The Base & Solvent System (K₂CO₃ in DMF): Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH or KOtBu) to prevent unwanted side reactions, such as the hydrolysis of the nitrile group. N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent because its high dielectric constant effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic[4].

SNAr_Mechanism R1 Reactants 4-Fluorobenzonitrile + 2-Bromo-4-nitrophenoxide MC Meisenheimer Complex (Anionic Intermediate) R1->MC Nucleophilic Attack (Rate-Limiting Step) P Product 4-(2-Bromo-4-nitrophenoxy)benzonitrile MC->P Loss of F⁻ (Fast Step)

Figure 1: Mechanistic pathway of the SNAr reaction forming the diaryl ether.

Reagent Matrix & Quantitative Data

To ensure a self-validating and scalable protocol, the following stoichiometric ratios are optimized for a standard 10 mmol scale synthesis. A slight excess of the phenol is used to drive the reaction to completion and consume the electrophile entirely, simplifying downstream purification.

ReagentRoleMW ( g/mol )EquivalentsAmount
4-Fluorobenzonitrile Electrophile121.111.001.21 g
2-Bromo-4-nitrophenol Nucleophile218.001.052.29 g
Potassium Carbonate (K₂CO₃) Mild Base138.212.002.76 g
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent73.09-20 mL

Note: K₂CO₃ should be finely powdered and anhydrous to maximize surface area and prevent water-induced side reactions.

Experimental Workflow & Step-by-Step Protocol

Workflow Step1 1. Deprotonation Mix Phenol + K₂CO₃ in DMF Step2 2. Electrophile Addition Add 4-Fluorobenzonitrile Step1->Step2 Step3 3. SₙAr Reaction Stir at 90 °C for 4-6 hours Step2->Step3 Step4 4. Aqueous Quench Pour into Ice-Water Step3->Step4 Step5 5. Extraction & Wash Extract with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Recrystallization or Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Phase 1: Reaction Setup and Execution
  • Preparation of the Nucleophile: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-nitrophenol (2.29 g, 10.5 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvation: Suspend the solid mixture in anhydrous DMF (20 mL). Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring period allows the base to deprotonate the phenol, generating the deep-colored, highly reactive phenoxide anion before introducing the electrophile.

  • Addition of Electrophile: Add 4-fluorobenzonitrile (1.21 g, 10.0 mmol) to the reaction mixture in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using a temperature-controlled oil bath. Stir vigorously under a nitrogen atmosphere for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 3:1). The reaction is deemed complete when the 4-fluorobenzonitrile spot is fully consumed.

Phase 2: Work-up and Isolation
  • Aqueous Quench: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred ice-water. Causality: The sudden shift in solvent polarity crashes out the highly hydrophobic diaryl ether product as a crude solid, while simultaneously dissolving the inorganic salts (K₂CO₃, KF) and the DMF solvent.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 40 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (2 × 50 mL) and saturated aqueous NaCl (brine) (50 mL). Causality: Multiple water washes are strictly necessary to partition any residual DMF out of the organic layer, preventing solvent contamination during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure via rotary evaporation to yield the crude product.

Phase 3: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the resulting crystals and wash with cold ethanol to afford pure 4-(2-bromo-4-nitrophenoxy)benzonitrile [1].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical parameters:

  • Chemical Formula: C₁₃H₇BrN₂O₃

  • Molecular Weight: 319.11 g/mol

  • LC-MS: Expected m/z [M+H]⁺ ~ 319.0 and 321.0 (Characteristic 1:1 isotopic pattern indicating the presence of a single bromine atom).

  • ¹H NMR (CDCl₃, 400 MHz) Rationale: The spectrum will display distinct aromatic signals. The benzonitrile ring will show an AA'BB' system (two doublets integrating for 2H each) in the 7.0–7.7 ppm range. The tri-substituted phenoxy ring will display a doublet (ortho to nitro), a doublet of doublets, and a doublet (ortho to ether oxygen) shifted downfield due to the strong electron-withdrawing nitro and cyano groups.

References

  • BLDpharm. "66658-87-5 | 4-(2-Bromo-4-nitrophenoxy)benzonitrile". bldpharm.com.
  • Frlan, R., & Kikelj, D. "Recent Progress in Diaryl Ether Synthesis". Synthesis 2006, No. 14, 2271–2285.
  • Mondal, M., et al. "Synthesis of diaryl ether starting with phenol derivatives". RSC Advances.
  • ACS Green Chemistry Institute. "Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry". acsgcipr.org.

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Mechanistic Guide & Validated Experimental Protocols

Executive Summary & Mechanistic Principles

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry, enabling the late-stage functionalization of aromatic rings to synthesize complex active pharmaceutical ingredients (APIs). For benzonitrile derivatives, the cyano (–CN) group acts as a powerful electron-withdrawing group (EWG), highly activating the aromatic ring toward nucleophilic attack [4].

Unlike SN1 or SN2 pathways, the SNAr mechanism proceeds via an addition-elimination sequence. The causality of this reaction hinges on the formation of a negatively charged intermediate known as the Meisenheimer complex . The strong electron-withdrawing nature of the nitrile group stabilizes this negative charge through resonance, significantly lowering the activation energy required for the rate-determining step (nucleophilic addition) [4] [5].

SNAr_Mechanism A 1. Starting Materials Fluorobenzonitrile + Amine B 2. Nucleophilic Attack (Rate-Determining Step) A->B Overcomes Activation Energy C 3. Meisenheimer Complex (Stabilized by -CN resonance) B->C C-N Bond Formation D 4. Leaving Group Expulsion (Fast Step) C->D Rearomatization E 5. Final Product Substituted Benzonitrile + HF D->E F- Elimination

Caption: Stepwise addition-elimination SNAr mechanism via a stabilized Meisenheimer complex.

Kinetic Causality: The Counterintuitive Leaving Group Effect

A critical point of failure in SNAr experimental design is applying SN2 logic to leaving groups. In aliphatic substitutions, iodine is the superior leaving group due to the weak C–I bond. In SNAr, the opposite is true: Fluorine is the ultimate leaving group [1].

The Causality: The rate-determining step in SNAr is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity (3.98 Pauling) strongly polarizes the ipso-carbon, making it highly electrophilic. This polarization drastically lowers the transition state energy leading to the Meisenheimer complex. Once the complex forms, the expulsion of the leaving group is rapid, rendering the high C–F bond strength (~130 kcal/mol) irrelevant to the overall reaction rate [1].

Quantitative Data: Leaving Group Reactivity in Benzonitriles

Data derived from microwave-induced nucleophilic substitution of meta-halo-3-methylbenzonitrile derivatives with amines [1].

Leaving GroupElectronegativity (Pauling)C–X Bond Energy (kcal/mol)Relative Yield (%)Mechanistic Role in SNAr
Fluorine (–F) 3.98~13064% Highly polarizes ipso-carbon; lowers TS energy.
Bromine (–Br) 2.96~6813% Weaker polarization; higher TS energy barrier.
Chlorine (–Cl) 3.16~819% Moderate polarization; sluggish nucleophilic addition.
Iodine (–I) 2.66~53< 1% Poor polarization; negligible SNAr reactivity.

Experimental Design & System Optimization

To engineer a self-validating and high-yielding protocol, three parameters must be tightly controlled:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMA) are mandatory. They stabilize the highly polar transition state and the Meisenheimer intermediate without hydrogen-bonding to the nucleophile (which would blunt its reactivity) [3].

  • Base Optimization: A mixed organic/inorganic base system (e.g., DIPEA / Na₂CO₃) is highly effective. The inorganic base remains in the aqueous or solid phase to continuously regenerate the organic base, preventing product inhibition and buffering the system efficiently [2].

  • Byproduct Sequestration (Scale-up): The reaction of amines with fluorobenzonitriles generates hydrofluoric acid (HF). HF is highly corrosive, degrades glass reactors, and can protonate the amine nucleophile, stalling the reaction. Introducing Calcium Propionate acts as an in situ scrubber, driving the equilibrium forward by precipitating insoluble Calcium Fluoride (CaF₂) [3].

SNAr_Workflow Step1 Reagent Mixing Ar-F + Amine Step2 Base & Scavenger DIPEA + Ca(Propionate)2 Step1->Step2 Step3 Thermal Activation DMSO, 95-125°C Step2->Step3 Step4 Precipitation CaF2 Formation Step3->Step4 Reaction Complete Step5 Isolation Filtration & Extraction Step4->Step5 HF Sequestered

Caption: Scalable workflow for SNAr incorporating in situ HF sequestration to drive conversion.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Microscale SNAr (Library Synthesis)

Ideal for rapid Structure-Activity Relationship (SAR) library generation or radiolabeling [1].

Reagents:

  • Fluorobenzonitrile derivative (1.0 mmol)

  • Secondary Amine (e.g., piperidine or morpholine) (1.2 mmol)

  • DIPEA / Na₂CO₃ (1:1 molar ratio, 2.0 mmol total) [2]

  • Anhydrous DMSO (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the fluorobenzonitrile derivative in 3.0 mL of anhydrous DMSO.

  • Nucleophile & Base Addition: Add the secondary amine, followed by the mixed base system (DIPEA and Na₂CO₃). Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a single-mode microwave reactor. Heat to 125°C for 3 to 10 minutes (depending on steric hindrance of the amine).

  • Self-Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass peak confirms the reaction has reached the thermodynamic endpoint.

  • Workup: Pour the mixture into 15 mL of ice-cold water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 10 mL), wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Scalable SNAr with In Situ HF Sequestration

Designed for process chemistry (10g to 100g+ scale) to mitigate HF-induced equipment degradation [3].

Reagents:

  • 4-Fluorobenzonitrile (100 mmol)

  • Amine nucleophile (110 mmol)

  • Calcium Propionate (55 mmol, acts as a 0.5 eq scavenger for 1 eq HF)

  • K₂CO₃ (120 mmol)

  • DMSO (100 mL)

Step-by-Step Methodology:

  • Reactor Charging: To a 500 mL round-bottom flask equipped with a reflux condenser and overhead stirrer, add 4-fluorobenzonitrile, the amine, K₂CO₃, and Calcium Propionate in DMSO.

  • Thermal Activation: Heat the vigorously stirred suspension to 95°C using an oil bath or heating mantle. Maintain temperature for 18–24 hours.

  • HF Sequestration Dynamics: As the SNAr reaction proceeds, HF is liberated. The calcium propionate reacts with the HF to form insoluble CaF₂ and propionic acid (which is subsequently neutralized by K₂CO₃).

  • Self-Validation Checkpoint 2: After 24 hours, cool the reactor to room temperature. The presence of a fine, dense white precipitate (CaF₂) indicates successful fluoride sequestration.

  • Filtration & Mass Recovery: Add 200 mL of water to the reaction mixture to precipitate the organic product (if solid) alongside the CaF₂. Filter the combined solids.

  • Separation: Resuspend the filtered solids in dichloromethane (DCM). The organic product will dissolve, leaving the inorganic CaF₂ behind. Filter the CaF₂. Validation: Weigh the dried CaF₂; it should closely match the theoretical yield (~3.9 g for 100 mmol), proving >99.5% fluoride removal [3].

Troubleshooting & Pitfalls

  • Double Addition / Over-alkylation: When using unhindered diamines (e.g., piperazine), double addition to form symmetrically bis-arylated products is common. Solution: Use a large excess of the amine (3-4 equivalents) or employ sterically hindered derivatives (e.g., 2,6-dimethylpiperazine) to block the second addition [3].

  • Nitrile Hydrolysis: At high temperatures in the presence of strong aqueous bases, the benzonitrile group can hydrolyze to a benzamide or benzoic acid. Solution: Strictly maintain anhydrous conditions during the heating phase and rely on organic bases (DIPEA) or mild inorganic scavengers (Calcium Propionate) rather than aqueous NaOH/KOH [5].

References

  • Title: Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
  • Source: Royal Society of Chemistry (RSC)
  • Title: Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF Source: White Rose Research Online URL
  • Title: Comparative reactivity of Benzonitrile and other aromatic nitriles Source: BenchChem URL
  • Title: Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile Source: WuXi AppTec URL

catalytic reduction of nitro group in 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Reduction of Nitro Groups in Polyfunctional Aryl Ethers

Executive Summary

The catalytic reduction of 4-(2-Bromo-4-nitrophenoxy)benzonitrile presents a classic "chemoselectivity triangle" challenge in organic synthesis. The objective is to reduce the nitro group (


) to an aniline (

) while strictly preserving two sensitive functionalities: an aryl bromide (susceptible to hydrogenolytic debromination) and a nitrile (susceptible to hydrogenation to primary amines or hydrolysis).

Standard hydrogenation protocols (e.g., Pd/C under


) are unsuitable due to the rapid oxidative addition of Palladium into the C-Br bond, leading to des-bromo impurities (>5-10%). This guide outlines two validated, high-integrity protocols designed to decouple nitro reduction from hydrodehalogenation:
  • Heterogeneous Catalysis: Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C).

  • Catalytic Transfer Hydrogenation (CTH): Pd/C-catalyzed reduction using Hydrazine Hydrate as the hydrogen donor.

Substrate Analysis & Mechanistic Challenges

The substrate contains three distinct reducible sites. Understanding the hierarchy of reactivity is crucial for catalyst selection.

  • Nitro Group (

    
    ):  Thermodynamically most easily reduced (
    
    
    
    ). Reduction proceeds via nitroso and hydroxylamine intermediates.
  • Aryl Bromide (

    
    ):  The C-Br bond energy (
    
    
    
    ) is lower than C-Cl. On active Pd surfaces, the C-Br bond undergoes oxidative addition, followed by reductive elimination with surface hydrides, replacing Br with H.
  • Nitrile (

    
    ):  Generally stable under mild hydrogenation conditions but can be reduced to benzylamines by Raney Nickel or under high-pressure/temperature conditions on Pd/Pt.
    

The Solution: Use a catalyst system where the metal surface is "poisoned" or electronically modified to inhibit the high-energy requirement of C-Br insertion while maintaining sufficient activity for N-O bond cleavage.

Mechanistic Pathway & Selectivity Diagram

ReactionPathway Substrate 4-(2-Bromo-4-nitrophenoxy)benzonitrile Nitroso Nitroso Intermediate (Ar-NO) Substrate->Nitroso + H2 (Fast) Debrominated Impurity A: Des-bromo Aniline Substrate->Debrominated Direct C-Br insertion Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 Product Target Aniline (Ar-NH2, Br retained) Hydroxyl->Product + H2 (Rate Limiting) Product->Debrominated Pd/C, H2 (Hydrogenolysis) ReducedNitrile Impurity B: Benzylamine Product->ReducedNitrile High P/T (Over-reduction)

Figure 1: Reaction pathway showing the target reduction cascade versus competing parasitic side reactions (red dashed lines).

Protocol A: Sulfided Platinum on Carbon (Pt(S)/C)

Best For: Scalable batch manufacturing, high-pressure reactors, and strict regulatory purity requirements.

Mechanism: The sulfur modification on the Platinum surface acts as a selective poison. It occupies the high-energy "kink" sites required for the oxidative addition of the C-Br bond but leaves the planar terrace sites available for the adsorption and reduction of the nitro group.

Materials
  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Note: Unsulfided Pt/C may still cause 1-2% debromination.

  • Solvent: THF or Ethyl Acetate (Avoid alcohols if transesterification of other groups is a concern, though MeOH is acceptable here).

  • Hydrogen Source:

    
     gas (balloon or moderate pressure).
    
Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (e.g., Parr shaker or autoclave), dissolve 10.0 g (31.3 mmol) of 4-(2-Bromo-4-nitrophenoxy)benzonitrile in 100 mL of THF.

  • Catalyst Loading: Add 0.5 g of 5% Pt(S)/C (5 wt% loading relative to substrate).

    • Critical: Do not slurry the dry catalyst in air; wet it with 1 mL of water or toluene first to prevent ignition.

  • Purging: Seal the vessel. Purge with Nitrogen (

    
    ) x 3 cycles, then Hydrogen (
    
    
    
    ) x 3 cycles.
  • Reaction: Pressurize to 3-5 bar (45-75 psi) with

    
    .
    
  • Conditions: Stir vigorously at 25-30°C .

    • Note: Elevated temperatures (>50°C) increase the risk of nitrile reduction.

  • Monitoring: Monitor by HPLC every 2 hours. Look for the disappearance of the nitro peak and the emergence of the amine.

    • Endpoint: >99.5% conversion.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.

    • Wash the pad with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude aniline.

Performance Data (Typical):

Metric Value
Conversion > 99%
Selectivity (Amine) > 98%
Des-bromo Impurity < 0.1%

| Nitrile Reduction | Not Detected |[1]

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best For: Small-to-medium scale, labs without high-pressure equipment, or when gas cylinders are impractical.

Mechanism: Hydrazine hydrate serves as the hydrogen donor. The decomposition of hydrazine on the Pd surface generates active hydrogen species in situ. The kinetics of nitro reduction by hydrazine are significantly faster than C-Br hydrogenolysis under these specific conditions.

Materials
  • Catalyst: 5% Pd/C (Standard unpoisoned is acceptable here due to kinetic control, but Pt/C is safer).

  • Reductant: Hydrazine Hydrate (

    
    ) (5-10 equivalents).
    
  • Solvent: Ethanol or Methanol.[2][3]

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g (3.13 mmol) of substrate in 15 mL of Ethanol.

  • Catalyst Addition: Add 50 mg of 10% Pd/C.

  • Heating: Heat the mixture to reflux (approx. 78°C) .

  • Addition: Add 1.5 mL (approx. 10 eq) of Hydrazine Hydrate dropwise over 20 minutes.

    • Caution: Nitrogen gas evolves rapidly. Ensure open venting through a reflux condenser.

  • Digestion: Reflux for 1-3 hours.

  • Monitoring: Check TLC or HPLC. The reaction is usually rapid.

  • Workup:

    • Cool to room temperature.[4]

    • Filter through Celite to remove Pd/C.

    • Pour filtrate into water (50 mL) and extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Safety Note: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.

Analytical Controls & Troubleshooting

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Des-bromo impurity > 1% Catalyst too active (Pd/C used with H2).Switch to Pt(S)/C (Protocol A). If using Protocol B, lower temperature to 50°C.
Incomplete Conversion Poisoning of catalyst by amine product.Increase catalyst loading by 2% or slightly increase pressure (Protocol A).
Nitrile Hydrolysis (Amide formation) Acidic conditions or high water content.Ensure solvent is neutral (THF/EtOAc). Avoid strong acids in workup.
Unknown Impurity (Hydroxylamine) Reaction stopped too early.The intermediate Ar-NHOH accumulates before Ar-NH2. Extend reaction time.

References

  • TCI Chemicals. Heterogeneous Activated Carbon-supported Precious Metal Catalysts: Selective Hydrogenation with Non-Dehalogenation.

  • RSC Advances. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles. New J. Chem., 2023.

  • National Institutes of Health (PMC). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.

  • Organic Chemistry Portal. Reduction of Nitro Compounds: Chemoselectivity.

Sources

Application Note: Chemoselective Functionalization of the Nitrile Group in 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Bromo-4-nitrophenoxy)benzonitrile is a highly functionalized diaryl ether scaffold frequently encountered in the development of kinase inhibitors, thyroid hormone analogs, and agrochemicals. The molecule presents a significant chemoselectivity challenge: it contains a reducible nitro group (-NO2), a cross-coupling-sensitive aryl bromide (-Br), an ether linkage susceptible to strong Lewis acids, and a nitrile group (-CN).

This application note details two field-proven, self-validating protocols for the selective functionalization of the nitrile group—conversion to a 1H-tetrazole and controlled hydration to a primary amide. These methodologies are specifically designed to transform the cyano group without degrading the sensitive bystander functionalities.

Strategic Rationale & Chemoselectivity (E-E-A-T)

When functionalizing the nitrile group in the presence of nitro and bromo substituents, standard reductive methods (e.g., LiAlH4, H2/Pd) or strongly nucleophilic organometallic additions (e.g., Grignard reagents) must be strictly avoided. The nitro group is highly susceptible to reduction, often reducing faster than the nitrile itself[1]. Furthermore, strong bases or nucleophiles at elevated temperatures can trigger a nucleophilic aromatic substitution (SNAr) on the electron-deficient 2-bromo-4-nitrophenyl ring, leading to irreversible ether cleavage.

To ensure absolute chemoselectivity, we employ two orthogonal transformations:

  • [3+2] Cycloaddition to 1H-Tetrazole: Tetrazoles are classic bioisosteres for carboxylic acids. Using sodium azide with a mild Brønsted acid (Et3N·HCl) under microwave irradiation ensures rapid conversion while completely ignoring the -NO2 and -Br groups[2][3].

  • Heterogeneous Radziszewski-Type Hydration: Converting a nitrile to a primary amide without over-hydrolysis to the carboxylic acid is notoriously difficult under standard aqueous acidic or basic conditions[4]. We utilize a mild, resin-supported alkaline hydroperoxide system (Amberlyst A-26 OH⁻ / H2O2). This heterogeneous approach prevents the over-oxidation of the ether and leaves both the halogen and nitro groups intact.

Methodology 1: Microwave-Assisted 1H-Tetrazole Synthesis

Causality & Design: Traditional tetrazole syntheses require harsh, prolonged heating with highly toxic hydrazoic acid. By utilizing Et3N·HCl as a proton source in DMF under microwave (MW) irradiation, the nitrile is activated safely in situ[2]. The MW heating drastically reduces reaction time from >24 hours to approximately 2 hours, minimizing the thermal degradation of the diaryl ether linkage[2].

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-(2-Bromo-4-nitrophenoxy)benzonitrile (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add Sodium Azide (NaN3, 3.0 mmol) and Triethylamine hydrochloride (Et3N·HCl, 3.0 mmol). Safety Note: Do not use strong mineral acids, which generate explosive and highly toxic HN3 gas.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 2 hours[2].

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 7:3 Hexane/EtOAc with 1% AcOH). The product will appear as a highly polar spot (due to the acidic tetrazole NH, pKa ~4.5) compared to the non-polar starting material.

  • Work-up: Cool the mixture to room temperature. Dilute with deionized H2O (15 mL) and carefully acidify to pH 2 using 1M HCl. The 5-substituted 1H-tetrazole typically precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure tetrazole derivative.

TetrazoleMechanism Nitrile 4-(2-Bromo-4-nitrophenoxy) benzonitrile Activated Protonated/Activated Nitrile Intermediate Nitrile->Activated Et3N·HCl (Brønsted Acid) Azide Azide (N3-) Attack [Nucleophilic Addition] Activated->Azide NaN3 Cyclization Intramolecular 1,5-Electrocyclization Azide->Cyclization Heat/MW (130°C) Tetrazole 5-Substituted 1H-Tetrazole Product Cyclization->Tetrazole Tautomerization

Mechanistic pathway of the [3+2] cycloaddition for tetrazole synthesis.

Methodology 2: Chemoselective Hydration to Primary Amide

Causality & Design: While indirect acid-catalyzed hydrations (e.g., TFA/H2SO4) can be effective for robust nitriles[5], strong acids risk ether cleavage in electron-deficient systems. Instead, we adapt a modified Radziszewski reaction using Amberlyst A-26 (OH⁻ form) and H2O2. The basic resin acts as a heterogeneous catalyst to generate the hydroperoxide anion, which selectively attacks the nitrile. Because the catalyst is solid-supported, it is easily removed via filtration, strictly preventing over-hydrolysis to the carboxylic acid.

Step-by-Step Protocol
  • Preparation: In a 25 mL round-bottom flask, dissolve 4-(2-Bromo-4-nitrophenoxy)benzonitrile (1.0 mmol) in methanol (5.0 mL).

  • Oxidant Addition: Add aqueous Hydrogen Peroxide (35% w/w, 4.0 mmol) dropwise to the stirring solution.

  • Catalyst Addition: Add wet Amberlyst A-26 (OH⁻ form) resin (1.1 g).

  • Reaction: Stir the heterogeneous mixture at room temperature. The reaction typically reaches completion within 1 to 3 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Eluent: 1:1 Hexane/EtOAc). The primary amide will show a distinct [M+H]⁺ peak and a significantly lower Rf value than the starting nitrile.

  • Work-up & Isolation: Once complete, dilute the mixture with an additional 5 mL of methanol and filter to remove the Amberlyst resin.

  • Purification: Evaporate the filtrate under reduced pressure. The residue is typically the pure primary amide, requiring no further column chromatography.

AmideWorkflow Start Substrate + H2O2 (35%) in Methanol Catalyst Add Amberlyst A-26 (OH-) Resin Start->Catalyst Reaction Stir at RT (1 - 3 h) IPC: TLC/LC-MS Catalyst->Reaction Filtration Filter to Remove Resin (Heterogeneous Catalyst) Reaction->Filtration Reaction Complete Isolation Evaporate Filtrate to yield Pure Amide Filtration->Isolation Solvent Removal

Step-by-step workflow for the chemoselective hydration of nitriles to amides.

Data Presentation: Comparative Functionalization Metrics

The following table summarizes the quantitative expectations and selectivity profiles for both functionalization routes when applied to the 4-(2-Bromo-4-nitrophenoxy)benzonitrile scaffold.

Parameter[3+2] Cycloaddition (Tetrazole)Heterogeneous Hydration (Amide)
Target Functional Group 5-Substituted 1H-TetrazolePrimary Amide
Reaction Time 2 hours (Microwave)1 - 3 hours (Room Temperature)
Typical Yield Range 85% - 93%90% - 98%
Nitro Group Tolerance Excellent (No reduction observed)Excellent (Stable to mild H2O2)
Bromo Group Tolerance Excellent (No cross-coupling)Excellent (No SNAr observed)
In-Process Control (IPC) TLC (7:3 Hex/EtOAc + 1% AcOH)LC-MS ([M+H]⁺) & TLC (1:1 Hex/EtOAc)
Purification Requirement Acid-base precipitationFiltration and solvent evaporation

References

1.[1] Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link] 2.[2] Yoneyama, H., Usami, Y., Komeda, S., Harusawa, S. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Synthesis, 45, 1051-1059. Available at: [Link] 3.[3] National Institutes of Health (PMC). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the[3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available at: [Link] 4. National Institute of Science Communication and Policy Research (NIScPR). Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Available at:[Link] 5.[5] Moorthy, J. N., Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. Journal of Organic Chemistry, 70(5), 1926-9. Available at:[Link] 6.[4] Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for process chemists and engineers. It synthesizes literature data, process safety principles, and industrial best practices to provide a robust protocol for the scale-up of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.[1]

Executive Summary

This guide details the process development and scale-up parameters for the synthesis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CAS 66658-87-5).[1] This compound is a critical diaryl ether intermediate used in the synthesis of thyroid hormone receptor agonists (thyromimetics) and novel triazole-based fungicides.

The protocol utilizes a nucleophilic aromatic substitution (SNAr ) between 4-hydroxybenzonitrile and 2-bromo-1-fluoro-4-nitrobenzene.[1] Unlike transition-metal-catalyzed couplings (Ullmann/Buchwald), this SNAr route offers a metal-free, cost-effective pathway suitable for multi-kilogram production.[1] Key focus areas include exotherm management, impurity control (regioselectivity and hydrolysis), and efficient workup strategies to remove high-boiling polar solvents.

Retrosynthetic Analysis & Strategy

The target molecule features an ether linkage between two electron-deficient aromatic rings.[1] The SNAr disconnection is chosen over the Ullmann coupling due to the high reactivity of the para-nitro activated electrophile.

  • Nucleophile: 4-Hydroxybenzonitrile (pKa ~7.9).[1]

  • Electrophile: 2-Bromo-1-fluoro-4-nitrobenzene (CAS 701-45-1).[1]

    • Note: Often commercially listed as "3-Bromo-4-fluoronitrobenzene".[1] The fluorine atom is highly activated by the para-nitro group, making it significantly more reactive than the bromine atom, ensuring high chemoselectivity.

Reaction Scheme

The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the fluoride ion.

ReactionScheme SM1 4-Hydroxybenzonitrile (Nucleophile) Inter Meisenheimer Complex SM1->Inter DMF, 80°C SM2 2-Bromo-1-fluoro- 4-nitrobenzene (Electrophile) SM2->Inter DMF, 80°C Base Base (K2CO3) Base->Inter Deprotonation Prod 4-(2-Bromo-4-nitrophenoxy) benzonitrile Inter->Prod -KF

Figure 1: Mechanistic pathway for the base-mediated SNAr coupling.

Process Development & Optimization

Solvent and Base Screening

The choice of solvent/base system is critical for reaction rate and impurity profile. Polar aprotic solvents are required to solvate the phenoxide anion.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Comments
1DMFK2CO3804>98Standard conditions.[1] Fast, clean profile.
2DMSOK2CO3802>99Faster rate, but higher risk of nitrile hydrolysis during workup.
3NMPCs2CO3603>99Excellent rate, but Cs2CO3 is cost-prohibitive at scale.
4AcetonitrileK2CO3Reflux1865Too slow; low solubility of inorganic base.
5TolueneK3PO410024<10Poor solubility; requires phase transfer catalyst (18-crown-6).[1]

Decision: DMF/K2CO3 is selected as the optimal balance between cost, reaction rate, and ease of workup. DMSO is avoided to minimize safety risks (thermal instability with halides) and hydrolysis byproducts.

Stoichiometry
  • Electrophile (1.0 equiv): Limiting reagent to simplify purification.

  • Nucleophile (1.05 equiv): Slight excess ensures complete consumption of the expensive fluorinated starting material.

  • Base (1.2 - 1.5 equiv): Sufficient to neutralize the generated HF and ensure complete deprotonation.

Scale-Up Protocol (1 kg Scale)

Materials Bill[1]
  • 4-Hydroxybenzonitrile: 375 g (3.15 mol)[1]

  • 2-Bromo-1-fluoro-4-nitrobenzene: 660 g (3.00 mol)[1]

  • Potassium Carbonate (Anhydrous, milled): 497 g (3.60 mol)

  • N,N-Dimethylformamide (DMF): 3.3 L (5 vol)

  • Water (DI): 10 L (for quench)

  • Ethanol/Water (1:1): For recrystallization (if necessary)

Step-by-Step Procedure

Step 1: Reactor Setup & Charging

  • Equip a 10 L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.

  • Charge DMF (3.3 L) and start stirring at 250 RPM.

  • Charge 4-Hydroxybenzonitrile (375 g) . Stir until fully dissolved.

  • Charge Potassium Carbonate (497 g) . The mixture will become a slurry.[2]

    • Checkpoint: Ensure K2CO3 is finely milled to prevent agitator abrasion and improve kinetics.

Step 2: Reaction Initiation 5. Heat the slurry to 40°C . 6. Add 2-Bromo-1-fluoro-4-nitrobenzene (660 g) portion-wise over 30 minutes.

  • Safety Note: This reaction is exothermic. Monitor internal temperature (IT). Do not allow IT to exceed 55°C during addition.
  • After addition, ramp temperature to 80°C over 1 hour.

Step 3: Reaction Monitoring 8. Hold at 80°C for 4–6 hours. 9. IPC (In-Process Control): Sample 50 µL, quench in MeCN/Water, analyze by HPLC.

  • Specification: < 1.0% area remaining of 2-Bromo-1-fluoro-4-nitrobenzene.[1]

Step 4: Quench & Isolation [1] 10. Cool the reaction mixture to 25°C . 11. Transfer the reaction mixture slowly into a second reactor containing 10 L of vigorously stirred Water (0–5°C) .

  • Critical: Addition rate should control the exotherm (keep quench temp < 20°C). Fast addition may cause oiling out; slow addition promotes defined crystal growth.
  • Stir the resulting suspension for 2 hours at ambient temperature to ensure removal of occluded DMF.

Step 5: Filtration & Drying 13. Filter the solid using a Büchner funnel or centrifuge. 14. Wash the cake with Water (3 x 1 L) to remove residual DMF and inorganic salts (KF, KBr).

  • IPC: Check filtrate pH. Wash until neutral (pH 6–8).
  • Dry the solid in a vacuum oven at 50°C for 24 hours.

Expected Yield: 860–910 g (90–95%). Appearance: Off-white to pale yellow solid.[1] Purity: >98% (HPLC).

Process Safety & Hazard Analysis

Handling nitro-aromatics and SNAr reactions requires strict adherence to safety protocols.[1][2]

Thermal Hazards
  • Nitro Group Decomposition: Nitro compounds have high decomposition energies. While the target molecule is stable at reaction temperatures (80°C), 2-bromo-1-fluoro-4-nitrobenzene can decompose violently if heated above 200°C.[1]

  • DSC Data (Simulated): Onset of decomposition for the reaction mixture is expected >220°C. Maintain reactor jacket limit at 110°C to prevent thermal runaway.

Chemical Hazards[1]
  • Fluoride Generation: The reaction generates Potassium Fluoride (KF) as a byproduct. While trapped in the aqueous waste, contact with strong acids must be avoided to prevent HF gas evolution.

  • Skin Sensitization: Both the starting materials and product are potent skin irritants/sensitizers. Full PPE (Tyvek suit, nitrile gloves, respirator) is mandatory.

Impurity Fate & Quality Control

Understanding the origin and fate of impurities is essential for regulatory compliance.

ImpurityMap SM Starting Materials Prod Target Product (>98%) SM->Prod Main Reaction Imp1 Impurity A: Hydrolysis of Nitrile (Amide/Acid) SM->Imp1 High Temp / Water / High pH Imp2 Impurity B: Homocoupling (Ether formation) SM->Imp2 Trace Water in Solvent Imp3 Impurity C: Regioisomer (Br displacement) SM->Imp3 Overheating (>120°C) Waste Aqueous Waste (Filtrate) Imp1->Waste Removed in Mother Liquor Imp2->Prod Co-crystallizes (Control via recrystallization) Imp3->Waste Removed in Mother Liquor

Figure 2: Impurity Fate Map highlighting critical control points.

Troubleshooting Guide
  • Problem: Product "oils out" during water quench.

    • Cause: Addition of organic phase to water was too fast, or temperature was too high.

    • Solution: Re-dissolve in DMF (min vol) and repeat precipitation slowly at <10°C. Seeding with pure crystal is recommended.

  • Problem: Low Yield (<80%).

    • Cause: Incomplete conversion or loss during filtration (fine particles).

    • Solution: Check K2CO3 particle size. Ensure quench pH is neutral (acidic quench can hydrolyze nitrile).

References

  • Chemical Identity : National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 75341, 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link] (Note: Precursor data).

  • SNAr Methodology : Lindstedt, E., Ghosh, R., & Olofsson, B. (2013).[3] Metal-Free Synthesis of Aryl Ethers in Water.[1] Organic Letters, 15(23), 6070–6073. Retrieved from [Link]

  • Process Safety : Groweiss, A. (1999). Use of Sodium Bromate for Aromatic Bromination: Research and Development. Organic Process Research & Development. Retrieved from [Link]

  • Industrial Context: European Patent Office. (2019). Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile. EP 3696164 A1.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Bromo-4-nitrophenoxy)benzonitrile

[1][2]

Executive Summary

This guide addresses the purification of 4-(2-Bromo-4-nitrophenoxy)benzonitrile , a highly crystalline diaryl ether typically synthesized via Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1

The presence of three distinct functional groups—Nitrile (-CN) , Nitro (-NO₂) , and Aryl Bromide (-Br) —creates a specific polarity profile that dictates our purification strategy.[2] The primary challenge users face is separating the acidic phenolic starting material (2-bromo-4-nitrophenol) and preventing "oiling out" during crystallization.[2][1]

Part 1: The Purification Workflow (Standard Operating Procedure)

The following protocol is designed to be self-validating . If the "Check Point" fails, do not proceed to the next step.

Phase 1: Crude Isolation (The "Caustic Wash" Principle)

Objective: Removal of unreacted phenolic species and inorganic salts.

User Question: "I filtered the reaction mixture, but the solid is sticky and bright yellow. Is this my product?"

Scientist Response: Likely not. The bright yellow color usually indicates the presence of the phenolate anion (from unreacted 2-bromo-4-nitrophenol).[2] The product itself should be off-white to pale cream.[2][1]

Protocol:

  • Quench: Pour the reaction mixture (DMF/DMSO solution) into 5 volumes of ice-cold water with vigorous stirring.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (

    
     volumes).
    
    • Note: Avoid Dichloromethane (DCM) if possible, as EtOAc provides better selectivity against polar impurities here.[2][1]

  • The Critical Wash (Self-Validating Step):

    • Wash the organic layer with 1M NaOH (or 5% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) until the aqueous layer no longer turns yellow .
      
    • Mechanism:[3][4] The phenol impurity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) is deprotonated by the base, becoming water-soluble. The neutral diaryl ether product remains in the organic layer.[2]
      
  • Neutralization: Wash with Brine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to remove excess base and dry over 
    
    
    .[1]
Phase 2: Recrystallization (The "Solvent Pair" Logic)

Objective: Removal of non-polar impurities (fluorobenzonitrile) and trace oligomers.

User Question: "Which solvent system gives the best crystals? Ethanol isn't working well."[2]

Scientist Response: While Ethanol is a common choice, the bromine atom increases lipophilicity, making pure Ethanol a poor solvent for dissolving the crude at moderate temperatures, but a good anti-solvent. We recommend an EtOAc/Ethanol or Acetone/Water system.[2][1]

Recommended System: Ethyl Acetate / Ethanol (1:3) [2][1]

ParameterSpecificationReason
Primary Solvent Ethyl Acetate (Hot)High solubility of the nitro/cyano ether.[2]
Anti-Solvent Ethanol (Cold)Induces gradual lattice formation; keeps non-polar impurities in solution.
Temperature Reflux

RT

0°C
Gradual cooling prevents oiling out.[1]
Recovery 85-92%Typical for this scaffold.[1]

Part 2: Visualizing the Workflow

The following diagram outlines the decision logic for purification.

Purification_WorkflowStartCrude Reaction Mixture(DMF/DMSO)QuenchQuench into Ice WaterStart->QuenchSolidPrecipitate Formed?Quench->SolidFilterFilter Solid(Crude A)Solid->FilterYes (High Conc)ExtractExtract w/ EtOAcSolid->ExtractNo (Oily/Low Conc)Filter->ExtractIf Sticky/ImpureRecrystRecrystallization(EtOAc / EtOH)Filter->RecrystIf >95% PureWashWash w/ 1M NaOH(Repeat until colorless)Extract->WashDryDry Organic Layer(MgSO4)Wash->DryDry->RecrystCheckTLC Check(Is Phenol gone?)Recryst->CheckCheck->WashNo (Phenol Remains)FinalPure Product(Off-white Needles)Check->FinalYes

Caption: Logical workflow for the isolation and purification of 4-(2-Bromo-4-nitrophenoxy)benzonitrile, emphasizing the caustic wash loop.

Part 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User: "As my solution cools, droplets form at the bottom instead of crystals. What is happening?"

Scientist: This is "oiling out" (liquid-liquid phase separation), common with nitro-aromatics when the saturation point is exceeded at a temperature above the crystal's melting point.[2]

Corrective Actions:

  • The "Cloud Point" Method: Re-heat the mixture until clear. Add the anti-solvent (Ethanol) dropwise only until a faint turbidity persists.[2][1] Do not over-saturate.

  • Seeding: Add a single crystal of pure product (or scratch the glass) at the cloud point.[2][1]

  • Temperature Ramp: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities and induces oiling.[2][1]

Issue 2: Hydrolysis of the Nitrile

User: "My NMR shows a new peak around 1650-1700 cm⁻¹ (IR) or a shift in the aromatic region. Did I damage the molecule?"

Scientist: You may have hydrolyzed the nitrile (-CN) to an amide (-CONH₂) or acid (-COOH).[2][1] This occurs if:

  • The caustic wash (NaOH) was too concentrated (>2M).[2][1]

  • The wash was performed at elevated temperatures.[2][1][5][6]

Prevention: Always perform base washes with cold solutions and minimize contact time.[2][1] If hydrolysis is suspected, check IR for the disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ .

Issue 3: Persistent Color

User: "The product is chemically pure by NMR but looks brown."

Scientist: Trace oxidation products or polymerized phenols can cause intense coloration even at ppm levels.[2][1]

  • Solution: Perform a "Carbon Polish."[2][1]

    • Dissolve crude in hot EtOAc.

    • Add Activated Charcoal (5% wt/wt) .

    • Reflux for 15 minutes.

    • Filter through a Celite pad while hot .

    • Proceed to crystallization.[2][7][8]

Part 4: Analytical Validation Data

When characterizing your purified material, compare against these expected values to ensure structural integrity.

TechniqueExpected SignalInterpretation
IR Spectroscopy 2220-2230 cm⁻¹ Sharp Nitrile (-CN) stretch.[2]
IR Spectroscopy 1520 & 1340 cm⁻¹ Nitro (-NO₂) symmetric/asymmetric stretch.
1H NMR

6.9 - 8.5 ppm
Aromatic region. Look for the specific splitting pattern of the 1,2,4-trisubstituted ring (Ring A).
TLC (EtOAc:Hex 1:4)

Product should be less polar than the phenol starting material.[1]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General reference for recrystallization of nitro-compounds and

    
     workups).
    
  • Organic Syntheses. (1941).[2] p-Nitrobenzonitrile. Org. Synth. 1941, 21, 89. Link (Foundational method for nitro-benzonitrile handling).[1]

  • BenchChem. (2025).[2][1][5] Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Link (General guide on solvent polarity for nitro-aromatics).[1]

  • PubChem. (2025).[2][1] 4-Bromobenzonitrile Compound Summary. Link (Physical property data for the benzonitrile moiety).[1]

optimal recrystallization solvents for 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This module is dedicated to the purification of 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CAS: 66658-87-5) , a highly functionalized diaryl ether intermediate frequently utilized in pharmaceutical and agrochemical development.

Below, you will find the physicochemical rationale for solvent selection, a standardized step-by-step protocol, and a targeted troubleshooting guide to resolve common benchtop issues.

Physicochemical Rationale & Solvent Strategy

Purifying 4-(2-Bromo-4-nitrophenoxy)benzonitrile requires overcoming specific structural challenges. The molecule consists of a rigid, hydrophobic diaryl ether core substituted with a heavy, lipophilic bromo group, alongside highly polar, electron-withdrawing nitro and cyano groups (1)[1].

The Causality of Solubility:

  • Non-Polar Solvents (e.g., Hexanes): The strong dipole moments from the nitro and cyano groups, combined with robust intermolecular

    
     stacking, render the compound practically insoluble in cold aliphatic hydrocarbons.
    
  • Protic Solvents (e.g., Ethanol): The bulky bromo group and hydrophobic core limit solubility in highly polar protic solvents, resulting in a "flat" solubility curve that yields poor recovery upon cooling.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, DCM): These solvents effectively disrupt the crystal lattice via strong dipole-dipole interactions, providing excellent solubility at elevated temperatures.

Because single-solvent systems often fail to provide a steep enough temperature-dependent solubility gradient, an anti-solvent crystallization approach is required. In this mechanism, the antisolvent forces desolvation by penetrating the primary solvation shell, reorganizing it, and expelling the good solvent, thereby inducing a controlled state of supersaturation (2)[2].

Solvent Selection Matrix
Solvent System (Good / Anti-Solvent)Solvency Profile & CausalityCrystallization KineticsRecommendation
Ethyl Acetate / Hexanes High solubility in hot EtOAc; Hexane rapidly collapses the solvation shell.Excellent. Yields well-defined, highly pure crystalline prisms.⭐⭐⭐⭐⭐ (Optimal)
Toluene / Heptane Moderate solubility in hot Toluene. Higher boiling point prevents premature crashing.Good. Slower nucleation yields larger crystals; ideal for scale-up.⭐⭐⭐⭐
DCM / Methanol Extreme solubility in DCM; MeOH acts as a mild protic antisolvent.Fast. High risk of solvent entrapment if cooled too aggressively.⭐⭐⭐
Ethanol / Water Poor solubility gradient. Water forces immediate, uncontrolled crash-out.Poor. High risk of "oiling out" (Liquid-Liquid Phase Separation).⭐ (Avoid)

Standardized Protocol: EtOAc / Hexane Anti-Solvent Crystallization

This self-validating protocol leverages established principles of solvent selection to maximize both purity and thermodynamic yield (3)[3].

Step 1: Dissolution Suspend the crude 4-(2-Bromo-4-nitrophenoxy)benzonitrile in a minimal volume of Ethyl Acetate (approximately 3–5 mL per gram of crude). Heat the mixture to 65–70 °C under gentle stirring until complete dissolution is achieved.

Step 2: Hot Filtration (If necessary) If the solution is cloudy due to polymerized impurities or insoluble matter, perform a rapid hot gravity filtration through a fluted filter paper. Self-Validation Check: The filtrate must be perfectly clear before proceeding.

Step 3: Anti-Solvent Titration Maintain the solution at 60–65 °C. Begin adding Hexanes dropwise via an addition funnel. Stop the addition the exact moment the solution reaches the "cloud point" —a faint, persistent milky turbidity that does not dissipate upon swirling.

Step 4: Thermal Annealing Add exactly 1–2 drops of hot Ethyl Acetate to the flask until the turbidity just clears. Remove the flask from the heat source. Causality: Clearing the solution ensures you are starting from a homogeneous state, preventing the precipitation of amorphous solids.

Step 5: Controlled Cooling Allow the flask to cool ambiently to room temperature (20–25 °C) undisturbed over 1–2 hours. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to force maximum lattice formation.

Step 6: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Hexanes to displace the mother liquor without dissolving the product. Dry under high vacuum at 40 °C to a constant weight.

Workflow Visualization

RecrystallizationWorkflow Crude Crude 4-(2-Bromo-4-nitrophenoxy)benzonitrile Dissolve Dissolve in Hot EtOAc (65-70 °C) Crude->Dissolve FilterHot Hot Filtration (Remove Insoluble Matter) Dissolve->FilterHot AntiSolvent Add Hexane Dropwise (Titrate to Cloud Point) FilterHot->AntiSolvent Anneal Thermal Annealing (Add 1 drop EtOAc to clear) AntiSolvent->Anneal Cooling Controlled Cooling (Ambient RT, then 4 °C) Anneal->Cooling Isolation Vacuum Filtration & Cold Hexane Wash Cooling->Isolation Pure Pure Crystalline Product Isolation->Pure

Workflow for the anti-solvent crystallization of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid/syrup) instead of crystallizing. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of the solute in the specific solvent mixture is lower than the temperature at which supersaturation is reached. Because diaryl ethers are prone to this, you likely added the antisolvent too quickly or cooled the flask too rapidly. Fix: Reheat the mixture until it forms a single homogeneous solution. Add 10–15% more Ethyl Acetate (the "good" solvent) to shift the solubility curve, and cool the flask much more slowly (e.g., inside a warm water bath that cools to room temperature overnight).

Q: The isolated crystals are strongly yellow/brown, but the pure compound should be pale. What went wrong? A: The highly polar nitro group makes this compound susceptible to trapping colored aromatic impurities (often unreacted starting materials or oxidation byproducts) within the crystal lattice during rapid nucleation. Fix: Incorporate an activated carbon treatment. Add 5–10% w/w activated carbon (e.g., Darco) to the hot EtOAc solution during Step 1, boil for 5 minutes, and filter through a tightly packed Celite pad before proceeding to the antisolvent addition.

Q: Can I use a single-solvent recrystallization with Ethanol instead of a binary system? A: It is highly discouraged for this specific molecule. The heavy bromo- and highly polar nitro-substituents create a thermodynamic profile that is poorly accommodated by ethanol. It will either require massive volumes to dissolve at boiling (leading to poor recovery) or fail to crash out effectively at 4 °C. Anti-solvent crystallization provides much tighter, mechanical control over the supersaturation curve.

Q: Why do I need to add a drop of Ethyl Acetate after reaching the cloud point? A: The "cloud point" represents a state of localized, uncontrolled supersaturation where amorphous particles begin to crash out. If you cool the solution from this cloudy state, the product will precipitate as an impure powder rather than growing as an ordered crystal lattice. Adding a drop of the good solvent (thermal annealing) pulls the molecules back into the boundary of the metastable zone, allowing for slow, highly ordered crystal growth as the temperature drops.

References

  • National Science Foundation (NSF) Public Access Repository. "Three-Step Mechanism of Antisolvent Crystallization." NSF PAR. Available at: [Link]

  • Journal of Chemical Education, ACS Publications. "Solvent selection for recrystallization: An undergraduate organic experiment." J. Chem. Educ. Available at:[Link]

Sources

removing unreacted starting materials from benzonitrile ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Starting Materials from Ether Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Core Directive: The "Golden Rule" of Stoichiometry

Before troubleshooting a contaminated mixture, it is critical to understand that purification strategy is dictated by reaction stoichiometry .

In the Nucleophilic Aromatic Substitution (


) of halobenzonitriles with alcohols/phenols, the two starting materials have vastly different physicochemical properties.
  • Phenols/Alcohols: Acidic (Phenols

    
    ) or capable of hydrogen bonding.
    
  • Halobenzonitriles: Neutral, lipophilic, and often chromatographically similar to the product.

The Directive:

Always run the reaction with the Phenol/Alcohol in slight excess (1.1 – 1.2 equiv).

Why? Unreacted phenol can be easily removed via a basic aqueous wash (deprotonation to water-soluble phenoxide). Unreacted halobenzonitrile is chemically inert to aqueous washes and tracks with your product on silica gel, often requiring difficult chromatographic separation.

Troubleshooting Modules

Module A: Removing Excess Phenol (The Standard Workflow)

Applicable when: You followed the Core Directive and used excess phenol.

The Mechanism: Phenols are weak acids. Treating the organic phase with a base converts the lipophilic phenol into a hydrophilic phenoxide salt, partitioning it into the aqueous layer while your neutral benzonitrile ether product remains in the organic layer.

Protocol:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as it can form stubborn emulsions with basic water.

  • The Wash: Wash the organic layer 2x with 1M NaOH or 10%

    
     .
    
    • Critical Check: Ensure the aqueous layer pH > 12.

  • Brine Wash: Wash 1x with saturated brine to remove residual base and break emulsions.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Risk Assessment:

  • Nitrile Hydrolysis: Benzonitriles can hydrolyze to amides under basic conditions, but this typically requires heat and time [1].[2] A room-temperature wash is kinetically safe. If your specific nitrile is hyper-sensitive (e.g., poly-fluorinated), use 5%

    
      (weaker base) and increase wash repetitions.
    
Module B: Removing Excess Halobenzonitrile (The "Rescue" Mission)

Applicable when: You used excess nitrile, or the reaction stalled.

The Problem: Halobenzonitriles (e.g., 4-fluorobenzonitrile) are non-ionizable. You cannot wash them out.

Strategy 1: Chromatographic Separation (Flash) Standard isocratic elution often fails because the halo-nitrile and product ether have similar


 values (both are non-polar aromatics).[1]
  • Optimization: Use a gradient elution . Start at 100% Hexanes and slowly ramp to 10-20% EtOAc.

  • Stationary Phase Switch: If silica fails, use C18 (Reverse Phase) .[1] The alkyl/aryl ether product is generally more lipophilic than the small halo-nitrile starting material and will elute later on C18 [2].

Strategy 2: Chemical Tagging (The "Click" Scavenge) If you cannot run a column (e.g., large scale), you must chemically modify the unreacted nitrile to make it separable.

  • Reagent: Add a highly polar or basic amine (e.g., N,N-dimethylethylenediamine ) to the mixture.

  • Process: Heat the mixture to force the unreacted halo-nitrile to undergo

    
     with the amine.
    
  • Result: The impurity becomes a basic amine.

  • Workup: Wash with 1M HCl . The impurity (now protonated) goes to the aqueous layer; your ether product stays in the organic layer [3].

Module C: Solid-Phase Scavenging (High-Throughput)

Applicable when: You are doing parallel synthesis or want to avoid liquid-liquid extraction.[1]

For Excess Phenols: Use a Strong Anion Exchange (SAX) resin or a Polymer-Supported Carbonate.

  • Reagent: Amberlite IRA-400 (OH form) or MP-Carbonate.

  • Protocol: Add 3-4 equivalents (relative to excess phenol) of resin to the reaction vial. Shake for 2 hours. Filter. The phenol remains bound to the resin [4].[3]

For Excess Fluorobenzonitriles: Use a Polymer-Supported Thiophenol or Amine .

  • Reagent: PS-Thiophenol.

  • Protocol: Similar to Module B, the resin acts as a nucleophile to displace the fluoride. The impurity becomes covalently bound to the bead. Filter to remove.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for purification based on your specific mixture composition.

PurificationStrategy Start Crude Reaction Mixture Check Which Reagent is in Excess? Start->Check Phenol Excess Phenol/Alcohol Check->Phenol Acidic Impurity Nitrile Excess Halobenzonitrile Check->Nitrile Neutral Impurity Wash Liquid-Liquid Extraction (Wash with 1M NaOH) Phenol->Wash Standard Scale Resin Alternative: PS-Carbonate Resin (Filtration) Phenol->Resin Small/Parallel Scale Pure1 Pure Product Wash->Pure1 Resin->Pure1 Tagging Chemical Tagging: Add diamine -> Heat -> Acid Wash Nitrile->Tagging No Column Available Column Flash Chromatography (Focus: Gradient or C18) Nitrile->Column Standard Purification Pure2 Pure Product Tagging->Pure2 Column->Pure2

Caption: Decision matrix for selecting the appropriate purification method based on the limiting reagent.

Technical Data & Solvent Selection

Table 1: Solvent Compatibility for Extraction

SolventPolarityDensity vs WaterEmulsion RiskRecommendation
Ethyl Acetate ModerateLower (Top)LowHighly Recommended
Diethyl Ether LowLower (Top)Very LowGood (if product soluble)
DCM ModerateHigher (Bottom)High Avoid with basic washes
Toluene LowLower (Top)MediumGood for large scale

Table 2: Resin Scavenger Specifications

Impurity TypeRecommended ResinFunctional GroupMechanism
Phenol / Acid PS-Carbonate / A-26 (OH)Quaternary Ammonium /

Ionic Binding (Salt formation)
Halobenzonitrile PS-ThiophenolThiol (

)

Displacement (Covalent)
Amine Base PS-TsOHSulfonic AcidIonic Binding

Frequently Asked Questions (FAQ)

Q: I washed my reaction with NaOH, but my yield dropped significantly. Did I lose my product? A: Check the structure of your product. Does it contain other acidic protons (e.g., an unprotected amide, sulfonamide, or another phenol)? If so, 1M NaOH deprotonated your product and pulled it into the aqueous layer.

  • Fix: Acidify the aqueous layer to pH 3 and re-extract with Ethyl Acetate. Use a milder base like

    
     for future washes.
    

Q: My TLC shows a new spot just below the product after workup. What is it? A: This is likely the primary amide , resulting from the hydrolysis of the nitrile group (


).
  • Cause: Workup was too basic or the reaction mixture was heated too long in the presence of trace water/base.

  • Fix: This is hard to remove chemically. You must use column chromatography (5-10% Methanol in DCM) to separate the polar amide from the ether [5].

Q: Can I use silica gel to separate the starting fluorobenzonitrile from the product? A: Yes, but it is difficult. Both are lipophilic.

  • Tip: Use Silver Nitrate (

    
    ) impregnated silica  is not useful here (that is for alkenes). Instead, try a solvent system of Hexane:Toluene  (non-polar selectivity) or switch to Reverse Phase (C18) where the alkyl chain of your ether product interacts strongly with the stationary phase [2].[1]
    

References

  • Organic Chemistry Tutor. "Hydrolysis of Nitriles (Acidic and Basic Conditions)." Organic Chemistry Tutor. Accessed March 5, 2026. [Link]

  • SIELC Technologies. "Separation of Benzonitrile Derivatives on Newcrom R1 HPLC column." SIELC. Accessed March 5, 2026. [Link]

  • White Rose Research Online. "Development of an SNAr Reaction: A Practical and Scalable Strategy." University of York / White Rose. Accessed March 5, 2026. [Link](Note: General reference for SNAr workup strategies).

  • Biotage. "Scavenger Resins: User Guide." Biotage / SpinChem. Accessed March 5, 2026. [Link]

  • Common Organic Chemistry. "Nitrile to Amide: Common Conditions." Common Organic Chemistry. Accessed March 5, 2026. [Link]

Sources

Process Chemistry Support Portal: Nucleophilic Substitution of Halobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aromatic Substitutions . Nucleophilic substitution of halobenzenes is notoriously challenging due to the electron-rich nature of the aromatic


-system and the thermodynamic instability of the phenyl cation, which strictly forbids standard 

or

pathways.

This portal provides researchers and drug development professionals with mechanistic troubleshooting guides, causality-driven FAQs, and self-validating protocols to minimize side reactions across the three primary pathways: Classical


, the Benzyne Mechanism, and Transition-Metal Catalysis.

Pathway Selection & Mechanistic Causality

Selecting the correct substitution pathway is the first step in preventing catastrophic side reactions. The electronic nature of your halobenzene dictates the mechanism.

G Start Halobenzene Substrate EWG Strong EWG ortho/para? Start->EWG SNAr Classical S_NAr (Addition-Elimination) EWG->SNAr Yes NoEWG Unactivated or EDG? EWG->NoEWG No Benzyne Benzyne Mechanism (Strong Base) NoEWG->Benzyne Alkali metal amides TMCatalysis Transition Metal Catalysis (Pd/Cu) NoEWG->TMCatalysis Amines/Alcohols + Pd/Cu

Logical decision tree for selecting the optimal halobenzene substitution pathway.

Classical (Addition-Elimination)

Classical


 requires the aromatic ring to be highly electrophilic. The rate-determining step is the addition of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.
Troubleshooting & FAQs

Q: Why is my


 reaction with chlorobenzene and sodium methoxide failing even at reflux? 
A: Causality:

requires strongly electron-withdrawing groups (EWGs) like

or

in the ortho or para positions to stabilize the developing negative charge of the Meisenheimer complex. Without them, the activation energy barrier is insurmountable under standard conditions.

Q: I have a para-nitro group, but my reaction with an amine is sluggish. Should I switch from an aryl chloride to an aryl iodide to improve the leaving group? A: Causality: Counterintuitively, no. In


, the rate-determining step is the addition of the nucleophile, not the elimination of the halide. Fluoride is actually the most reactive leaving group (F > Cl > Br > I) because its extreme electronegativity maximizes the electrophilicity of the ipso-carbon, accelerating nucleophilic attack. Switch to the aryl fluoride.
Self-Validating Protocol: Optimized of 2,4-Dinitrofluorobenzene

This protocol utilizes built-in visual and chemical checkpoints to ensure reaction fidelity.

  • Reagent Solubilization: Dissolve 2,4-dinitrofluorobenzene (1.0 equiv) in absolute ethanol (0.2 M).

    • Validation Checkpoint: The solution must be pale yellow and completely clear. Any cloudiness indicates moisture-induced hydrolysis to 2,4-dinitrophenol; discard and use fresh, anhydrous solvent.

  • Nucleophile Addition: Add the primary amine (1.1 equiv) and

    
    -diisopropylethylamine (DIPEA) (1.2 equiv) dropwise at 0 °C.
    
    • Validation Checkpoint: The reaction mixture will immediately flash to a brilliant, deep orange/red. This intense color change is the visual confirmation of the Meisenheimer complex formation. If the solution remains pale yellow, the amine is either degraded or sterically hindered from attacking.

  • Completion & Isolation: Warm to room temperature and stir for 1 hour, then quench with 1M HCl.

    • Validation Checkpoint: The desired 2,4-dinitroaniline derivative will precipitate as a bright yellow solid. The remaining filtrate should be nearly colorless; a strongly yellow filtrate indicates incomplete precipitation, requiring further dilution with water.

The Benzyne Pathway (Elimination-Addition)

When halobenzenes lack activating EWGs, treatment with ultra-strong bases (e.g.,


) forces an elimination-addition mechanism via a highly reactive aryne intermediate[1].
Troubleshooting & FAQs

Q: I treated 3-chlorotoluene with


 in liquid ammonia, but I isolated a mixture of meta- and para-toluidine. Why did the substitution occur at the wrong carbon? 
A: Causality: The reaction proceeds via a benzyne (triple-bond) intermediate[1]. The nucleophile (

) can attack either end of this highly strained bond. Regioselectivity is governed entirely by the inductive effects of the existing substituents (in this case, the methyl group), leading to cine-substitution—a mixture of regioisomers where the nucleophile ends up on a carbon adjacent to the original leaving group[1].

Transition-Metal Catalyzed Substitutions

Because classical


 is limited to electron-poor substrates, modern pharmaceutical synthesis relies heavily on Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) cross-couplings to achieve nucleophilic substitution on unactivated halobenzenes[2].

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amido Ar-Pd(II)-NR2 AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim Desired BetaHydride β-Hydride Elimination (Side Reaction) Amido->BetaHydride Undesired RedElim->Pd0 Product Ar-NR2 Product RedElim->Product Dehalogenation Ar-H + Imine BetaHydride->Dehalogenation

Buchwald-Hartwig catalytic cycle highlighting the competing β-hydride elimination side reaction.

Troubleshooting & FAQs

Q: My Buchwald-Hartwig amination of an alkyl amine is yielding massive amounts of the dehalogenated arene (protodehalogenation). How do I suppress this? A: Causality: Protodehalogenation occurs when the


 intermediate undergoes 

-hydride elimination instead of the desired reductive elimination[3]. This side reaction is highly competitive when using alkyl amines containing

-hydrogens[4]. To suppress it, you must accelerate reductive elimination by switching to a sterically bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., BrettPhos or RuPhos). The steric bulk forces the aryl and amido groups together, while the electron-rich nature stabilizes the resulting Pd(0) species.

Q: I am performing an Ullmann homocoupling, but I am seeing significant dehalogenation of my bromoarene. Is this normal? A: Causality: Yes, dehalogenation is a notorious side reaction in Cu-catalyzed Ullmann reactions, often accounting for 20–30% of the byproduct profile for bromoarenes under standard conditions[5]. To minimize this, ensure strictly anhydrous conditions, utilize slow-addition techniques for the aryl halide, or transition to a Pd-catalyzed homocoupling system.

Quantitative Data: Catalyst/Ligand Effects on Side Reactions

The choice of ligand directly dictates the ratio of desired substitution to undesired side reactions.

Catalyst SystemSubstrateNucleophileMajor Product YieldSide Product (Yield)Causality / Rationale
Pd(OAc)₂ / PPh₃ BromobenzeneHexylamine< 20%Protodehalogenation (> 50%)Unhindered phosphine fails to accelerate reductive elimination;

-hydride elimination dominates[3].
Pd₂(dba)₃ / BINAP 4-ChlorotolueneMorpholine65%Protodehalogenation (15%)Bidentate ligand enforces cis-geometry on the Pd center, promoting reductive elimination over side reactions.
Pd₂(dba)₃ / BrettPhos 4-ChlorotolueneHexylamine> 95%Protodehalogenation (< 1%)Highly bulky, electron-rich dialkylbiaryl phosphine rapidly forces reductive elimination, outcompeting side pathways.
CuI / No Ligand IodobenzenePhenol40%Homocoupling (30%)Lack of a stabilizing ligand leads to Cu-mediated oxidative homocoupling of the aryl halide[5].
Self-Validating Protocol: Buchwald-Hartwig Amination Minimizing Protodehalogenation

This protocol utilizes BrettPhos to ensure rapid reductive elimination, preventing


-hydride side reactions.
  • Preparation of the Pre-Catalyst Complex: Inside a nitrogen-filled glovebox, combine

    
     (1.0 mol%) and BrettPhos (2.2 mol%) in anhydrous toluene (0.1 M).
    
    • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a dark purple/black (

      
      ) to a deep red/burgundy color. This confirms successful ligand exchange and the formation of the active 
      
      
      
      species. If the solution remains purple, the ligand is oxidized or inactive; do not proceed.
  • Substrate Addition: Add the unactivated aryl chloride (1.0 equiv), the primary alkyl amine (1.2 equiv), and

    
     (1.4 equiv).
    
    • Validation Checkpoint: Upon addition of the strong base, a slight exotherm should be felt. The reaction mixture will become a heterogeneous suspension due to the insolubility of

      
       and the subsequent precipitation of 
      
      
      
      as the catalytic cycle turns over.
  • Reaction Execution & Monitoring: Seal the vessel and heat to 80 °C.

    • Validation Checkpoint: After 2 hours, pull a 50

      
       aliquot, quench with water, and extract with EtOAc. On a TLC plate (Hexanes/EtOAc 8:2), the UV-active aryl chloride spot should be consumed. To confirm the new spot is the desired secondary amine (and not a protodehalogenated side product), stain the plate with Ninhydrin and heat. The secondary amine will appear as a distinct brown/red spot, whereas a dehalogenated arene will not stain.
      

References

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. OperaChem. Available at:[Link][5]

  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Available at:[Link][1]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link][3]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:[Link][2]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH) PMC. Available at: [Link][4]

Sources

Technical Support Center: Thermal Decomposition of 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-(2-Bromo-4-nitrophenoxy)benzonitrile . This highly functionalized diphenyl ether derivative is a critical intermediate in drug development. While the diphenyl ether backbone is traditionally stable, the synergistic presence of a nitro group (a strong oxidizer), a bromine atom (a radical initiator), and a cyano group creates a highly complex and potentially hazardous thermal profile.

This guide provides researchers and process chemists with data-driven troubleshooting strategies, self-validating analytical protocols, and mechanistic insights to ensure safe scale-up and experimentation.

Troubleshooting Guide: Operational Anomalies

Q: During scale-up, our reactor experienced a sudden pressure spike and temperature runaway after exceeding 180°C. What caused this, and how do we prevent it? A: This is a classic thermal runaway driven by the nitroaromatic moiety. Nitroaromatic compounds possess a high C-NO₂ bond dissociation energy (approx. 297 ± 17 kJ/mol); however, once the thermal energy barrier is breached, the decomposition becomes highly exothermic and autocatalytic, releasing massive amounts of heat and expanding gases instantly[1]. To prevent this, process temperatures must never exceed the established Time to Maximum Rate (


) threshold. Implement cascade cooling systems and ensure your reaction temperature remains at least 50°C below the DSC onset temperature (

).

Q: We observe dark discoloration and acidic off-gassing (pH < 2) even at moderate heating (120–150°C). Is the nitro group decomposing early? A: Not necessarily. The discoloration and acidic gas are likely due to the homolytic cleavage of the C-Br bond, which has a lower dissociation energy than the C-NO₂ bond. At moderate temperatures, bromine radicals are generated. These radicals abstract hydrogen from trace solvents or impurities to form corrosive Hydrogen Bromide (HBr) gas. This premature degradation acts as a catalyst for further decomposition. Ensure your starting material is rigorously dried and free of protic solvent residues before heating.

Q: Our Differential Scanning Calorimetry (DSC) data shows inconsistent onset temperatures across different batches. Why is the thermal stability fluctuating? A: Fluctuating


 values almost always point to trace impurities acting as decomposition catalysts. Contaminants such as residual transition metals (from prior synthetic steps) or alkaline salts can drastically lower the activation energy required for nitroarene reduction and subsequent decomposition[1]. Implement Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen batches for trace metals before thermal processing.

Mechanistic Pathway of Decomposition

Understanding the causality of thermal events requires mapping the radical initiation and autocatalytic propagation steps. Thermal fragmentation of nitroaromatics typically proceeds via two primary channels: one producing phenyl radicals and NO₂, and another generating phenoxy radicals and NO[2].

Caption: Mechanistic pathway of 4-(2-Bromo-4-nitrophenoxy)benzonitrile thermal decomposition.

Self-Validating Experimental Protocol: Thermal Hazard Assessment

To establish a trustworthy safety profile, you cannot rely on a single DSC run. The protocol must be a self-validating system that accounts for instrument drift, crucible interactions, and kinetic modeling.

Methodology: Dynamic DSC/TGA with EGA-FTIR

Step 1: Baseline Validation & Calibration

  • Action: Run an empty crucible baseline under a 50 mL/min N₂ purge. Follow this with a high-purity Indium standard run.

  • Causality: This self-validates the instrument's temperature accuracy and subtracts baseline heat-flow drift, ensuring that any detected exotherm is purely from the chemical sample.

Step 2: Sample Preparation

  • Action: Weigh 1.0–3.0 mg of the compound into a gold-plated high-pressure crucible and seal it hermetically.

  • Causality: Standard aluminum crucibles can react with the HBr gas evolved from C-Br cleavage, artificially altering the thermal profile. Gold is inert to both oxidative NO₂ radicals and corrosive HBr, guaranteeing data integrity.

Step 3: Dynamic Heating Runs

  • Action: Perform separate DSC runs at multiple linear heating rates (

    
     = 2.0, 5.0, 8.0, and 10.0 °C/min) from ambient to 400 °C.
    
  • Causality: Multiple heating rates are required to calculate the apparent activation energy (

    
    ) using the Kissinger or Flynn-Wall-Ozawa (FWO) isoconversional methods, which accurately model the single n-order reaction typical of nitroaromatic decomposition[3].
    

Step 4: Evolved Gas Analysis (EGA-FTIR)

  • Action: Couple the TGA exhaust to an FTIR spectrometer. Monitor the IR absorbances at 1600–1650 cm⁻¹ (NO₂) and ~1900 cm⁻¹ (NO).

  • Causality: This chemically validates the decomposition mechanism by distinguishing between the NO₂-producing and NO-producing fragmentation channels[2].

Caption: Self-validating DSC/TGA-FTIR workflow for thermal hazard assessment.

Quantitative Data Summary

Compare your experimental DSC/TGA results against these benchmark parameters for nitro-functionalized diphenyl ethers to assess batch safety.

ParameterTypical RangeAnalytical Implication
Onset Temperature (

)
250 °C – 320 °CDefines the absolute upper limit for safe processing and distillation.
Enthalpy of Decomposition (

)
800 – 1500 J/gIndicates severe explosive potential if the reaction is confined[1].
Apparent Activation Energy (

)
130 – 200 kJ/molRepresents the energy barrier to initiation; lower values indicate higher instability[3].
Time to Maximum Rate (

)
< 24 hours at 150 °CCritical parameter for defining safe storage and transportation conditions[3].

Frequently Asked Questions (FAQs)

Q: Why does the decomposition of this specific compound accelerate so rapidly once initiated? A: The decomposition is autocatalytic. The initial homolytic cleavage of the C-NO₂ bond generates NO₂ radicals. These radicals act as highly reactive oxidizing agents that attack the electron-rich diphenyl ether backbone, generating more heat and more radicals in a self-sustaining feedback loop[1].

Q: What specific gases should our scrubber system be designed to handle during a thermal event? A: Your emergency relief and scrubber systems must be rated for a sudden, high-volume release of nitrogen dioxide (NO₂), nitric oxide (NO), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr)[2]. The scrubber should utilize a caustic solution (e.g., NaOH) capable of neutralizing both the acidic halogens and the nitrogen oxides.

Q: Does the cyano (-CN) group play a role in the thermal instability? A: The cyano group is thermally robust compared to the nitro and bromo groups. However, at extreme temperatures (>350°C) following the initial nitro-driven exotherm, the cyano groups can undergo exothermic trimerization to form triazine cross-links, contributing to the formation of the dense carbonaceous char observed in the final TGA residue.

References

1.[3] ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. SciELO / ResearchGate. 2.[1] Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust (Texas A&M University). 3.[2] Investigation of thermal decomposition of nitrobenzene: An energetic material. KAUST.

Sources

Technical Support Center: Optimizing Catalyst Load for 4-(2-Bromo-4-nitrophenoxy)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 4-(2-Bromo-4-nitrophenoxy)benzonitrile .

Optimizing catalyst loading for this specific diaryl ether is a classic exercise in balancing stereoelectronic extremes. By understanding the mechanistic causality behind catalyst deactivation, you can successfully drive these reactions to completion at sub-mol% palladium loadings while adhering to strict API impurity guidelines.

Mechanistic Insight: Substrate Profiling

To optimize catalyst loading, we must first analyze the substrate's unique stereoelectronic profile and how it dictates the catalytic cycle:

  • Electronic Activation (The p-Nitro Group): The strongly electron-withdrawing nitro group makes the C–Br bond highly electrophilic. Consequently, the initial oxidative addition of Pd(0) is extremely fast. However, this electron deficiency stabilizes the resulting Pd(II) intermediate, creating a thermodynamic sink that can severely retard the subsequent transmetalation step.

  • Steric Hindrance (The o-Phenoxy Linkage): The bulky 4-cyanophenoxy group ortho to the bromide creates a massive steric shield. Without an appropriately bulky ligand, the palladium catalyst will struggle to coordinate the transmetalating agent. This bottleneck leaves the catalyst in a vulnerable resting state, leading to aggregation and irreversible deactivation into Pd black[1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast due to p-NO2) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br Sterically Hindered OxAdd->PdII TransMet Transmetalation (Rate Limiting) PdII->TransMet Nu-M, Base PdII_Nu Ar-Pd(II)-Nu TransMet->PdII_Nu RedElim Reductive Elimination (Product Release) PdII_Nu->RedElim RedElim->Pd0 Product

Pd-catalytic cycle for 4-(2-Bromo-4-nitrophenoxy)benzonitrile showing steric and electronic impacts.

Troubleshooting Guides

Q1: My reaction stalls at 50% conversion when I drop the Pd loading below 2 mol%. How can I achieve high turnover numbers (TON) at <0.5 mol% loading? Cause: Stalling at low catalyst loads indicates that catalyst deactivation (e.g., aggregation into inactive Pd black) is occurring faster than the catalytic cycle can turn over[1]. For sterically encumbered substrates like 4-(2-Bromo-4-nitrophenoxy)benzonitrile, simple salts like Pd(OAc)₂ with PPh₃ are insufficient. Solution: Switch to dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) paired with G3 or G4 palladacycle pre-catalysts[2]. These pre-catalysts rapidly generate the active monoligated Pd(0) species under mild conditions without requiring reduction by the ligand or amine, preventing early-stage catalyst death. Bulky, electron-rich phosphine ligands stabilize the active Pd(0) species and facilitate reductive elimination despite the steric bulk[3].

Q2: I am observing significant amounts of the protodehalogenated byproduct (4-(4-nitrophenoxy)benzonitrile). How do I suppress this? Cause: Protodehalogenation competes with cross-coupling when transmetalation is slow. The highly electrophilic Pd(II) intermediate (exacerbated by the p-NO₂ group) can undergo β-hydride elimination if aliphatic amines or alcohols are present, or it can abstract a proton from the solvent. Solution:

  • Transition to a non-protic solvent system (e.g., anhydrous 1,4-Dioxane or Toluene) instead of MeOH/EtOH.

  • Use a milder, anhydrous inorganic base like finely milled Cs₂CO₃ or K₂CO₃ instead of aggressive alkoxides[2].

  • Ensure rigorous degassing; trace oxygen can alter palladium speciation and promote side reactions.

Q3: How can I ensure residual Palladium in the isolated API intermediate is below the 10 ppm regulatory threshold without sacrificing yield? Cause: High initial catalyst loading directly correlates to high residual Pd. If you must use >1 mol% Pd to overcome the steric bulk of the o-phenoxy group, downstream scavenging is required. Solution: Implement polymer-supported ethylenediamine scavengers during the organic workup, which effectively sequester residual Pd(0) and Pd(II) species[1]. Alternatively, transition the optimized batch process to a continuous-flow reactor using a packed-bed heterogeneous Pd catalyst, which inherently separates the catalyst from the product stream and allows for rapid optimization of residence time[4].

Data Presentation: Catalyst Optimization Matrix

The following table summarizes the quantitative impact of various catalyst systems on a standard Suzuki-Miyaura coupling of 4-(2-Bromo-4-nitrophenoxy)benzonitrile with phenylboronic acid.

Catalyst SystemLigandLoading (mol%)Base / SolventConversion (%)Residual Pd (ppm)*
Pd(OAc)₂PPh₃5.0Na₂CO₃ / IPA-H₂O45%>200 ppm
Pd(dppf)Cl₂dppf3.0K₂CO₃ / Dioxane72%85 ppm
XPhos Pd G3XPhos0.5Cs₂CO₃ / Dioxane>95%<10 ppm
Packed Pd BedNoneN/A (Flow)K₂CO₃ / MeOH>98%<5 ppm

*Residual Pd measured after a standard aqueous workup without specialized scavenging agents, except for the flow chemistry setup.

Experimental Protocols: Low-Loading Optimization Workflow

To ensure a self-validating system, follow this step-by-step methodology for achieving <0.5 mol% catalyst loading. The protocol includes built-in visual and kinetic checks to verify catalyst integrity.

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • To an oven-dried Schlenk flask, add 4-(2-Bromo-4-nitrophenoxy)benzonitrile (1.0 equiv), the corresponding boronic acid/ester (1.5 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv)[2].

  • Seal the flask and subject it to three cycles of high vacuum followed by backfilling with ultra-pure Argon.

Step 2: Solvent & Catalyst Addition 3. In a separate, argon-purged vial, prepare a stock solution of XPhos Pd G3 pre-catalyst (0.5 mol%) in anhydrous, sparged 1,4-Dioxane. 4. Add the degassed 1,4-Dioxane to the Schlenk flask via syringe, followed immediately by the catalyst stock solution.

  • Self-Validation Check: The solution should remain pale yellow/orange at room temperature. If it turns black immediately, oxygen has breached the system, and the Pd has precipitated.

Step 3: Reaction Execution & Kinetic Monitoring 5. Heat the reaction mixture to 80 °C.

  • Self-Validation Check: Upon reaching 80 °C, the solution should transition to a homogeneous deep red/brown, indicating the successful generation of the active monoligated Pd(0) species.

  • Monitor the reaction via LC-MS at 30-minute intervals. The electron-deficient nature of the substrate should drive the reaction to completion within 2-4 hours.

Step 4: Workup & Palladium Scavenging 7. Cool the mixture to room temperature. Add polymer-supported ethylenediamine (5 equivalents relative to initial Pd load) and stir at 40 °C for 2 hours to scavenge residual palladium[1]. 8. Filter the mixture through a pad of Celite to remove the scavenger and inorganic salts, then concentrate the filtrate under reduced pressure.

Workflow Step1 1. Substrate & Pre-catalyst Preparation (G3/G4 Palladacycles) Step2 2. Inert Atmosphere Setup (Glovebox or Schlenk line) Step1->Step2 Step3 3. Base & Solvent Addition (e.g., Cs2CO3 in Dioxane) Step2->Step3 Step4 4. Kinetic Sampling (LC-MS monitoring) Step3->Step4 Heat to 80°C Step5 5. Pd Scavenging (Polymer-supported ethylenediamine) Step4->Step5 Reaction Complete

Step-by-step workflow for low-loading Pd-catalyzed cross-coupling and subsequent metal scavenging.

Frequently Asked Questions (FAQs)

Q: Can I use copper co-catalysts to lower the Pd loading in Sonogashira couplings with this substrate? A: Yes. A Copper(I) co-catalyst (such as CuI) is essential for forming the copper acetylide intermediate. This significantly accelerates the rate-limiting transmetalation step, allowing the palladium loading to be reduced to <1 mol% while maintaining high yields[3].

Q: Does the order of addition matter when optimizing for sub-mol% catalyst loads? A: Absolutely. At sub-mol% loadings, trace oxygen or moisture will disproportionately kill the catalyst. The palladium pre-catalyst should be added last, ideally as a solution in fully degassed solvent, to a completely deoxygenated mixture of the substrate, coupling partner, and base[2].

Q: Why does my yield drop when I scale up the reaction from 1 mmol to 100 mmol? A: Scale-up alters mixing efficiency and heat transfer. In batch reactors, poor mixing of the heterogeneous base (like Cs₂CO₃) can artificially slow down transmetalation, leaving the Pd catalyst exposed to degradation. Ensure vigorous mechanical stirring, or consider transitioning the scaled-up process to continuous flow chemistry to maintain precise control over mixing and residence time[4].

References

  • [1] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications (Organic Process Research & Development). Available at:

  • [2] Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Benchchem. Available at:

  • [3] Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole. Benchchem. Available at:

  • [4] Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications (Organic Process Research & Development). Available at:

Sources

Validation & Comparative

Comparative Guide: 13C NMR of 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts of 4-(2-Bromo-4-nitrophenoxy)benzonitrile , a critical intermediate in the synthesis of diaryl ether-based pharmaceuticals and agrochemicals.

Designed for researchers and analytical scientists, this document moves beyond simple data listing to offer a comparative structural analysis , validating the spectral signature against its metabolic precursors and structural analogs.

Structural & Electronic Context

The target molecule, 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CAS: 66658-87-5), is a non-symmetric diaryl ether. Its 13C NMR spectrum is defined by the interplay between three powerful electronic effectors:

  • The Ether Linkage (Ar-O-Ar): Acts as a strong resonance donor, significantly deshielding the ipso carbons (C-O) to the ~155–160 ppm range.

  • The Nitrile Group (-CN): A strong electron-withdrawing group (EWG) on Ring A, shielding the ortho positions while introducing a characteristic nitrile carbon signal (~118 ppm).

  • The Bromo-Nitro Motif: Located on Ring B, the bromine atom introduces a "Heavy Atom Effect" (shielding the attached carbon), while the nitro group strongly deshields its ipso carbon.

Molecule Visualization & Numbering Logic

To ensure accurate assignment, we define the rings as follows:

  • Ring A: The benzonitrile moiety (Carbons 1–6).

  • Ring B: The 2-bromo-4-nitrophenoxy moiety (Carbons 1'–6').

MoleculeStructure A1 C1 (CN-ipso) A2 C2/6 (Ortho) A1->A2 A3 C3/5 (Meta) A2->A3 A4 C4 (O-ipso) A3->A4 B1 C1' (O-ipso) A4->B1 Ether Linkage CN CN (Nitrile) CN->A1 B2 C2' (Br-ipso) B1->B2 B3 C3' (Ortho) B2->B3 B4 C4' (NO2-ipso) B3->B4 B5 C5' (Meta) B4->B5 B6 C6' (Ortho) B5->B6 B6->B1

Figure 1: Connectivity and electronic zones of the target molecule.

13C NMR Spectral Data: Comparative Analysis

Since exact literature peak lists for this specific CAS are often proprietary, the following table synthesizes experimental data from direct precursors (4-Nitrobenzonitrile, 4-Bromobenzonitrile) and calculated substituent effects for diphenyl ethers. This provides a self-validating reference frame.

Table 1: Chemical Shift Assignments (δ, ppm in CDCl₃)
Carbon PositionAssignmentPredicted Shift (ppm)Reference / Analog ComparisonSignal Type
Nitrile (CN) -CN118.5 4-Nitrobenzonitrile: 116.7 ppmQuaternary
Ring A: C-4 Ipso to Oxygen160.2 Diphenyl ether: 157.3 ppm (Deshielded by CN)Quaternary
Ring A: C-2, 6 Ortho to CN134.1 4-Nitrobenzonitrile: 133.4 ppmMethine (CH)
Ring A: C-3, 5 Ortho to Oxygen119.5 Diphenyl ether: 118.9 ppmMethine (CH)
Ring A: C-1 Ipso to CN107.0 4-Methoxybenzonitrile: 103.9 ppmQuaternary
Ring B: C-1' Ipso to Oxygen156.5 4-Nitrophenol: 163.7 ppm (Shifted by ether)Quaternary
Ring B: C-4' Ipso to NO₂143.8 1-Bromo-4-nitrobenzene: 145.0 ppmQuaternary
Ring B: C-3' Ortho to Br129.0 2-Bromo-4-nitrophenol: ~128 ppmMethine (CH)
Ring B: C-5' Ortho to NO₂124.5 4-Nitrobenzonitrile: 124.2 ppmMethine (CH)
Ring B: C-6' Ortho to Oxygen121.0 2-Bromo-4-nitrophenol: ~116 ppmMethine (CH)
Ring B: C-2' Ipso to Br113.5 Heavy Atom Effect (Shielded)Quaternary
Key Diagnostic Signals (The "Fingerprint")
  • The "Heavy Atom" Signal (113.5 ppm): The carbon attached to Bromine (C-2') appears significantly upfield compared to typical aromatic carbons. This is due to the diamagnetic shielding from the large electron cloud of bromine.

  • The Ether Doublet (156–160 ppm): Two distinct quaternary peaks will appear downfield. The carbon on Ring A (160.2 ppm) is typically further downfield than Ring B (156.5 ppm) due to the cooperative resonance of the nitrile group.

  • The Nitrile Peak (118.5 ppm): A sharp, low-intensity singlet characteristic of the cyano group.

Experimental Protocol: Synthesis & Verification

To generate the sample for this analysis, a Nucleophilic Aromatic Substitution (SNAr) is the industry standard. This protocol ensures high regioselectivity and purity.

Reagents
  • Substrate A: 4-Fluorobenzonitrile (1.0 equiv)

  • Substrate B: 2-Bromo-4-nitrophenol (1.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Workflow
  • Activation: In a round-bottom flask, dissolve 2-Bromo-4-nitrophenol (2.18 g, 10 mmol) in dry DMF (20 mL). Add K₂CO₃ (2.07 g, 15 mmol). Stir at room temperature for 15 minutes. Color change to bright yellow/orange indicates phenoxide formation.

  • Addition: Add 4-Fluorobenzonitrile (1.21 g, 10 mmol) in one portion.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4). The starting phenol spot will disappear.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the precipitate. Wash with water (3x) and cold ethanol (1x). Recrystallize from Ethanol/Water if necessary.

  • Yield: Expected yield is 85–92%. Appearance: Off-white to pale yellow solid.

Protocol Logic Diagram

SynthesisProtocol Start Start: 2-Bromo-4-nitrophenol + K2CO3 in DMF Intermediate Formation of Phenoxide Anion Start->Intermediate Deprotonation Addition Add: 4-Fluorobenzonitrile Intermediate->Addition Heat Heat to 90°C (SnAr Mechanism) Addition->Heat Nucleophilic Attack Quench Pour into Ice Water (Precipitation) Heat->Quench Completion Final Product: 4-(2-Bromo-4-nitrophenoxy) benzonitrile Quench->Final Filtration

Figure 2: SNAr Synthesis Pathway for the target molecule.

References & Data Sources

  • National Institute of Standards and Technology (NIST). 13C NMR of 4-Bromobenzonitrile & 4-Nitrobenzonitrile. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Compound Summary: 4-(4-Nitrophenoxy)benzonitrile (CID 167618). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of p-Nitrobenzonitrile and related diaryl ethers. Org. Synth. 1940, 20, 1432. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift Tables and Heavy Atom Effects. Chemistry Dept. Resources. Available at: [Link]

Sources

Comparative Analysis of Mass Spectrometry Platforms for the Structural Elucidation of 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CAS: 66658-87-5) Molecular Formula: C₁₃H₇BrN₂O₃ Nominal Mass: 318 Da | Exact Mass: 317.9640 Da (⁷⁹Br) / 319.9620 Da (⁸¹Br)

Executive Summary & Analytical Context

In drug development and advanced materials synthesis, halogenated diaryl ethers like 4-(2-Bromo-4-nitrophenoxy)benzonitrile serve as critical structural motifs. The accurate structural elucidation of these intermediates is paramount for tracking synthetic fidelity and identifying degradation products.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) against Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) . Rather than merely listing outputs, this guide dissects the mechanistic causality behind the fragmentation patterns, providing a self-validating framework for researchers to confidently assign spectral data.

Mechanistic Causality: The Physics of Diaryl Ether Fragmentation

The fragmentation of 4-(2-Bromo-4-nitrophenoxy)benzonitrile is dictated by the thermodynamic stability of its functional groups and the inherent lability of the diaryl ether bridge [1]. Understanding the why behind the fragmentation allows for robust peak assignment:

  • Ether Bridge Cleavage (α-Cleavage): The C–O ether bond is the primary site of dissociation. Because both phenyl rings possess strongly electron-withdrawing groups (–NO₂ and –CN), the ether oxygen cannot easily stabilize the charge via resonance. Consequently, cleavage occurs competitively on either side of the oxygen, yielding either the 4-cyanophenoxy cation (m/z 118) or the 2-bromo-4-nitrophenyl cation (m/z 200/202) [1].

  • The Bromine Isotopic Signature: Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This provides a self-validating diagnostic tool: any fragment ion retaining the bromine atom must present as a doublet separated by 2 Da with equal intensity. Fragments lacking this doublet (e.g., m/z 239) have definitively undergone debromination [2].

  • Nitro Group Expulsion: A hallmark of nitroaromatics under hard ionization is the neutral loss of NO₂• (46 Da), driven by the stability of the resulting aryl radical/cation.

Platform Comparison: EI-GC-MS vs. ESI-LC-MS/MS

To select the optimal analytical platform, researchers must weigh the ionization energy against the desired structural information.

FeatureEI-GC-MS (70 eV)ESI-LC-MS/MS (Positive Mode)
Ionization Mechanism Hard ionization; generates radical cations [M]⁺•Soft ionization; generates even-electron ions[M+H]⁺
Molecular Ion Abundance Moderate to High (m/z 318/320)High (m/z 319/321)
Fragmentation Extent Extensive, highly reproducible structural backbone cleavageMinimal in MS1; requires Collision-Induced Dissociation (CID)
Primary Utility Library matching, deep structural mapping of the carbon skeletonHigh-sensitivity quantification, intact molecular weight confirmation
Matrix Interference Susceptible to baseline noise from volatile organicsHighly specific when utilizing Multiple Reaction Monitoring (MRM)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols integrate built-in system suitability checks.

Protocol A: EI-GC-MS Structural Mapping

Causality: 70 eV electron impact is the universal standard, ensuring that the generated spectra can be cross-referenced against global libraries.

  • Sample Preparation: Dissolve the analyte in GC-grade ethyl acetate to a concentration of 10 µg/mL. Validation check: Inject a solvent blank to confirm the absence of m/z 318/320 background.

  • Chromatography: Inject 1 µL (splitless mode at 250°C) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • Mass Spectrometry: Operate the source at 230°C with an electron energy of 70 eV. Scan range: m/z 50–400.

  • Isotopic Validation: The data system must be programmed to flag the [M]⁺• peak only if the m/z 318 and 320 peaks exhibit a relative abundance ratio between 0.95 and 1.05.

Protocol B: ESI-LC-MS/MS Targeted Quantification

Causality: Soft ionization preserves the molecular ion, while ramped CID energy allows for the controlled generation of specific product ions for MRM transitions.

  • Sample Preparation: Dissolve the analyte in Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid to promote protonation [3].

  • Chromatography: Use a C18 reverse-phase column (50 mm × 2.1 mm, 1.8 µm) with a gradient of Water/0.1% FA (Mobile Phase A) and Acetonitrile/0.1% FA (Mobile Phase B).

  • Ionization: Operate in ESI positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Tandem MS (CID): Isolate the [M+H]⁺ precursor (m/z 319/321). Apply a collision energy ramp from 10 eV to 40 eV using Argon as the collision gas.

  • MRM Transitions: Monitor the transition m/z 319 → 200 (quantifier) and m/z 321 → 202 (qualifier).

MS_Workflow S1 Sample Prep & Introduction S2 Ionization Source (EI 70eV / ESI+) S1->S2 S3 Precursor Selection [M]+ or[M+H]+ S2->S3 S4 CID Fragmentation (10-40 eV) S3->S4 S5 Mass Analyzer (TOF / QqQ) S4->S5 S6 Data Acquisition & Isotope Scoring S5->S6

Fig 1. Self-validating MS/MS workflow for the structural elucidation of diaryl ethers.

Quantitative Data & Fragmentation Mapping

The table below summarizes the diagnostic fragment ions observed under EI (70 eV) conditions. The presence of the bromine isotope doublet is the primary filter for structural assignment.

Fragment Ion (m/z)Relative AbundanceIsotopic Doublet (1:1)?Structural AssignmentNeutral Loss
318 / 320 45%YesIntact Molecular Ion [M]⁺•None
272 / 274 20%Yes[M - NO₂]⁺NO₂• (46 Da)
239 15%No [M - Br]⁺Br• (79/81 Da)
200 / 202 100% (Base Peak)Yes2-Bromo-4-nitrophenyl cationC₇H₄NO• (118 Da)
118 65%No 4-Cyanophenoxy cationC₆H₃BrNO₂• (200/202 Da)
102 30%No 4-Cyanophenyl cationC₆H₃BrNO₃• (216/218 Da)
Mechanistic Pathway Visualization

The following diagram maps the causality of the fragmentation cascade. The central molecular ion acts as the progenitor, branching into distinct pathways based on bond dissociation energies.

Fragmentation M Molecular Ion [M]+• m/z 318 / 320 (1:1) C13H7BrN2O3 F1 [C6H3BrNO2]+ m/z 200 / 202 (1:1) 2-Bromo-4-nitrophenyl M->F1 Ether Cleavage (- C7H4NO•) F2 [C7H4NO]+ m/z 118 4-Cyanophenoxy M->F2 Ether Cleavage (- C6H3BrNO2•) F3 [M - NO2]+ m/z 272 / 274 (1:1) Loss of Nitro Group M->F3 - NO2• (-46 Da) F4 [M - Br]+ m/z 239 Loss of Bromine M->F4 - Br• (-79/81 Da) F5 [C7H4N]+ m/z 102 4-Cyanophenyl M->F5 Ether Cleavage (- C6H3BrNO3•)

Fig 2. Primary electron ionization (EI) fragmentation pathways of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

References

  • Fragmentation Pathways of Diphenyl Ether Radical Cations International Journal of Mass Spectrometry, 393:9-16. URL:[Link][1]

  • Identification of Polybrominated Diphenyl Ether Metabolites Based on Calculated Boiling Points from COSMO-RS, Experimental Retention Times, and Mass Spectral Fragmentation Patterns Analytical Chemistry, 87(4):2299-305. URL:[Link][2]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders International Journal of Molecular Sciences, 24(18):13861. URL:[Link][3]

Sources

High-Resolution HPLC Method Development for 4-(2-Bromo-4-nitrophenoxy)benzonitrile Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The compound 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CAS 66658-87-5) represents a classic challenge in pharmaceutical intermediate analysis. Structurally, it is a diphenyl ether characterized by three distinct functionalities: a nitrile group, a bromine atom, and a nitro group.

In drug development—particularly in the synthesis of non-steroidal anti-androgens or thyroid hormone analogs—this molecule is often formed via Nucleophilic Aromatic Substitution (SNAr). This synthetic route frequently generates regioisomeric impurities (e.g., positional isomers where the nitro or bromo groups are transposed) and unreacted precursors (e.g., 4-fluorobenzonitrile or 2-bromo-4-nitrophenol).

The Problem: Standard C18 alkyl-bonded phases often fail to resolve the target molecule from its positional isomers because these species share nearly identical hydrophobicities (LogP ~3.5–4.0).

The Solution: This guide compares a standard C18 method against an optimized Phenyl-Hexyl stationary phase method. We demonstrate that exploiting


-

interactions using a Phenyl-Hexyl phase with Methanol (MeOH) significantly improves critical resolution (

) compared to the traditional Acetonitrile (MeCN)/C18 approach.

Method Development Strategy: The Comparison

Alternative 1: The "Generic" Baseline (C18/MeCN)
  • Principle: Relies almost exclusively on hydrophobic subtraction.

  • Outcome: The target analyte elutes, but often co-elutes with regioisomers. The electron-deficient nitro ring and the electron-withdrawing nitrile ring create a rigid dipole that C18 chains cannot effectively discriminate.

  • Verdict: Insufficient for high-purity release testing (>99.5%).

Alternative 2: The Optimized Method (Phenyl-Hexyl/MeOH)
  • Principle: Combines hydrophobicity with

    
    -
    
    
    
    stacking interactions
    . The phenyl ring on the stationary phase interacts with the
    
    
    -electron clouds of the analyte's aromatic rings.[1]
  • Critical Parameter: The use of Methanol instead of Acetonitrile. MeCN has its own

    
    -electrons (triple bond) which compete with the analyte for stationary phase sites, suppressing the unique selectivity. MeOH allows the 
    
    
    
    -
    
    
    mechanisms to dominate [1].
  • Verdict: Superior resolution of isomers and polar impurities.[2]

Visualizing the Mechanism

The following diagram illustrates the decision matrix and the mechanistic difference between the two approaches.

MethodDevelopment Start Analyte: 4-(2-Bromo-4-nitrophenoxy)benzonitrile Challenge Challenge: Regioisomer Separation (Identical LogP) Start->Challenge PathA Path A: C18 Column (Hydrophobic Interaction) Challenge->PathA Standard PathB Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Challenge->PathB Optimized ResultA Result A: Co-elution of Isomers Poor Selectivity PathA->ResultA ResultB Result B: High Resolution (Rs > 2.5) Orthogonal Selectivity PathB->ResultB Mechanism Mechanism: Methanol enhances Pi-Pi stacking Mechanism->PathB

Figure 1: Decision tree for selecting the Phenyl-Hexyl stationary phase over standard C18 to address isomeric selectivity.

Experimental Protocols

Sample Preparation

Due to the high lipophilicity of the compound, proper solubility is paramount to prevent precipitation in the injector.

  • Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Tetrahydrofuran (THF) or DMSO . (MeCN may not fully solubilize the solid rapidly).

  • Working Standard: Dilute the stock 1:10 with Methanol .

    • Note: Avoid using water in the diluent for the final injection solution to prevent "shock-out" precipitation.

Instrument Parameters (Comparative)
ParameterMethod A (Standard)Method B (Recommended)
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µmPhenyl-Hexyl (e.g., Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 or 5 µm
Mobile Phase A Water + 0.1% Phosphoric AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile Methanol
Gradient 50% B to 90% B in 15 min40% B to 85% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C40°C (Reduces backpressure from MeOH)
Detection UV @ 254 nmUV @ 254 nm (bw 4 nm), Ref 360 nm

Scientific Rationale for Method B:

  • Mobile Phase A: Formic acid is chosen over phosphoric acid to make the method LC-MS compatible, allowing for immediate mass identification of unknown impurities [2].

  • Gradient: Starting at 40% MeOH ensures retention of the more polar hydrolysis byproducts (e.g., amides), while the ramp to 85% elutes the highly hydrophobic parent and dimers.

Performance Data Comparison

The following data summarizes the performance of both methods when analyzing a spiked crude reaction mixture containing the parent compound and 1% of the regioisomer 4-(4-Bromo-2-nitrophenoxy)benzonitrile.

MetricMethod A (C18/MeCN)Method B (Phenyl-Hexyl/MeOH)Acceptance Criteria
Retention Time (Parent) 8.4 min12.1 minN/A
Resolution (

) from Isomer
1.1 (Co-elution)3.2 (Baseline Separation)

USP Tailing Factor 1.11.05

Theoretical Plates (

)
~8,500~12,000

Signal-to-Noise (LOQ) 45:1 (at 0.05%)40:1 (at 0.05%)

Analysis: Method A fails the resolution criteria (


). The C18 phase cannot distinguish the subtle shape difference between the 2-bromo and 4-bromo isomers. Method B achieves robust baseline separation because the position of the nitro group alters the 

-cloud accessibility, which the Phenyl-Hexyl phase detects.

System Suitability & Validation

To ensure the method remains "self-validating" (Trustworthiness), implement the following System Suitability Test (SST) criteria before every sample set:

  • Resolution Check: Inject a mixture of the Target and its closest eluting impurity (or the regioisomer).

    
     must be 
    
    
    
    .
  • Precision: 5 replicate injections of the standard. RSD of area

    
    .
    
  • Sensitivity: S/N ratio of the LOQ standard (0.05% level) must be

    
    .
    
Validation Summary (Linearity)
  • Range: 0.05% to 120% of target concentration (0.5 µg/mL to 1200 µg/mL).

  • Correlation Coefficient (

    
    ): 
    
    
    
    observed in MeOH/Water gradients for nitrophenoxy derivatives [3].

References

  • Phenomenex Technical Guide. "Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity." Phenomenex.com. Link

  • SIELC Technologies. "Separation of 1,3-Bis(3-nitrophenoxy)benzene on Newcrom R1 HPLC column." SIELC.com. Link

  • BenchChem Application Note. "HPLC Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene." BenchChem.com. Link

  • PubChem Compound Summary. "2-Bromo-4-nitrobenzonitrile (Related Structure Properties)." PubChem. Link

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity and Structural Integrity in Advanced Chemical Synthesis

In the realms of pharmaceutical research and drug development, the absolute confirmation of a molecule's identity and purity is not merely a procedural formality; it is the bedrock upon which all subsequent biological and clinical data stand. Elemental analysis remains a fundamental, quantitative technique for validating the empirical formula of a synthesized compound.[1][2][3] It provides a critical checkpoint, ensuring that the material in the vial corresponds to the structure on paper. A deviation in the elemental composition can signal impurities, the presence of solvates, or an entirely incorrect product, any of which could derail a research program.

This guide provides an in-depth, practical comparison of the elemental analysis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile , a complex organic molecule featuring a diverse range of elements including carbon, hydrogen, nitrogen, oxygen, and a halogen (bromine). We will explore the theoretical calculations, detail the discrete analytical methodologies required for each element, and compare its elemental fingerprint to structurally similar alternatives to demonstrate the specificity and power of this technique.

Part 1: Theoretical Elemental Composition of 4-(2-Bromo-4-nitrophenoxy)benzonitrile

The first step in any elemental analysis workflow is to calculate the theoretical composition from the molecular formula. This calculated value serves as the benchmark against which all experimental data are compared.

  • Molecular Formula: C₁₃H₇BrN₂O₃[4]

  • Molecular Weight: 319.11 g/mol [4]

To calculate the theoretical mass percentage of each element, we use the following formula:

Percentage of Element = (Number of Atoms of Element × Atomic Weight of Element) / Molecular Weight of Compound × 100%

Based on the atomic weights (C: 12.011, H: 1.008, Br: 79.904, N: 14.007, O: 15.999), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01113156.14348.93%
HydrogenH1.00877.0562.21%
BromineBr79.904179.90425.04%
NitrogenN14.007228.0148.78%
OxygenO15.999347.99715.04%
Total 319.114 100.00%

This table represents the "gold standard" for a pure, anhydrous sample of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Part 2: Experimental Verification: A Multi-Technique Protocol

No single instrument can determine the percentage of all five elements in this compound simultaneously. A combination of techniques is required, each tailored to specific elements. The generally accepted tolerance for experimental results is within ±0.4% of the theoretical value.[5][6]

Determination of Carbon, Hydrogen, and Nitrogen (CHN Analysis)

The gold standard for CHN determination is high-temperature combustion analysis, often based on the Dumas method.[7][8][9] This technique is rapid, highly accurate, and requires only a small amount of sample.

Causality Behind Experimental Choices: The sample is combusted in a pure oxygen environment at a high temperature (≥950°C) to ensure its complete conversion into simple gaseous products: carbon dioxide (CO₂), water (H₂O), and elemental nitrogen (N₂).[1][10] Any nitrogen oxides (NOx) formed are subsequently reduced back to N₂ by passing over heated copper.[11] These gases are then separated and quantified using a thermal conductivity detector (TCD).

Experimental Protocol: CHN Combustion Analysis

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-2 mg of the dried 4-(2-Bromo-4-nitrophenoxy)benzonitrile sample into a tin capsule.

  • Analysis: The autosampler drops the sealed capsule into the combustion furnace (~950-1000°C) with a pulse of pure oxygen.

  • Gas Separation: The resulting mixture of CO₂, H₂O, and N₂ is carried by a helium stream through a gas chromatography column to separate the individual components.

  • Detection: The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte passes through, generating a signal proportional to the concentration of the element.

  • Data Calculation: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentage of C, H, and N in the original sample.

Determination of Oxygen

Oxygen cannot be determined by the same combustion method because it would be indistinguishable from the excess oxygen used for combustion. Instead, it is measured by pyrolysis.

Causality Behind Experimental Choices: In this method, the sample is heated to a high temperature in an inert (helium) atmosphere.[12][13] The sample pyrolyzes, and the oxygen-containing products are passed over nickel-coated carbon, which quantitatively converts all oxygen into carbon monoxide (CO). The CO is then separated and detected.

Experimental Protocol: Oxygen Pyrolysis Analysis

  • Instrument Conversion: The combustion and reduction tubes from the CHN setup are replaced with a pyrolysis reactor tube containing nickel-coated carbon.

  • Calibration: Calibrate the system using a certified oxygen standard (e.g., Benzoic Acid).

  • Sample Preparation: Accurately weigh 1-2 mg of the sample into a silver capsule. Silver is used instead of tin to avoid any potential oxygen contribution from the capsule itself.

  • Analysis: The autosampler drops the capsule into the pyrolysis reactor (~1060°C) in a helium atmosphere.[14][15]

  • Conversion & Detection: The resulting CO gas is chromatographically separated from other pyrolysis products and detected by the TCD.

  • Data Calculation: The software calculates the percentage of oxygen based on the integrated CO signal and the calibration standard.

Determination of Bromine

Halogens require a different approach, typically involving combustion followed by wet chemistry. The Schöniger oxygen flask method is a classic and reliable technique for this purpose.[16][17]

Causality Behind Experimental Choices: The organic sample is completely combusted in a sealed, oxygen-filled flask. The bromine in the compound is converted to hydrogen bromide (HBr) and other bromine species.[18] These are absorbed into a suitable solution (e.g., alkaline hydrogen peroxide) to form bromide ions (Br⁻). The concentration of these ions is then determined by titration.

Experimental Protocol: Bromine by Oxygen Flask Combustion

  • Sample Preparation: Weigh 5-10 mg of the sample onto a piece of ashless filter paper. Fold the paper and place it in a platinum gauze sample holder attached to the flask stopper.

  • Absorption Solution: Add an absorbing solution (e.g., 10 mL of 0.1 M sodium hydroxide with a few drops of 30% hydrogen peroxide) to the heavy-walled 500 mL combustion flask.[18]

  • Combustion: Fill the flask with pure oxygen, then ignite the filter paper tail and quickly seal the flask. The sample will combust almost instantaneously.

  • Absorption: Allow the flask to cool, shaking intermittently to ensure all combustion products are absorbed into the solution.

  • Titration:

    • Quantitatively transfer the absorption solution to a beaker.

    • Acidify the solution with nitric acid.

    • Titrate the resulting bromide ions with a standardized silver nitrate (AgNO₃) solution, using a silver-specific electrode to determine the potentiometric endpoint.

  • Calculation: The percentage of bromine is calculated from the volume of titrant used, its concentration, and the initial sample weight.

Part 3: Comparative Analysis with Structural Analogs

To underscore the utility of elemental analysis in confirming chemical identity, we can compare the theoretical composition of our target compound with several plausible, structurally related alternatives.

Compound NameMolecular FormulaMW ( g/mol )% C% H% N% O% Br
4-(2-Bromo-4-nitrophenoxy)benzonitrile C₁₃H₇BrN₂O₃ 319.11 48.93 2.21 8.78 15.04 25.04
4-(4-Nitrophenoxy)benzonitrile (No Bromine)C₁₃H₈N₂O₃240.2264.993.3611.6619.980.00
4-(2-Bromophenoxy)benzonitrile (No Nitro Group)C₁₃H₈BrNO274.1256.972.945.115.8319.15
4-BromobenzonitrileC₇H₄BrN182.0246.192.217.700.0043.90
4-Bromo-2-nitrobenzonitrileC₇H₃BrN₂O₂227.0137.041.3312.3414.0935.20

Field-Proven Insights: As the table clearly demonstrates, each molecule possesses a unique elemental fingerprint.

  • The absence of bromine in "4-(4-Nitrophenoxy)benzonitrile" would be immediately obvious, with an experimental bromine result near zero and a carbon percentage significantly higher (~65%) than our target's (~49%).

  • Similarly, the removal of the nitro group in "4-(2-Bromophenoxy)benzonitrile" drastically lowers the nitrogen and oxygen content while increasing the relative percentages of carbon and hydrogen.

  • Simpler structures like 4-Bromobenzonitrile show a much higher relative percentage of bromine.

This comparative data proves that a complete C, H, N, O, and Br analysis can unequivocally distinguish the target compound from potential synthetic byproducts, starting materials, or degradation products. Relying on just one or two elements could lead to ambiguity.

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the comprehensive workflow for the complete elemental analysis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Elemental_Analysis_Workflow cluster_CHN CHN Analysis (Combustion) cluster_O Oxygen Analysis (Pyrolysis) cluster_Br Bromine Analysis (Oxygen Flask) CHN_Sample 1. Weigh 1-2 mg Sample (Tin Capsule) CHN_Combust 2. Combustion at 950°C in O₂ Stream CHN_Sample->CHN_Combust CHN_Reduce 3. Reduction of NOx (Heated Copper) CHN_Combust->CHN_Reduce CHN_Separate 4. GC Separation of CO₂, H₂O, N₂ CHN_Reduce->CHN_Separate CHN_Detect 5. TCD Detection CHN_Separate->CHN_Detect CHN_Result Result: %C, %H, %N CHN_Detect->CHN_Result Final_Report Final Report: Compare Experimental vs. Theoretical (Tolerance ±0.4%) CHN_Result->Final_Report O_Sample 1. Weigh 1-2 mg Sample (Silver Capsule) O_Pyrolyze 2. Pyrolysis at 1060°C (Helium Atmosphere) O_Sample->O_Pyrolyze O_Convert 3. Conversion to CO (Nickel-Coated Carbon) O_Pyrolyze->O_Convert O_Separate 4. GC Separation of CO O_Convert->O_Separate O_Detect 5. TCD Detection O_Separate->O_Detect O_Result Result: %O O_Detect->O_Result O_Result->Final_Report Br_Sample 1. Weigh 5-10 mg Sample (Ashless Paper) Br_Combust 2. Combustion in Sealed O₂ Flask Br_Sample->Br_Combust Br_Absorb 3. Absorption of Gases into NaOH/H₂O₂ Br_Combust->Br_Absorb Br_Titrate 4. Potentiometric Titration with AgNO₃ Br_Absorb->Br_Titrate Br_Result Result: %Br Br_Titrate->Br_Result Br_Result->Final_Report Start Start: Pure, Dry Sample of C₁₃H₇BrN₂O₃ Start->CHN_Sample Start->O_Sample Start->Br_Sample

Caption: Workflow for the complete elemental analysis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Conclusion

The elemental analysis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile is a multi-faceted process that requires a combination of combustion, pyrolysis, and wet chemical techniques to achieve a complete and accurate characterization. While modern spectroscopic methods like NMR and mass spectrometry provide structural information, elemental analysis offers an orthogonal, quantitative measure of purity and empirical formula confirmation that remains indispensable in synthetic chemistry. By comparing experimental results to theoretical values and understanding how these values shift in related structures, researchers can have the highest degree of confidence in the identity and quality of their materials, ensuring the integrity of subsequent research and development efforts.

References

  • ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International. [Link]

  • Dumas method - Wikipedia. [Link]

  • Extraclass, What is Dumas Method | Chemistry. [Link]

  • Elementar, Kjeldahl vs. Dumas: Comparing nitrogen determination methods. [Link]

  • BYJU'S, Dumas method - Estimation of nitrogen. [Link]

  • FILAB, Determination of Oxygen (O) content using an elemental analyzer. [Link]

  • Exeter Analytical, The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Combustion analysis - Wikipedia. [Link]

  • Haslam, J., Hamilton, J. B., & Squirrell, D. C. M. (1960). A Comparison of Two Procedures for the Determination of Organobromine by the Schoniger Oxygen-flask Method. The Analyst, 85(1012), 556-557. [Link]

  • LECO Corporation, What Is an Elemental Analyzer & How Does It Work?. [Link]

  • Exeter Analytical, Inc., DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. [Link]

  • Bentham Science Publishers, Oxygen Flask Combustion Method. [Link]

  • Elementar, Elemental analysis: operation & applications. [Link]

  • Spectro-Lab, Elemental Analysis: CHNS/O characterization of polymers and plastics. [Link]

  • PubChem, 4-Bromo-2-nitrobenzonitrile. [Link]

  • Joyce, L. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 893-899. [Link]

  • UCT Prague, Laboratory of Organic Elemental Analysis. [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. [Link]

Sources

Comparative Reactivity Guide: Bromo- vs. Chloro-Substituted Nitrophenoxy Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of active pharmaceutical ingredients (APIs) and agrochemicals, highly functionalized building blocks like substituted nitrophenoxy benzonitriles are indispensable. The presence of strongly electron-withdrawing cyano (-CN) and nitro (-NO₂) groups activates the aromatic system, making it highly susceptible to late-stage functionalization.

However, a critical strategic decision arises when selecting the halogen substituent: Bromine or Chlorine?

The optimal choice is not universal; it is strictly dictated by the intended reaction pathway. This guide provides an objective, data-driven comparison of bromo- vs. chloro-substituted nitrophenoxy benzonitriles, exploring the mechanistic causality behind their divergent reactivity profiles in Nucleophilic Aromatic Substitution (SNAr) versus Transition-Metal Catalyzed Cross-Coupling.

Mechanistic Divergence: Causality Behind the Reactivity

The reactivity of halogenated arenes flips depending on whether the reaction is driven by nucleophilic attack or metal insertion. Understanding the rate-determining step (RDS) in each pathway is essential for rational substrate selection.

SNAr Pathways: The Electronegativity Advantage

In SNAr reactions, the mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is almost universally the initial nucleophilic attack to form a negatively charged intermediate known as the Meisenheimer complex [1].

Because the cleavage of the carbon-halogen bond is not the rate-determining step, bond dissociation energy (BDE) plays a negligible role. Instead, the transition state is stabilized by the inductive electron-withdrawing effect of the halogen. Chlorine, being more electronegative than bromine, withdraws more electron density from the ring, lowering the activation energy for nucleophilic attack[2]. Consequently, in SNAr reactions, chloro-substituted nitrophenoxy benzonitriles react significantly faster than their bromo-counterparts [3].

Palladium-Catalyzed Cross-Coupling: The Bond Energy Advantage

Conversely, in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the palladium catalyst into the carbon-halogen bond.

Here, the bond dissociation energy (BDE) is the absolute governing factor. The C–Br bond (~276 kJ/mol) is significantly weaker than the C–Cl bond (~328 kJ/mol) [4]. Because less energy is required to cleave the C–Br bond, bromo-substituted nitrophenoxy benzonitriles are vastly superior substrates for cross-coupling , allowing for milder conditions and broader catalyst compatibility.

G Substrate Halogenated Nitrophenoxy Benzonitrile SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr Strong Nucleophile Coupling Cross-Coupling (Pd-Catalyzed) Substrate->Coupling Pd Catalyst Chloro Chloro-Substituted (High Electronegativity) SNAr->Chloro Bromo Bromo-Substituted (Low Bond Energy) Coupling->Bromo Meisenheimer Stabilized Meisenheimer Complex Chloro->Meisenheimer Oxidative Rapid Oxidative Addition Bromo->Oxidative

Reaction pathway divergence based on halogen substitution.

Quantitative Data Comparison

To synthesize the mechanistic theory into actionable metrics, the following table summarizes the key physicochemical properties and relative reaction rates.

Property / Reactivity MetricChloro-Nitrophenoxy BenzonitrileBromo-Nitrophenoxy BenzonitrileGoverning Principle
Electronegativity (Pauling) 3.162.96Inductive stabilization of intermediates
C–X Bond Dissociation Energy ~328 kJ/mol~276 kJ/molActivation barrier for oxidative addition
SNAr Relative Rate Fast (Preferred)ModerateMeisenheimer complex stabilization
Pd-Catalyzed Cross-Coupling Slow (Requires specialized ligands)Fast (Preferred)C–X bond cleavage during oxidative addition
Aliphatic SN2 / SN1 Poor Leaving GroupExcellent Leaving Group Polarizability and conjugate base stability

Self-Validating Experimental Protocols

Protocol A: SNAr Competition Assay (Proving Chloro > Bromo)

Objective: Determine the relative SNAr rate of chloro- vs. bromo-nitrophenoxy benzonitrile using an amine nucleophile.

  • Preparation: In a dry 10 mL Schlenk tube, add 3-(2-chloro-4-nitrophenoxy)benzonitrile (0.5 mmol), 3-(2-bromo-4-nitrophenoxy)benzonitrile (0.5 mmol), and 1,3,5-trimethoxybenzene (0.2 mmol, as an internal standard for quantitative HPLC/NMR).

  • Solvation: Dissolve the mixture in 5.0 mL of anhydrous DMF.

  • Nucleophile Addition: Add morpholine (0.5 mmol, 1.0 equivalent relative to one substrate) and K₂CO₃ (1.0 mmol).

  • Kinetic Sampling: Stir the reaction at 50 °C. Withdraw 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench each aliquot into 1 mL of 1:1 Acetonitrile/Water containing 0.1% TFA.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Expected Outcome: The chromatograms will show preferential consumption of the chloro-substrate, validating that higher electronegativity accelerates the SNAr pathway.

Protocol B: Suzuki-Miyaura Competition Assay (Proving Bromo > Chloro)

Objective: Determine the relative cross-coupling rate of bromo- vs. chloro-nitrophenoxy benzonitrile.

  • Preparation: In a dry vial, combine the chloro-substrate (0.5 mmol), bromo-substrate (0.5 mmol), phenylboronic acid (0.5 mmol), and the internal standard (0.2 mmol).

  • Catalyst & Base: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) and Na₂CO₃ (1.5 mmol).

  • Solvation: Add 5.0 mL of degassed 1,4-Dioxane/Water (4:1 v/v).

  • Kinetic Sampling: Heat to 80 °C under N₂. Withdraw and quench aliquots at 15, 30, 60, and 120 minutes.

  • Analysis: Analyze via HPLC-UV.

  • Expected Outcome: The bromo-substrate will be rapidly consumed to form the biaryl product, while the chloro-substrate remains largely unreacted, validating the dominance of C–X bond dissociation energy in transition-metal catalysis.

Workflow Step1 Equimolar Substrate Mix Step2 Sub-stoichiometric Reagent Addition Step1->Step2 Step3 Kinetic Sampling (HPLC) Step2->Step3 Step4 Rate Constant Derivation Step3->Step4

Step-by-step self-validating experimental workflow for kinetic sampling.

Conclusion & Strategic Recommendations

When designing synthetic routes involving nitrophenoxy benzonitriles, the choice of halogen is a critical control element:

  • Select the Chloro-derivative if your next step is an SNAr reaction (e.g., etherification, amination without a metal catalyst). It is often cheaper and will react faster due to superior transition-state stabilization.

  • Select the Bromo-derivative if your route relies on palladium, nickel, or copper-catalyzed cross-coupling. The lower activation barrier for oxidative addition will save you from requiring expensive, specialized ligands (like biaryl phosphines) needed to activate stubborn C–Cl bonds.

References

  • Addition-Elimination at Aromatics (SNAR) . Chemistry LibreTexts (csbsju.edu). Available at:[Link]

  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies) . Study.com. Available at:[Link]

Technical Comparison Guide: Crystallographic Analysis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for the crystallographic analysis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile , a functionalized diphenyl ether. It compares the structural properties of this brominated derivative against its non-halogenated analog, 4-(4-nitrophenoxy)benzonitrile , highlighting the impact of the bromine substituent on crystal packing and molecular conformation.

Executive Summary & Compound Profile

Target Compound: 4-(2-Bromo-4-nitrophenoxy)benzonitrile CAS Registry Number: 66658-87-5 Molecular Formula:


Class:  Halogenated Diphenyl Ether / Herbicide Intermediate

Significance: Diphenyl ethers are a critical scaffold in agrochemistry (e.g., Nitrofen, Fluorodifen) and medicinal chemistry. The introduction of a bulky, polarizable bromine atom at the ortho position of the phenoxy ring drastically alters the physicochemical landscape compared to the unsubstituted analog. This guide analyzes how this substitution dictates the "Butterfly" conformation (C–O–C bond angle) and enables specific Halogen Bonding (


-hole)  interactions, which are absent in the hydrogen-analog.

Comparative Analysis: Bromo- vs. Non-Halogenated Analog

This section objectively compares the target compound with 4-(4-nitrophenoxy)benzonitrile (Alternative A) to demonstrate the structural consequences of bromination.

FeatureTarget: 4-(2-Bromo-4-nitrophenoxy)benzonitrileAlternative A: 4-(4-nitrophenoxy)benzonitrileStructural Impact
Steric Bulk High (Br radius

Å)
Low (H radius

Å)
Br forces a larger twist angle (

) to relieve steric strain with the ether oxygen.
Electronic Nature

-hole donor (Halogen Bonding)
Electrostatic / weak VdWBr can form directional

or

interactions, stabilizing specific polymorphs.
Conformation Highly twisted "Butterfly" (

)
Moderately twisted (

)
The "orthogonal" arrangement in the Bromo derivative minimizes

-

stacking overlap but enhances lattice energy via halogen bonds.
Density High (

g/cm³)
Lower (

g/cm³)
Higher density correlates with improved packing efficiency despite the steric bulk.

Experimental Protocols

A. Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (XRD).

Reaction Mechanism: Nucleophilic Aromatic Substitution (


).
Reagents:  4-Fluorobenzonitrile (Electrophile), 2-Bromo-4-nitrophenol (Nucleophile), 

(Base), DMF (Solvent).

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-bromo-4-nitrophenol (1.0 eq) in DMF under

    
     atmosphere.
    
  • Deprotonation: Add anhydrous

    
     (1.5 eq) and stir at RT for 30 min to generate the phenoxide anion.
    
  • Addition: Add 4-fluorobenzonitrile (1.1 eq) dropwise.

  • Reflux: Heat to

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Workup: Pour into ice water. Filter the precipitate. Wash with water and cold ethanol.

  • Recrystallization (Critical):

    • Dissolve crude solid in minimum boiling Ethanol/Acetone (1:1) .

    • Allow slow evaporation at room temperature over 3–5 days.

    • Alternative: Vapor diffusion of Hexane into a THF solution of the compound.

B. Data Collection & Refinement Strategy

Objective: High-resolution structure determination.

  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the nitro group.

  • Strategy: Collect full sphere of data (

    
    ).
    
  • Absorption Correction: Multi-scan (SADABS) is essential due to the high absorption coefficient (

    
    ) of Bromine.
    

Crystallographic Data & Structural Logic[1][2]

Representative Crystal Data (Expected Values)

Based on isostructural halogenated diphenyl ethers (e.g., Nitrofen analogs).

ParameterValue (Target Range)Notes
Crystal System Triclinic or MonoclinicLow symmetry is common for twisted diphenyl ethers.
Space Group

or

Centrosymmetric packing favored.
Unit Cell (

)

Å,

Å,

Å
Axis lengths depend on packing motif (herringbone vs. stacking).
Z 2 or 4Number of molecules per unit cell.[1]
R-Factor (

)

(5%)
Indicates high-quality refinement.
Conformational Analysis: The "Butterfly" Geometry

The diphenyl ether linkage (


) defines the molecular shape.
  • Ether Bond Angle (

    
    ):  Typically 
    
    
    
    .
  • Torsion Angles (

    
    ):  The planes of the two phenyl rings are twisted relative to the C-O-C plane.
    
    • In the Bromo derivative, the bulky 2-Br substituent forces the proximal ring to twist significantly (often

      
      ) to avoid steric clash with the central oxygen lone pairs.
      
    • In the Alternative (H-analog) , this twist is more flexible (

      
      ), allowing for closer face-to-face 
      
      
      
      -stacking.

Visualization of Structural Logic

The following diagram illustrates the causal relationship between the chemical substitution (Bromination) and the resulting crystallographic properties.

G subst Chemical Substitution (2-Bromo Group) steric Steric Hinderance (Ortho-Position) subst->steric electronic Electronic Effect (Sigma-Hole Formation) subst->electronic twist Increased Torsion Angle (Twisted Conformation) steric->twist Relieves Strain interaction Halogen Bonding (C-Br...N / C-Br...O) electronic->interaction Directional Anchor packing Crystal Packing (Herringbone / Low Pi-Overlap) twist->packing Prevents Planar Stacking interaction->packing Stabilizes 3D Network density Increased Density (> 1.6 g/cm3) packing->density

Caption: Causal pathway linking the bromine substitution to specific crystallographic outcomes, including conformational twisting and halogen-bond directed packing.

References

  • G. Smith, et al. "Crystal structure of the herbicide 2,4-dichlorophenyl 4-nitrophenyl ether (Nitrofen)." Journal of Agricultural and Food Chemistry, 1980.
  • P. Metrangolo, et al. "Halogen Bonding in Crystal Engineering." Chemical Reviews, 2008. Link (Authoritative source on C-Br interactions).

  • Cambridge Structural Database (CSD). Search for "Diphenyl ether" substructures. Link

  • ChemicalBook. "4-(2-Bromo-4-nitrophenoxy)benzonitrile Product Data." Link (Verification of compound existence).

  • Acta Crystallographica Section E. "Structure reports of halogenated benzonitriles." Link (General reference for similar class structures).

Sources

Comparative Guide to the UV-Vis Spectroscopic Characterization of Benzonitrile Ethers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the principles and applications of Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of benzonitrile ethers. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental protocols, data interpretation, and comparative analysis with alternative techniques, ensuring a thorough understanding of this critical analytical method.

Introduction to UV-Vis Spectroscopy of Benzonitrile Ethers

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to measure the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum.[1][2] For organic molecules like benzonitrile ethers, this absorption is primarily due to electronic transitions of π electrons in unsaturated bonds.[2] The resulting spectrum provides valuable information about the molecule's electronic structure and can be used for both qualitative and quantitative analysis.[1][3]

Benzonitrile (C₆H₅CN) itself exhibits a primary absorption band around 224 nm and a secondary, weaker band at approximately 271 nm.[4] The introduction of an ether group (-OR) and other substituents to the benzonitrile core can significantly alter the electronic environment and, consequently, the UV-Vis absorption spectrum. These shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) provide critical insights into the molecular structure and properties.

This guide will explore these substituent and solvent effects in detail, providing a framework for the systematic characterization of novel benzonitrile ether derivatives.

Experimental Protocol for UV-Vis Analysis

A standardized and well-documented experimental protocol is crucial for obtaining reproducible and reliable UV-Vis data. The following steps outline a robust methodology for the analysis of benzonitrile ethers.

Materials and Instrumentation
  • Solvent: A UV-grade solvent that does not absorb in the region of interest is essential. Common choices include hexane, ethanol, methanol, and acetonitrile. The solvent should be of high purity to avoid interference from impurities.

  • Cuvettes: Quartz cuvettes are required for measurements below 340 nm, as glass and plastic absorb UV light in this region.

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for its stability and ability to automatically correct for solvent absorbance.[2]

  • Benzonitrile Ether Samples: Synthesized and purified benzonitrile ether derivatives.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh a small amount of the benzonitrile ether sample.

    • Dissolve the sample in a known volume of the chosen UV-grade solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis, typically one that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.

    • Place the blank cuvette in the reference beam path (in a double-beam instrument) or in the sample holder to record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.[5]

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

  • Data Analysis:

    • The resulting spectrum should show one or more absorption bands.

    • Identify the wavelength of maximum absorbance (λmax) for each band.

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration of the sample, calculate the molar absorptivity at each λmax.[4]

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Sample & Instrument Preparation cluster_meas Measurement cluster_analysis Data Analysis A Prepare Stock & Dilute Solutions E Measure Sample Absorbance A->E B Warm-up Spectrophotometer C Select Wavelength Range B->C D Measure Solvent Blank (Baseline) C->D D->E F Identify λmax E->F G Calculate Molar Absorptivity (ε) F->G

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Interpreting the UV-Vis Spectra of Benzonitrile Ethers

The position and intensity of absorption bands in the UV-Vis spectrum of a benzonitrile ether are highly dependent on its molecular structure. Two key factors to consider are the effects of substituents on the aromatic ring and the influence of the solvent in which the spectrum is recorded.

Substituent Effects

The electronic nature of substituents on the benzene ring can cause significant shifts in the λmax. This is due to their ability to either donate or withdraw electron density, which alters the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6]

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR), amino (-NH₂), and hydroxyl (-OH) groups are electron-donating. They increase the electron density of the aromatic ring through resonance, which raises the energy of the HOMO. This leads to a smaller HOMO-LUMO gap and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).[7][8]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and carbonyl (-C=O) are electron-withdrawing. They decrease the electron density of the ring, lowering the energy of the LUMO. This also results in a smaller HOMO-LUMO gap and a bathochromic shift.

The interplay between the nitrile group (an EWG) and the ether group (an EDG) in benzonitrile ethers, along with other substituents, determines the final spectral properties.

Table 1: Hypothetical UV-Vis Data for Substituted 4-Methoxybenzonitrile Derivatives in Hexane

Substituent at Position 2λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Expected Shift
-H (4-Methoxybenzonitrile)24515,000Reference
-NO₂ (Electron-Withdrawing)29018,000Bathochromic
-NH₂ (Electron-Donating)26516,500Bathochromic
-Cl (Halogen)25015,500Bathochromic (slight)
Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a UV-Vis absorption band changes with the polarity of the solvent.[9] This effect arises from differential solvation of the ground and excited states of the molecule.

  • Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a shift to a longer wavelength (red shift).[9]

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, leading to an increased energy gap and a shift to a shorter wavelength (blue shift).[9]

Benzonitrile and its derivatives often exhibit solvatochromic effects due to changes in their dipole moments upon electronic excitation.[10][11] Investigating the UV-Vis spectrum of a benzonitrile ether in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol) can provide valuable information about the nature of its electronic transitions.

Table 2: Hypothetical Solvatochromic Data for 4-Amino-3-methoxybenzonitrile

SolventPolarity Indexλmax (nm)Observed Shift
n-Hexane0.1280Reference
Toluene2.4285Bathochromic
Dichloromethane3.1292Bathochromic
Acetonitrile5.8305Bathochromic
Ethanol4.3300Bathochromic

The observed bathochromic shift with increasing solvent polarity suggests that the excited state of this hypothetical molecule is more polar than its ground state.

Comparative Analysis with Other Spectroscopic Techniques

While UV-Vis spectroscopy is a valuable tool, a comprehensive characterization of benzonitrile ethers often requires a multi-technique approach.

TechniqueInformation ProvidedAdvantages for Benzonitrile EthersLimitations
UV-Vis Spectroscopy Electronic transitions, conjugation, concentrationSensitive to electronic effects of substituents and solvent polarity. Excellent for quantitative analysis.Provides limited structural information on its own.
Infrared (IR) Spectroscopy Functional groups, bond vibrationsClearly identifies the characteristic C≡N stretch (around 2230 cm⁻¹) and C-O ether linkages.Less sensitive to the overall electronic structure compared to UV-Vis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nucleiProvides detailed structural elucidation, including the positions of substituents on the aromatic ring.Less sensitive for quantitative analysis compared to UV-Vis.
Fluorescence Spectroscopy Emission properties after absorption of lightCan provide information about the excited state and environmental sensitivity. Not all benzonitrile ethers are fluorescent.Only applicable to fluorescent compounds.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsConfirms the molecular weight and can provide structural information through fragmentation analysis.Does not provide information on electronic properties.
Complementary Nature of UV-Vis and Computational Chemistry

Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and UV-Vis spectra of molecules.[6][12][13] Comparing the experimentally obtained spectrum with the computationally predicted spectrum can aid in the assignment of electronic transitions and provide a deeper understanding of the molecule's electronic structure.

Synergy Exp Experimental UV-Vis Assign Transition Assignment Exp->Assign Comp Computational Modeling (TD-DFT) Comp->Assign Struct Structural Confirmation Assign->Struct Prop Electronic Property Insights Assign->Prop

Caption: Synergy between experimental and computational methods.

Conclusion

UV-Vis spectroscopy is an indispensable technique for the characterization of benzonitrile ethers. By systematically analyzing the effects of substituents and solvent polarity on the absorption spectra, researchers can gain significant insights into the electronic properties of these compounds. When used in conjunction with other analytical techniques and computational modeling, UV-Vis spectroscopy provides a powerful platform for advancing research and development in fields where benzonitrile ethers play a crucial role.

References

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • ResearchGate. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. [Link]

  • ResearchGate. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. [Link]

  • Royal Society of Chemistry. (n.d.). Singlet excited state dipole moments of dual fluorescent N-phenylpyrroles and 4-(dimethylamino)benzonitrile from solvatochromic and thermochromic spectral shifts. [Link]

  • PubMed. (2009). Probing hydrogen bonding environments: solvatochromic effects on the CN vibration of benzonitrile. [Link]

  • PubMed. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. [Link]

  • Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. [Link]

  • AIP Publishing. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • Homework.Study.com. (n.d.). The UV spectrum of benzonitrile shows a primary absorption band at 224 nm and a secondary band at.... [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Wikipedia. (n.d.). Solvatochromism. [Link]

  • ResearchGate. (n.d.). Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. [Link]

  • TechnoRep. (n.d.). Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). [Link]

  • ResearchGate. (n.d.). Changes in UV/Vis absorption spectra with varying substitution on the.... [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

distinguishing 4-(2-Bromo-4-nitrophenoxy)benzonitrile from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a definitive technical workflow for distinguishing 4-(2-Bromo-4-nitrophenoxy)benzonitrile from its structural isomers. This molecule is a critical intermediate in the synthesis of non-steroidal selective androgen receptor modulators (SARMs) and other diaryl ether pharmacophores.

Executive Summary

  • Target Molecule: 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CAS: 66658-87-5).[1]

  • Primary Challenge: Distinguishing the target from its regioisomers where the bromine and nitro substituents on the phenolic ring are swapped or positioned differently (e.g., 4-(4-Bromo-2-nitrophenoxy)benzonitrile ).

  • Definitive Method: 1H NMR Spectroscopy is the gold standard. The "Two-Proton Downfield Rule" (>8.0 ppm) uniquely identifies the 2-bromo-4-nitro substitution pattern compared to the 4-bromo-2-nitro isomer.

Structural Analysis & Isomer Landscape

The molecule consists of two benzene rings linked by an ether oxygen.

  • Ring A (Benzonitrile): Para-substituted (4-CN). This ring is generally invariant in standard nucleophilic aromatic substitution (SnAr) syntheses starting from 4-fluorobenzonitrile.

  • Ring B (Phenolic Moiety): This is the source of isomerism. The positions of the Bromo (-Br) and Nitro (-NO2) groups relative to the Ether linkage define the structure.[2]

The Critical Comparison
FeatureTarget Molecule Primary Isomer (Impurity)
Name 4-(2-Bromo-4-nitrophenoxy)benzonitrile 4-(4-Bromo-2-nitrophenoxy)benzonitrile
Substitution 2-Br, 4-NO2 (relative to Ether)4-Br, 2-NO2 (relative to Ether)
Origin Correct starting material (2-Bromo-4-nitrophenol)Impure starting material (4-Bromo-2-nitrophenol)
Electronic Env. NO2 is para to Ether.[3][4][5][6]NO2 is ortho to Ether.

Analytical Comparison Guide

A. 1H NMR Spectroscopy (The Diagnostic Standard)

This is the most reliable method for differentiation. The electronic effects of the Nitro group (strong deshielding) and Bromine (weak deshielding) create distinct spectral fingerprints.

Diagnostic Rule: The "Downfield Proton Count"

  • Target (2-Br, 4-NO2): Two protons appear significantly downfield (> 8.0 ppm).

    • H3 (between Br and NO2): Deshielded by both groups. (~8.4 ppm)[7][8][9][10][11]

    • H5 (ortho to NO2): Deshielded by NO2. (~8.1–8.2 ppm)[7][9][12][13]

  • Isomer (4-Br, 2-NO2): Only one proton appears significantly downfield.

    • H3 (between NO2 and Br): Deshielded by both. (~8.2 ppm)[7][9][12][13]

    • H5 (ortho to Br): Less deshielded (~7.6–7.7 ppm).

Table 1: Predicted 1H NMR Shift Comparison (CDCl3)

Proton Position Target: 4-(2-Bromo-4-nitrophenoxy)... Isomer: 4-(4-Bromo-2-nitrophenoxy)...
H3 (Ring B) ~8.45 ppm (d, J≈2.5 Hz) (Most Downfield) ~8.20 ppm (d, J≈2.5 Hz) (Most Downfield)
H5 (Ring B) ~8.15 ppm (dd, J≈9.0, 2.5 Hz) (Ortho to NO2) ~7.65 ppm (dd, J≈9.0, 2.5 Hz) (Ortho to Br)
H6 (Ring B) ~7.10 ppm (d, J≈9.0 Hz) (Ortho to Ether) ~7.05 ppm (d, J≈9.0 Hz) (Ortho to Ether)

| Ring A (CN) | ~7.6–7.8 ppm (AA'BB' System) | ~7.6–7.8 ppm (AA'BB' System) |

B. 13C NMR Spectroscopy

Carbon shifts provide secondary confirmation, particularly the carbons attached to the substituents (ipso carbons).

  • C-NO2 Shift: Carbon bonded to the nitro group typically appears at 142–145 ppm .

  • C-Br Shift: Carbon bonded to bromine is shielded, appearing at 110–120 ppm .

  • Differentiation:

    • Target: The C-NO2 signal (C4) is para to the ether oxygen.

    • Isomer: The C-NO2 signal (C2) is ortho to the ether oxygen. The ortho effect often causes a slight upfield shift (2-3 ppm) relative to the para position due to steric compression, but 1H NMR remains the clearer choice.

C. Infrared Spectroscopy (IR)

IR is less specific for regioisomers but confirms functional groups.

  • Nitrile (C≡N): Sharp band at ~2230 cm⁻¹ .[5]

  • Nitro (NO2): Asymmetric stretch (~1530 cm⁻¹) and Symmetric stretch (~1350 cm⁻¹).

  • Ether (C-O-C): Strong bands at 1200–1250 cm⁻¹ .

Experimental Protocols

Protocol A: Synthesis & Purification Verification

Context: Synthesis via SnAr reaction of 4-fluorobenzonitrile and 2-bromo-4-nitrophenol.

  • Reaction Monitoring: Use TLC (Solvent: 20% Ethyl Acetate in Hexanes). The target diaryl ether is less polar than the starting phenol.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash with 1M NaOH to remove unreacted phenol (critical step, as phenols can co-elute).

  • Recrystallization: If an isomer mixture is suspected, recrystallize from Ethanol/Water (9:1). The symmetric para-substituted impurities often crystallize differently.

Protocol B: NMR Characterization Workflow
  • Sample Prep: Dissolve ~10 mg of the isolated solid in 0.6 mL CDCl3 or DMSO-d6 .

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run COSY (Correlation Spectroscopy) if signals overlap.

  • Analysis:

    • Identify the Benzonitrile AA'BB' pattern (integrates to 4H).

    • Locate the Phenolic Ring B protons (integrates to 3H).

    • Check H5: If the doublet-of-doublets (dd) is > 8.0 ppm, confirm Target . If < 7.8 ppm, suspect Isomer .[11][13]

Visualization: Decision Logic & Structure

IsomerDistinction cluster_logic Structural Causality Start Unknown Sample (Diaryl Ether) Step1 Step 1: 1H NMR Analysis (Focus on Ring B Protons) Start->Step1 CheckH5 Check Chemical Shift of H5 (Doublet of Doublets) Step1->CheckH5 ResultTarget Target Molecule Identified: 4-(2-Bromo-4-nitrophenoxy)benzonitrile (H5 > 8.0 ppm) CheckH5->ResultTarget Shift > 8.0 ppm ResultIsomer Isomer Identified: 4-(4-Bromo-2-nitrophenoxy)benzonitrile (H5 < 7.8 ppm) CheckH5->ResultIsomer Shift < 7.8 ppm NodeNO2 Nitro Group (NO2) Strong Deshielding NodeNO2->ResultTarget Ortho to H5 NodeBr Bromo Group (Br) Weak Deshielding NodeBr->ResultIsomer Ortho to H5

Caption: Decision tree for distinguishing the target molecule from its primary regioisomer using 1H NMR chemical shifts.

References

  • PubChem Compound Summary . 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CID 10648946). National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase . NMR Data for Bromonitrobenzene Derivatives. Wiley Science Solutions. Available at: [Link]

Sources

Safety Operating Guide

4-(2-Bromo-4-nitrophenoxy)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CAS: 66658-87-5).[1]

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system. This compound combines three distinct hazard functionalities—an aromatic nitrile , a nitro group, and a halogen (bromine) .[1] Effective disposal requires a workflow that addresses the specific stability and toxicity profile of this triad.[1]

Part 1: Executive Safety & Chemical Profile

Before initiating disposal, you must understand the "Why" behind the protocols. This compound is a halogenated nitrogenous aromatic .[1] Its disposal pathway is dictated by the need to prevent the formation of Hydrogen Cyanide (HCN) and Hydrogen Bromide (HBr) during thermal destruction.[1]

Chemical Hazard Profile
FeatureStructural ComponentOperational HazardDisposal Implication
Toxicity Benzonitrile MoietyMetabolic release of cyanide; Neurotoxic.[1]Zero Drain Disposal. All aqueous washes must be collected.[1]
Reactivity Nitro Group (

)
Energetic potential; shock/heat sensitivity (low but non-zero).[1]No Metal Spatulas. Use anti-static plastic/glass tools to avoid friction sparks.[1]
Persistence Bromine SubstituentEnvironmental persistence; ozone depletion potential if improperly burned.[1]Halogenated Waste Stream. Must be incinerated with acid gas scrubbing.[1]

Immediate Emergency Response:

  • Spill: Do not dry sweep.[1] Dampen with PEG-400 or water to prevent dust generation.[1]

  • Fire: Emits toxic fumes (NOx, HCN, HBr).[1] Use CO2 or dry chemical.[1][2] Do not use water jets (spreads contamination).[1]

Part 2: Pre-Disposal Stabilization & Segregation

The most common compliance failure in drug discovery labs is misclassifying this compound as "General Organic Waste."[1] Because it contains Bromine, it must be segregated into the Halogenated stream to prevent damage to standard incinerators and regulatory fines.[1]

Segregation Logic (The "Red Tag" Rule)
  • Solid Waste: Pure compound, contaminated gloves, weighing boats.[1]

    • Destination:Solid Hazardous Waste (Halogenated). [1]

  • Liquid Waste: Mother liquors, reaction solvents, aqueous extractions.[1][3]

    • Destination:Liquid Hazardous Waste (Halogenated). [1]

    • Critical: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (potential hydrolysis of nitrile to amide/acid with heat generation).[1]

Part 3: Operational Disposal Workflows

Workflow A: Solid Waste Disposal

Applicable to: Expired reagent, spill cleanup debris, contaminated PPE.[1]

  • Containment: Place the solid material inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Double-Bagging: Seal the first bag with tape, then place it inside a second bag.

  • Container: Deposit the double-bagged waste into a Wide-Mouth HDPE Drum (UN-rated).

  • Labeling: Affix a hazardous waste tag immediately.[1][4]

    • Constituents: "4-(2-Bromo-4-nitrophenoxy)benzonitrile" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][5]

Workflow B: Liquid Waste (Solutions)

Applicable to: HPLC effluent, reaction mixtures.[1]

  • Compatibility Check: Ensure the solvent carrier is compatible with HDPE (e.g., DCM, Ethyl Acetate, DMSO).[1]

  • Transfer: Use a funnel with a splash guard.[1] Pour slowly to avoid aerosolization.

  • Headspace: Leave at least 10% headspace in the carboy to allow for vapor expansion.[1]

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Why? Acidic conditions can volatilize HCN; Basic conditions can induce exothermic hydrolysis.[1]

Visual Decision Tree: Waste Segregation

WasteSegregation Start Waste Generation: 4-(2-Bromo-4-nitrophenoxy)benzonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/PPE Liquid Liquid / Solution StateCheck->Liquid Mother Liquor SolidPack Double Bag (4 mil Poly) Place in HDPE Drum Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck FinalDest HALOGENATED WASTE STREAM (Incineration with Scrubber) SolidPack->FinalDest HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHaloSolv No Halogens HaloSolv->FinalDest NonHaloSolv->FinalDest *Must be tagged Halogenated due to solute content*

Figure 1: Decision logic for waste segregation. Note that even non-halogenated solvents must be routed to the Halogenated stream because the solute (the target compound) contains bromine.

Part 4: Regulatory Compliance & Labeling

Failure to label correctly is the primary cause of regulatory citations.[1] Use the following data for your waste tags.

Waste Labeling Template:

  • Chemical Name: 4-(2-Bromo-4-nitrophenoxy)benzonitrile[1][6]

  • CAS Number: 66658-87-5[1][6]

  • Hazard Class: Toxic (6.1), Irritant.[1]

  • Waste Codes (RCRA/EU):

    • USA (RCRA):[1] Not explicitly P or U listed, but classify as D003 (Reactivity - if potential for cyanide generation exists) or generic Halogenated Organic .

    • EU Waste Code:16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).[1]

Storage Requirements:

  • Store in a cool, dry, well-ventilated area.[1][5]

  • Segregate from: Acids (risk of HCN), Bases (risk of hydrolysis), and Oxidizers.[1]

  • Secondary Containment: Mandatory for liquid waste carboys.[1]

Part 5: Emergency Spill Response Protocol

In the event of a powder spill outside a fume hood:

  • Evacuate & Secure: Clear the area of non-essential personnel.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P100/N95 particulate respirator (dust is toxic).[1]

  • Wet Method: Cover the spill with paper towels dampened with PEG-400 or water.[1] This prevents dust from becoming airborne.[1][2][5]

  • Collection: Scoop the wet material into a wide-mouth jar.

  • Decontamination: Wash the surface with a 10% bleach solution (oxidizes residual nitrile traces), followed by water.[1]

SpillResponse Alert 1. ALERT Notify Safety Officer PPE 2. PPE UPGRADE Resp + Double Gloves Alert->PPE Stabilize 3. STABILIZE Dampen with PEG-400 PPE->Stabilize Clean 4. CLEAN Scoop -> Bleach Wash Stabilize->Clean

Figure 2: Immediate spill response sequence.

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 4-Nitrobenzonitrile (Analogous Hazard Data). Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-Bromobenzonitrile (Structural Analog). Retrieved from

  • BLD Pharm. (2024).[1] Product Information: 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CAS 66658-87-5).[1][6] Retrieved from [1]

  • PubChem. (n.d.).[1][7] Compound Summary: 2-Bromo-4-hydroxybenzonitrile (Fragment Analog).[1] National Library of Medicine.[1] Retrieved from

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [1]

Sources

Personal Protective Equipment & Handling Guide: 4-(2-Bromo-4-nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 66658-87-5 Formula: C₁₃H₇BrN₂O₃ Molecular Weight: 319.11 g/mol Synonyms: 4-(2-Bromo-4-nitrophenoxy)benzonitrile; Benzonitrile, 4-(2-bromo-4-nitrophenoxy)-[1]

Emergency Safety Snapshot

For immediate reference during spills or exposure.

Critical Parameter Immediate Action / Specification
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant .[2] Potential metabolic release of cyanide ions.
First Aid (Skin) Wash immediately with soap and water for 15+ minutes. Do not use solvents (increases absorption).
First Aid (Eyes) Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2][3]
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting . Seek immediate medical attention.
Spill Response Evacuate area. Wear full PPE (Double Nitrile gloves + Tyvek). Avoid dust generation.[2][3][4][5][6]
Fire Hazard Emits toxic fumes (NOx, HBr, HCN) under fire conditions. Use dry chemical or CO₂.[5][7][8]

Risk Assessment & Hazard Identification

This compound combines three distinct hazard motifs: an aromatic nitrile, a nitro group, and a halogen. Causal safety protocols are derived from these functional groups.

Functional Group Hazard Analysis
  • Benzonitrile Moiety: Organic nitriles can be metabolized to release cyanide ions (

    
    ), inhibiting cytochrome c oxidase. While less acutely toxic than inorganic cyanides, they pose a "delayed threat" where symptoms (hypoxia, confusion) may appear hours after exposure.
    
  • Nitro Group (

    
    ):  Aromatic nitro compounds are often skin sensitizers and can be absorbed transdermally. They also lower the onset temperature for thermal decomposition. Warning:  Never heat nitro-aromatics to dryness in the presence of strong acids or bases without a DSC (Differential Scanning Calorimetry) safety scan.
    
  • Bromine Substituent: Increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated analogs. Acts as a respiratory irritant if dust is inhaled.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves provide splash protection but are permeable to aromatic nitro compounds over time. A "Double-Glove" system is mandatory.

PPE Component Specification Operational Logic
Hand Protection (Inner) Nitrile (4 mil) Acts as a second barrier and sweat absorber.
Hand Protection (Outer) Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield) Nitrile: Good for solid handling/short duration. Laminate: REQUIRED if dissolving in ketones (Acetone) or chlorinated solvents (DCM), as these permeate nitrile rapidly, carrying the toxin with them.
Respiratory N95 / P100 Mask (Solids)Mandatory if weighing outside a fume hood (not recommended).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine dust entering from the side.
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Disposable sleeves prevent cuff contamination, a common exposure route during weighing.

Operational Handling Protocol

This self-validating workflow minimizes exposure risk through engineering controls.

Workflow Visualization

The following diagram outlines the safe handling lifecycle, emphasizing containment.

HandlingWorkflow cluster_hood Engineering Control: Chemical Fume Hood Start Storage (Dry, Ambient, Dark) Weigh Weighing (Fume Hood + Static Gun) Start->Weigh Transfer Sealed Solubilize Solubilization (Add Solvent to Solid) Weigh->Solubilize Slow Addition React Reaction Setup (Closed System) Solubilize->React Cannula Transfer Waste Waste Disposal (Segregated Stream) React->Waste Quench & Dispose

Figure 1: Operational workflow ensuring all open-container steps occur within a controlled ventilation environment.

Step-by-Step SOP

Step 1: Preparation & Weighing

  • Engineering Control: Verify fume hood face velocity is >100 fpm.

  • Static Control: Use an anti-static gun or polonium strip. Nitro-aromatic powders are often static-prone; "flying" powder is a major inhalation risk.

  • Weighing: Place the balance inside the hood. If the balance is external, tare the vial, move to the hood, add solid, seal, and return to the balance. Never open the stock bottle outside the hood.

Step 2: Solubilization

  • Solvent Choice: 4-(2-Bromo-4-nitrophenoxy)benzonitrile is likely soluble in DMSO, DMF, or DCM.

  • Protocol: Add solvent to the solid to prevent aerosolization of dry powder.

  • Vessel: Use screw-cap vials with PTFE liners. Avoid septa that have been punctured multiple times to prevent vapor leakage.

Step 3: Reaction & Quenching

  • Thermal Stability: Do not heat above 80°C without specific stability data.

  • Quenching: When the reaction is complete, treat the mixture as a "Cyanide/Nitro" hazard until fully worked up.

  • Decontamination: Wipe all exterior surfaces of flasks with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing them from the hood. Dispose of the wipe as hazardous waste.[4]

Waste Disposal & Decontamination[10][12][13]

Disposal Logic: The presence of the nitrile group requires segregation from strong acids to prevent the accidental formation of Hydrogen Cyanide (HCN) gas.

Waste Stream Criteria Disposal Action
Solid Waste Contaminated gloves, weigh boats, paper towels.Double-bag in clear polyethylene bags. Label "Toxic Solid - Nitrile/Nitro".
Liquid Waste (A) Reaction mother liquors (Organic).Segregate into "Halogenated Organic" or "Non-Halogenated" based on solvent. Do NOT mix with Acid Waste.
Liquid Waste (B) Aqueous washes.Adjust pH to >10 (Basic) before disposal to ensure any liberated cyanide remains as salt (

) and not gas (

).
Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Solid or Solution? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with wet pad (Avoid Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Clean Double Bag & Label 'Toxic Waste' ActionSolid->Clean ActionLiquid->Clean

Figure 2: Decision logic for immediate spill remediation.

References

  • National Institute of Standards and Technology (NIST). (2025). Benzonitrile, 4-bromo- Properties.[1][2][9][10][11][12] NIST Chemistry WebBook. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromobenzonitrile.[10] National Library of Medicine. Retrieved from [Link]

Sources

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